molecular formula C13H14BrNO2 B194365 7-(4-Bromobutoxy)-quinoline-2(1H)-one CAS No. 203395-59-9

7-(4-Bromobutoxy)-quinoline-2(1H)-one

Cat. No.: B194365
CAS No.: 203395-59-9
M. Wt: 296.16 g/mol
InChI Key: MBOHAVAGDOGRBS-UHFFFAOYSA-N
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Description

A metabolite of Aripiprazole

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(4-bromobutoxy)-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3-6,9H,1-2,7-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOHAVAGDOGRBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)N2)OCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00444506
Record name 7-(4-BROMOBUTOXY)-QUINOLINE-2(1H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203395-59-9
Record name 7-(4-BROMOBUTOXY)-QUINOLINE-2(1H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide to 7-(4-bromobutoxy)-quinoline-2(1H)-one: A Structural and Functional Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the synthesis, structure, and biological activity of 7-(4-bromobutoxy)-quinoline-2(1H)-one. This quinoline derivative serves as a key intermediate in the synthesis of pharmaceutical compounds, notably as a precursor to Aripiprazole, and exhibits inhibitory activity against monoamine oxidase A (MAO-A). This document details the experimental protocols for its synthesis and purification, presents a thorough structural characterization based on spectroscopic data, and explores its biological significance with a focus on the MAO-A signaling pathway.

Chemical and Physical Properties

This compound is a synthetic organic compound belonging to the quinolinone family. Its core structure consists of a quinoline-2(1H)-one moiety functionalized with a 4-bromobutoxy group at the 7-position.

PropertyValue
Molecular Formula C₁₃H₁₄BrNO₂
Molecular Weight 296.16 g/mol
Appearance Peachy Solid
CAS Number 203395-59-9

Synthesis and Purification

The synthesis of this compound is typically achieved through the alkylation of 7-hydroxyquinolin-2(1H)-one with 1,4-dibromobutane in the presence of a base. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis

Materials:

  • 7-Hydroxyquinolin-2(1H)-one

  • 1,4-dibromobutane

  • Potassium hydroxide (KOH)

  • Methanol

  • Water

Procedure:

  • To a suitable reaction vessel, add 7-hydroxyquinolin-2(1H)-one (90 g) and methanol. Stir the mixture for 15 minutes at 25-30°C.[1]

  • Add potassium hydroxide (38 g) portion-wise over 15 minutes while maintaining the temperature at 25-30°C.[1]

  • Add 1,4-dibromobutane (360 g) to the mixture.[1]

  • Heat the reaction mixture to reflux and maintain for 14-15 hours.[1]

  • After the reaction is complete, cool the mixture to 15-20°C, stir, and filter.[1]

  • Distill the filtrate to remove the solvent. Add methanol to the residue at 55-60°C and stir.[1]

  • Cool the mixture to 25-30°C and filter the solid.[1]

  • For further purification, take the obtained solid in a mixture of methanol and water, heat to 60-65°C, and stir for 30 minutes.[1]

  • Cool the mixture to 0-5°C and stir for 2 hours.[1]

  • Filter the solid and dry to yield 72 g of 7-(4-bromobutoxy)quinoline-2(1H)-one.[1]

Experimental Workflow

G cluster_synthesis Synthesis cluster_workup Work-up & Purification A 1. Mix 7-Hydroxyquinolin-2(1H)-one and Methanol B 2. Add Potassium Hydroxide A->B C 3. Add 1,4-dibromobutane B->C D 4. Reflux for 14-15 hours C->D E 5. Cool and Filter D->E F 6. Distill Filtrate and Add Methanol E->F G 7. Cool and Filter F->G H 8. Recrystallize from Methanol/Water G->H I 9. Cool, Filter, and Dry H->I J This compound I->J

Caption: Synthetic workflow for this compound.

Experimental Protocol: HPLC Purity Analysis

The following High-Performance Liquid Chromatography (HPLC) method, adapted from the analysis of the related compound 7-(4-bromobutoxy)-3,4-dihydrocarbostyril, can be utilized to assess the purity of the final product.[2]

ParameterSpecification
Column Agilent Zorbax XDB C-18 (4.6 x 150 mm), 5µm
Flow Rate 1.5 mL/minute
Detector UV at 220 nm
Buffer Preparation 0.2% (v/v) triethylamine in HPLC grade water
Mobile Phase A Homogenous mixture of buffer and acetonitrile (95:5)

Structural Analysis

The structural characterization of this compound is based on spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data
TechniqueData
¹H NMR (400 MHz, DMSO-d₆) δ 11.57 (s, 1H), 7.77 (d, J = 9.4 Hz, 1H), 7.53 (d, J = 9.4 Hz, 1H), 6.83-6.69 (m, 2H), 6.27 (d, J = 9.6 Hz, 1H), 4.02 (t, J = 6.1 Hz, 2H), 3.59 (t, J = 6.6 Hz, 2H), 2.03-1.89 (m, 2H), 1.89-1.74 (m, 2H)[3]
¹³C NMR (100 MHz, DMSO-d₆) δ 162.67, 160.72, 141.05, 140.44, 129.69, 118.97, 113.77, 111.19, 99.05, 67.28, 35.26, 29.46, 27.74[3]
ESI-MS m/z 296 [M+H]⁺[3]

Interpretation of Spectroscopic Data:

  • ¹H NMR: The singlet at 11.57 ppm corresponds to the proton of the N-H group in the quinolinone ring. The aromatic protons are observed in the range of 6.27-7.77 ppm. The two triplets at 4.02 and 3.59 ppm are characteristic of the two methylene groups adjacent to the oxygen and bromine atoms, respectively. The multiplets at 2.03-1.89 and 1.89-1.74 ppm correspond to the other two methylene groups of the butoxy chain.

  • ¹³C NMR: The spectrum shows 13 distinct carbon signals, consistent with the molecular structure. The signal at 162.67 ppm is attributed to the carbonyl carbon of the quinolinone ring. The aromatic carbons appear in the range of 99.05-160.72 ppm. The signals for the butoxy chain carbons are observed at 67.28, 35.26, 29.46, and 27.74 ppm.

  • ESI-MS: The electrospray ionization mass spectrum shows a peak at m/z 296, which corresponds to the protonated molecule [M+H]⁺, confirming the molecular weight of the compound.

Biological Activity and Signaling Pathway

This compound has been identified as a weak inhibitor of monoamine oxidase A (MAO-A), with a reported IC₅₀ value of approximately 183 μM for a deuterated analog.[4] MAO-A is a mitochondrial enzyme responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[5][6]

Monoamine Oxidase A (MAO-A) Signaling

The inhibition of MAO-A by compounds like this compound can have significant effects on neurochemical balance and cellular signaling. The catalytic activity of MAO-A not only breaks down neurotransmitters but also produces byproducts like hydrogen peroxide (H₂O₂), which can act as a signaling molecule and contribute to oxidative stress.[5][7]

MAO-A is also implicated in apoptotic signaling pathways. Studies have shown that MAO-A is a downstream effector of p38 kinase and Bcl-2, and acts upstream of caspase-3, a key executioner of apoptosis.[7] Inhibition of MAO-A has been shown to prevent apoptosis.[7]

G cluster_pathway MAO-A Signaling Pathway cluster_inhibition Inhibition MA Monoamines (Serotonin, Norepinephrine, Dopamine) MAOA MAO-A MA->MAOA Aldehydes Aldehydes MAOA->Aldehydes H2O2 Hydrogen Peroxide (H2O2) MAOA->H2O2 Caspase3 Caspase-3 Activation MAOA->Caspase3 ROS Reactive Oxygen Species (ROS) H2O2->ROS Apoptosis Apoptosis ROS->Apoptosis Caspase3->Apoptosis p38 p38 Kinase p38->MAOA Bcl2 Bcl-2 (inhibition) Bcl2->MAOA Inhibitor 7-(4-bromobutoxy)- quinoline-2(1H)-one Inhibitor->MAOA

References

An In-depth Technical Guide to 7-(4-bromobutoxy)-quinoline-2(1H)-one: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(4-bromobutoxy)-quinoline-2(1H)-one is a synthetic organic compound belonging to the quinolinone family. This heterocyclic scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules. Notably, it serves as a key intermediate in the synthesis of blockbuster antipsychotic drugs such as aripiprazole and brexpiprazole.[1][2][3][4][5] Its structure, featuring a reactive bromobutoxy side chain attached to the quinolinone core, makes it a versatile building block for the introduction of various functionalities. This guide provides a comprehensive overview of the chemical properties, reactivity, and experimental protocols related to this compound.

Chemical and Physical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in synthesis. A summary of its key properties is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₁₃H₁₄BrNO₂[6]
Molecular Weight 296.16 g/mol [6]
Appearance Peachy Solid[7]
Melting Point 126-128 °C[8]
Boiling Point 475.3±45.0 °C (Predicted)[8]
Density 1.418±0.06 g/cm³ (Predicted)[8]
Solubility Chloroform, Dichloromethane[8]
Storage 2-8°C Refrigerator[7]

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR (400 MHz, DMSO-d₆) δ ¹³C NMR (100 MHz, DMSO-d₆) δ Reference(s)
11.57 (s, 1H), 7.77 (d, J = 9.4 Hz, 1H), 7.53 (d, J = 9.4 Hz, 1H), 6.83-6.69 (m, 2H), 6.27 (d, J = 9.6 Hz, 1H), 4.02 (t, J = 6.1 Hz, 2H), 3.59 (t, J = 6.6 Hz, 2H), 2.03-1.89 (m, 2H), 1.89-1.74 (m, 2H)162.67, 160.72, 141.05, 140.44, 129.69, 118.97, 113.77, 111.19, 99.05, 67.28, 35.26, 29.46, 27.74[9]

Synthesis and Experimental Protocols

This compound is primarily synthesized through the alkylation of 7-hydroxyquinoline-2(1H)-one with an excess of 1,4-dibromobutane. An alternative route involves the dehydrogenation of its 3,4-dihydro analog.

Protocol 1: Synthesis from 7-Hydroxyquinoline-2(1H)-one

This method involves the Williamson ether synthesis, where the hydroxyl group of 7-hydroxyquinoline-2(1H)-one is deprotonated by a base to form a phenoxide, which then acts as a nucleophile to displace a bromide ion from 1,4-dibromobutane.

Materials:

  • 7-Hydroxyquinoline-2(1H)-one

  • 1,4-dibromobutane

  • Potassium hydroxide (KOH)

  • Methanol

  • Water

Procedure: [10]

  • To a stirred suspension of 7-hydroxyquinolin-2(1H)-one (90 g) in methanol, add potassium hydroxide (38 g) portion-wise over 15 minutes at 25-30 °C.

  • Stir the mixture at 25-30 °C for an additional 15 minutes.

  • Add 1,4-dibromobutane (360 g) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 14-15 hours.

  • Cool the reaction mixture to 15-20 °C and filter.

  • Concentrate the filtrate under reduced pressure.

  • Add methanol to the residue at 55-60 °C and stir.

  • Cool the mixture to 25-30 °C and filter the solid.

  • The obtained solid is then taken in a mixture of methanol and water, heated to 60-65 °C, and stirred for 30 minutes.

  • Cool to 0-5 °C, stir for 2 hours, filter the solid, and dry to yield 7-(4-bromobutoxy)quinoline-2(1H)-one.

Protocol 2: Synthesis from 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone

This protocol involves the oxidative aromatization of the dihydroquinolinone ring system.

Materials: [9]

  • 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

Procedure: [9]

  • To a solution of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone (10 g, 0.033 mol) in THF (200 mL), add DDQ (30.4 g, 0.13 mol) at room temperature.

  • Stir the mixture until the reaction is complete, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove THF by evaporation under reduced pressure.

  • Wash the resulting residue with water (200 mL) and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with saturated saline, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography using ethyl acetate and hexane as eluents to afford the target compound.

G Synthesis Workflow of this compound cluster_0 Method 1: Alkylation cluster_1 Method 2: Oxidation A1 7-Hydroxyquinoline-2(1H)-one R1 Reaction: - KOH, Methanol - Reflux A1->R1 A2 1,4-dibromobutane A2->R1 P1 Crude Product R1->P1 PU1 Purification: - Recrystallization (Methanol/Water) P1->PU1 FP1 This compound PU1->FP1 B1 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone R2 Reaction: - THF, Room Temp. B1->R2 B2 DDQ B2->R2 P2 Crude Product R2->P2 PU2 Purification: - Column Chromatography (EtOAc/Hexane) P2->PU2 FP2 This compound PU2->FP2

Caption: Synthesis routes to this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the presence of the terminal alkyl bromide and the quinolinone ring system.

Reactivity of the Bromobutoxy Side Chain

The primary mode of reactivity for this compound is nucleophilic substitution at the terminal carbon of the bromobutoxy chain. The bromine atom is a good leaving group, making this position susceptible to attack by a wide range of nucleophiles. This reactivity is harnessed in the synthesis of aripiprazole and brexpiprazole, where the nucleophile is a piperazine derivative.[1][2][3][4][5]

Example: Synthesis of Brexpiprazole Precursor [10] In a key step for the synthesis of brexpiprazole, this compound is reacted with 1-(benzo[b]thiophen-4-yl)piperazine hydrochloride in the presence of a base like triethylamine. The piperazine nitrogen acts as the nucleophile, displacing the bromide to form the final carbon-nitrogen bond.

Reactivity of the Quinolin-2(1H)-one Ring

The quinolin-2(1H)-one scaffold itself can undergo various reactions, although these are less commonly exploited when the molecule is used as an intermediate for its side-chain reactivity.

  • N-Alkylation vs. O-Alkylation: The quinolinone system exists in a tautomeric equilibrium between the lactam and lactim forms. Alkylation can occur at either the nitrogen (N1) or the oxygen (O2) atom. The regioselectivity of this reaction is influenced by factors such as the alkylating agent, the base used, and the solvent.[11]

  • Electrophilic Aromatic Substitution: The benzene ring of the quinolinone system can undergo electrophilic substitution reactions. The directing effects of the existing substituents will determine the position of substitution.

  • Reactions at the C3-Position: The C3 position of the quinolin-2(1H)-one ring is activated and can participate in various reactions, including condensation and radical reactions.[12]

Biological Activity and Signaling Pathways

This compound has been identified as a weak inhibitor of monoamine oxidase A (MAO-A).[13] MAO-A is a mitochondrial enzyme responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][14] Inhibition of MAO-A leads to an increase in the levels of these neurotransmitters in the brain, which is a therapeutic strategy for treating depression and other mood disorders.

The MAO-A signaling pathway is complex and can influence cellular processes like apoptosis.[8] MAO-A's catalytic activity generates hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS), which can trigger downstream signaling cascades.[8][15]

MAO_A_Pathway Simplified Monoamine Oxidase A (MAO-A) Signaling MA Monoamines (Serotonin, Norepinephrine, Dopamine) MAOA MAO-A MA->MAOA Oxidative Deamination Products Aldehydes + NH₃ + H₂O₂ (ROS) MAOA->Products Inhibitor This compound (Weak Inhibitor) Inhibitor->MAOA Stress Oxidative Stress Products->Stress leads to Apoptosis Apoptotic Signaling Pathway (e.g., via p38 kinase, Bcl-2, Caspase-3) Stress->Apoptosis can induce

Caption: Role of this compound in MAO-A signaling.

Safety and Handling

Conclusion

This compound is a valuable synthetic intermediate with well-defined chemical and physical properties. Its primary utility lies in the reactivity of its bromobutoxy side chain, which allows for the straightforward introduction of various molecular fragments, most notably in the industrial synthesis of important pharmaceuticals. While its own biological activity as a weak MAO-A inhibitor is noted, its role as a versatile building block in drug discovery and development remains its most significant contribution. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers and scientists working in the field of medicinal chemistry.

References

Synthesis of 7-(4-bromobutoxy)-quinoline-2(1H)-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 7-(4-bromobutoxy)-quinoline-2(1H)-one, a key intermediate in the preparation of various pharmaceutical compounds. This document outlines the primary synthetic pathways, detailed experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry and drug discovery.

Synthesis Pathway Overview

The most common and well-documented synthesis of this compound is a two-step process. The first step involves the formation of the key intermediate, 7-hydroxyquinoline-2(1H)-one. The second step is the alkylation of this intermediate with 1,4-dibromobutane to yield the final product. An alternative final step involves the dehydrogenation of a saturated analog.

A prevalent synthetic route is illustrated below:

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 7-Hydroxyquinoline-2(1H)-one

One effective method for the synthesis of 7-hydroxyquinoline-2(1H)-one is through the 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) mediated oxidation of 7-hydroxy-1,2,3,4-tetrahydro-2-quinolinone.[1][2] This precursor can be prepared from 3-hydroxyaniline.[1] The use of stoichiometric quantities of DDQ in an aqueous medium provides a high yield of the desired product while minimizing by-products and reducing the use of organic solvents.[1][2]

Step 2: Synthesis of this compound

There are two primary methods to obtain the final product: direct alkylation of 7-hydroxyquinoline-2(1H)-one or dehydrogenation of its 3,4-dihydro analog.

Method A: Direct Alkylation

This protocol is adapted from a patent describing the synthesis of related quinolinone derivatives.[3]

  • Reaction Setup: To a suspension of 7-hydroxy-lH-quinolin-2-one (90 g) in methanol, add potassium hydroxide (38 g) in portions over 15 minutes at 25-30°C and stir.

  • Addition of Alkylating Agent: Add 1,4-dibromobutane (360 g) to the mixture.

  • Reaction: Heat the mixture to reflux and stir for 14-15 hours.

  • Work-up: Cool the reaction mixture to 15-20°C, stir, and filter. The filtrate is concentrated under reduced pressure.

  • Purification: The residue is taken up in methanol, and water is added. The mixture is heated to 60-65°C and stirred for 30 minutes. After cooling, the solid product is collected by filtration.

Method B: Dehydrogenation of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone

This method provides a high yield and purity of the final product.[4]

  • Reaction Setup: In a 500 mL two-necked round-bottomed flask equipped with a magnetic stirrer and under an argon atmosphere, dissolve 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone (10 g, 0.033 mol) in THF (200 mL).

  • Dehydrogenation: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (30.4 g, 0.13 mol) at room temperature and stir until the reaction is complete, monitoring the progress by TLC.

  • Work-up: Remove THF by evaporation under reduced pressure. Wash the resulting residue with water (200 mL) and extract with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with saturated saline, dry over anhydrous Na2SO4, and concentrate under reduced pressure. The crude product is purified by column chromatography using ethyl acetate and hexane as eluents.

Quantitative Data

The following tables summarize the quantitative data for the key compounds in this synthesis pathway.

Table 1: Product and Intermediate Characterization

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
7-hydroxyquinoline-2(1H)-oneC₉H₇NO₂161.16-
7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinoneC₁₃H₁₆BrNO₂298.18110.5-111.0[5]
This compound C₁₃H₁₄BrNO₂ 296.16 126-128 [6]

Table 2: Reaction Yield and Purity

Reaction StepProductYield (%)Purity (%) (Method)
Alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone80.95[7]86.09 (HPLC)[7]
Dehydrogenation of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinoneThis compound 98.99 [4]99.26 (HPLC) [4]

Spectroscopic Data for this compound

The following spectroscopic data has been reported for the final product[4]:

  • ¹H NMR (400 MHz, DMSO-d₆) δ: 11.57 (s, 1H), 7.77 (d, J = 9.4 Hz, 1H), 7.53 (d, J = 9.4 Hz, 1H), 6.83-6.69 (m, 2H), 6.27 (d, J = 9.6 Hz, 1H), 4.02 (t, J = 6.1 Hz, 2H), 3.59 (t, J = 6.6 Hz, 2H), 2.03-1.89 (m, 2H), 1.89-1.74 (m, 2H).

  • ¹³C NMR (100 MHz, DMSO-d₆) δ: 162.67, 160.72, 141.05, 140.44, 129.69, 118.97, 113.77, 111.19, 99.05, 67.28, 35.26, 29.46, 27.74.

  • ESI-MS: m/z 296 [M + H]⁺.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the dehydrogenation synthesis of the target compound.

Experimental_Workflow Start Start Reaction Dissolve Starting Material in THF Add DDQ Stir at Room Temperature Start->Reaction TLC_Monitoring Monitor Reaction by TLC Reaction->TLC_Monitoring Workup Evaporate THF Wash with Water Extract with Ethyl Acetate TLC_Monitoring->Workup Reaction Complete Purification Combine Organic Layers Wash with Brine Dry over Na2SO4 Concentrate Workup->Purification Column_Chromatography Purify by Column Chromatography (Ethyl Acetate/Hexane) Purification->Column_Chromatography Final_Product Obtain Pure 7-(4-bromobutoxy)- quinoline-2(1H)-one Column_Chromatography->Final_Product

References

A Technical Guide to 7-(4-bromobutoxy)-quinoline-2(1H)-one: Synthesis, Mechanism, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of 7-(4-bromobutoxy)-quinoline-2(1H)-one, a critical intermediate in the synthesis of key pharmaceutical compounds. The primary focus is elucidating its mechanism of action in synthesis, specifically its role as a pivotal alkylating agent. Furthermore, this guide details the biological mechanism of action of its most prominent derivative, the atypical antipsychotic Aripiprazole, to provide full context for its application in drug development.

Synthesis of this compound

The synthesis of this compound is most commonly achieved via the O-alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone. This reaction, a variation of the Williamson ether synthesis, involves the nucleophilic attack of the deprotonated hydroxyl group on an excess of a dihaloalkane, typically 1,4-dibromobutane. The use of excess 1,4-dibromobutane is crucial to minimize the formation of the dimeric impurity, 1,4-bis[3,4-dihydro-2(1H)-quinolinone-7-oxy]butane[1].

Experimental Protocol: O-Alkylation

This protocol is a composite representation based on established methods[2][3][4].

Materials:

  • 7-hydroxy-3,4-dihydro-2(1H)-quinolinone

  • 1,4-dibromobutane (≥3 molar equivalents)

  • Potassium Carbonate (K₂CO₃)

  • N,N-dimethylformamide (DMF) or Acetonitrile

  • Dichloromethane

  • n-hexane or Cyclohexane

  • Anhydrous magnesium sulfate or sodium sulfate

  • Deionized water

Procedure:

  • A three-necked, round-bottomed flask is charged with 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (1 equivalent), 1,4-dibromobutane (≥3 equivalents), potassium carbonate (1-2 equivalents), and a suitable solvent such as DMF.

  • The mixture is stirred at room temperature before being heated to a temperature ranging from 40°C to 60°C[2][4].

  • The reaction is maintained at this temperature for 3-5 hours. Progress can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is extracted with dichloromethane and washed with water to remove inorganic salts and residual DMF[3].

  • The organic phase is separated, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed by evaporation under reduced pressure to yield a crude solid residue.

  • The residue is purified by recrystallization from a mixture of n-hexane and ethanol or by trituration with cyclohexane to remove unreacted 1,4-dibromobutane[3][5].

  • The final product, 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone, is collected by filtration and dried under vacuum.

Synthesis Data

The efficiency of the synthesis can vary based on reaction conditions. The following table summarizes representative quantitative data from literature.

ParameterValueConditionsSource
Yield 80.95%K₂CO₃, DMF, 40-45°C[2]
Purity (HPLC) 86.09%K₂CO₃, DMF, 40-45°C[2]
Yield 60%Neat conditions, NaOH[5]
Purity 70%Neat conditions, NaOH[5]
Melting Point 110-111°C-[6][7]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_process Process Steps cluster_product Final Product SM1 7-Hydroxy-3,4-dihydro- 2(1H)-quinolinone P1 O-Alkylation Reaction SM1->P1 SM2 1,4-Dibromobutane SM2->P1 R1 Base (K₂CO₃) R1->P1 R2 Solvent (DMF) R2->P1 R3 Heat (40-60°C) R3->P1 P2 Extraction & Washing P1->P2 P3 Purification (Recrystallization) P2->P3 FP 7-(4-bromobutoxy)- quinoline-2(1H)-one P3->FP

Caption: Workflow for the synthesis of this compound.

Mechanism of Action in Synthesis: Role as an Alkylating Agent

The primary function of this compound in multi-step organic synthesis is to act as an electrophilic alkylating agent. The molecule possesses a reactive C-Br bond at the terminus of the butoxy chain. The bromine atom, being a good leaving group, facilitates a nucleophilic substitution reaction (Sₙ2) when reacted with a suitable nucleophile.

This reactivity is harnessed in the synthesis of Aripiprazole, where 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone is reacted with the secondary amine of 1-(2,3-dichlorophenyl)piperazine[3]. The lone pair of electrons on the piperazine nitrogen acts as the nucleophile, attacking the carbon atom bonded to the bromine, displacing the bromide ion and forming a new C-N bond. This reaction covalently links the quinolinone core to the dichlorophenylpiperazine moiety, forming the final Aripiprazole molecule[3][4].

Alkylation Reaction Diagram

Alkylation_Mechanism Nuc 1-(2,3-dichlorophenyl)piperazine (Nucleophile) TS Sₙ2 Transition State Nuc->TS Nucleophilic Attack Elec 7-(4-bromobutoxy)- quinoline-2(1H)-one (Electrophile) Elec->TS Prod Aripiprazole (Final Product) TS->Prod C-N Bond Formation LG Bromide Ion (Br⁻) (Leaving Group) TS->LG Br⁻ Leaves

Caption: Sₙ2 reaction mechanism for the synthesis of Aripiprazole.

Biological Mechanism of Action of Aripiprazole

While this compound is not biologically active itself, it is the key precursor to Aripiprazole, a compound with a unique and complex pharmacological profile[6]. Understanding this profile is essential for drug development professionals. Aripiprazole's efficacy is attributed to its "dopamine system stabilizer" activity, arising from its distinct interactions with dopamine and serotonin receptors[8][9][10].

Unlike traditional antipsychotics that are pure dopamine D₂ receptor antagonists, Aripiprazole is a partial agonist at the D₂ receptor[8][9][11]. This allows it to act as a functional antagonist in a hyperdopaminergic state (e.g., mesolimbic pathway in psychosis) and as a functional agonist in a hypodopaminergic state (e.g., mesocortical pathway), addressing both positive and negative symptoms of schizophrenia[12].

Its full mechanism involves a combination of:

  • Dopamine D₂ Receptor Partial Agonism [8][9]

  • Serotonin 5-HT₁ₐ Receptor Partial Agonism: Contributes to anxiolytic and antidepressant effects[11][12].

  • Serotonin 5-HT₂ₐ Receptor Antagonism: Believed to reduce the risk of extrapyramidal symptoms and improve negative symptoms[11][12].

These receptor interactions trigger downstream intracellular signaling cascades, notably modulating the Akt/GSK-3β pathway , which is implicated in the pathophysiology of schizophrenia[12].

Pharmacological Data of Aripiprazole

The following table summarizes the receptor binding affinities (Ki) of Aripiprazole for key neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

Receptor TargetBinding Affinity (Ki, nM)Functional Activity
Dopamine D₂ 0.34Partial Agonist
Dopamine D₃ 0.8Partial Agonist
Serotonin 5-HT₁ₐ 1.7Partial Agonist
Serotonin 5-HT₂ₐ 3.4Antagonist / Inverse Agonist
Serotonin 5-HT₂ₙ 0.53Antagonist
Serotonin 5-HT₇ 19Antagonist
α₁-Adrenergic 57Antagonist
Histamine H₁ 61Antagonist

(Data compiled from multiple pharmacological sources for illustrative purposes)

Aripiprazole Signaling Pathway Diagram

Signaling_Pathway Aripiprazole's Receptor Interactions cluster_aripiprazole cluster_receptors Receptor Targets cluster_effects Cellular & Clinical Outcomes Aripiprazole Aripiprazole D2 Dopamine D₂ Aripiprazole->D2 Partial Agonist HT1A Serotonin 5-HT₁ₐ Aripiprazole->HT1A Partial Agonist HT2A Serotonin 5-HT₂ₐ Aripiprazole->HT2A Antagonist Dopamine_Mod Dopamine System Stabilization D2->Dopamine_Mod Serotonin_Mod Serotonin Pathway Modulation HT1A->Serotonin_Mod HT2A->Dopamine_Mod HT2A->Serotonin_Mod EPS Reduced Extrapyramidal Side Effects (EPS) HT2A->EPS Akt Modulation of Akt/GSK-3β Pathway Dopamine_Mod->Akt Neg_Symptoms Improved Negative & Cognitive Symptoms Serotonin_Mod->Neg_Symptoms

Caption: Aripiprazole's multi-receptor signaling mechanism.

References

Spectroscopic and Synthetic Profile of 7-(4-bromobutoxy)-quinoline-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the quinoline derivative, 7-(4-bromobutoxy)-quinoline-2(1H)-one. This compound serves as a key intermediate in the synthesis of various pharmaceutical agents, most notably Aripiprazole. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with a comprehensive experimental protocol for its synthesis and analysis.

Spectroscopic Data Analysis

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The data presented herein has been compiled from various sources to provide a comprehensive analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
11.57s1HN-H
7.77d, J = 9.4 Hz1HAr-H
7.53d, J = 9.4 Hz1HAr-H
6.83-6.69m2HAr-H
6.27d, J = 9.6 Hz1HAr-H
4.02t, J = 6.1 Hz2HO-CH₂
3.59t, J = 6.6 Hz2HCH₂-Br
2.03-1.89m2HO-CH₂-CH₂
1.89-1.74m2HCH₂-CH₂-Br

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

Chemical Shift (δ) ppmAssignment
162.67C=O
160.72Ar-C
141.05Ar-C
140.44Ar-C
129.69Ar-C
118.97Ar-C
113.77Ar-C
111.19Ar-C
99.05Ar-C
67.28O-CH₂
35.26CH₂-Br
29.46O-CH₂-CH₂
27.74CH₂-CH₂-Br
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and molecular formula of a compound. For this compound, electrospray ionization (ESI) mass spectrometry gives a protonated molecular ion peak.

Table 3: Mass Spectrometry Data for this compound [1]

m/zInterpretation
296[M+H]⁺

The presence of a bromine atom would be expected to produce a characteristic M+2 isotope peak of nearly equal intensity to the M peak, although this has not been explicitly reported in the available data.

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
~3100-3000N-H stretch
~3000-2850C-H stretch (aliphatic)
~1660C=O stretch (amide)
~1600, ~1480C=C stretch (aromatic)
~1250C-O stretch (aryl ether)
~650C-Br stretch

Experimental Protocols

The following sections detail the synthetic procedure for this compound and general protocols for the spectroscopic analyses.

Synthesis of this compound

This protocol is adapted from a literature procedure.[1]

Materials:

  • 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone

  • 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexane

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Saturated saline solution

Procedure:

  • To a 500 mL two-necked round-bottomed flask equipped with a magnetic stirrer and under an argon atmosphere, add 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone (10 g, 0.033 mol) and THF (200 mL).

  • To this mixture, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (30.4 g, 0.13 mol) at room temperature with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, remove the THF by evaporation under reduced pressure.

  • Wash the resulting residue with water (200 mL) and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with saturated saline, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford the pure 7-(4-bromobutoxy)-2(1H)-quinolinone.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

  • Data Acquisition: Obtain standard one-dimensional ¹H and ¹³C spectra. For ¹H NMR, typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is used.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Analyze the sample using an electrospray ionization (ESI) mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. The instrument is typically scanned over a mass range that includes the expected molecular weight of the compound.

  • Data Analysis: Identify the molecular ion peak and any significant fragment ions.

Infrared (IR) Spectroscopy:

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹. A background spectrum is recorded prior to the sample spectrum.

  • Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and spectroscopic analysis of this compound.

Synthesis_Workflow Synthesis of this compound cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Reactants 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone + DDQ in THF Reaction Stirring at RT under Argon Reactants->Reaction Monitoring TLC Monitoring Reaction->Monitoring Solvent_Removal Evaporation of THF Monitoring->Solvent_Removal Reaction Complete Extraction Aqueous Wash & Ethyl Acetate Extraction Solvent_Removal->Extraction Drying Drying over Na₂SO₄ Extraction->Drying Concentration Concentration in vacuo Drying->Concentration Chromatography Column Chromatography (EtOAc/Hexane) Concentration->Chromatography Final_Product Pure this compound Chromatography->Final_Product

Caption: Synthetic workflow for this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_nmr NMR Analysis cluster_ms MS Analysis cluster_ir IR Analysis Sample Pure Compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep MS_Prep Dilute in MeOH/ACN Sample->MS_Prep IR_Prep ATR Sample Placement Sample->IR_Prep NMR_Acq Acquire ¹H & ¹³C Spectra (400/500 MHz) NMR_Prep->NMR_Acq NMR_Data ¹H & ¹³C Chemical Shifts, Coupling Constants NMR_Acq->NMR_Data Structural_Elucidation Structural Confirmation NMR_Data->Structural_Elucidation MS_Acq ESI-MS Analysis MS_Prep->MS_Acq MS_Data [M+H]⁺ Peak (m/z = 296) MS_Acq->MS_Data MS_Data->Structural_Elucidation IR_Acq FTIR Spectrum Acquisition IR_Prep->IR_Acq IR_Data Characteristic Bands (C=O, N-H, C-O, C-Br) IR_Acq->IR_Data IR_Data->Structural_Elucidation

Caption: General workflow for spectroscopic analysis.

References

The Multifaceted Biological Activities of Quinolinone Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolinone scaffold, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This structural motif is present in numerous natural products and synthetic compounds, endowing them with potent pharmacological properties. For researchers and professionals in drug development, quinolinone derivatives represent a promising and versatile platform for the design of novel therapeutics against a wide array of diseases. This technical guide provides an in-depth exploration of the core biological activities of quinolinone derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective effects. Detailed experimental protocols for key assays, quantitative biological data, and visual representations of associated signaling pathways are presented to facilitate further research and development in this dynamic field.

Anticancer Activity

Quinolinone derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Mechanism of Action

A primary mechanism by which quinolinone derivatives exert their anticancer effects is through the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR).[1][2] By binding to the ATP-binding site of the kinase domain, these compounds can block downstream signaling cascades like the Ras-Raf-MAPK and PI3K-Akt pathways, which are critical for cell growth and survival.[3] Furthermore, some quinolinone derivatives have been shown to act as tubulin polymerization inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[2] Other reported anticancer mechanisms include the inhibition of topoisomerases and Pim-1 kinase.[4][5]

Signaling Pathway

The EGFR signaling pathway is a key target for many quinolinone-based anticancer agents. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that ultimately promote cell proliferation and survival. Quinolinone inhibitors block this initial phosphorylation step, thereby abrogating the entire downstream signaling cascade.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Ligand Ligand (EGF) Ligand->EGFR Binds Quinolinone Quinolinone Inhibitor Quinolinone->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Stimuli->IKK Activates Quinolinone Quinolinone Derivative Quinolinone->IKK Inhibits IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive complex) NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases Transcription Pro-inflammatory Gene Transcription (iNOS, COX-2, Cytokines) NFkB_n->Transcription Activates Synthesis_Workflow Start Starting Materials: - Substituted Aniline - Diethyl (ethoxymethylene)malonate Condensation Condensation (100-120°C) Start->Condensation Cyclization Thermal Cyclization (e.g., in Diphenyl ether, 240-250°C) Condensation->Cyclization Hydrolysis Saponification & Decarboxylation (1. NaOH, 2. HCl) Cyclization->Hydrolysis Product Substituted Quinolin-4(1H)-one Hydrolysis->Product

References

The Pivotal Role of 7-(4-bromobutoxy)-quinoline-2(1H)-one in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of 7-(4-bromobutoxy)-quinoline-2(1H)-one, a key heterocyclic building block in medicinal chemistry. The primary focus of this document is to elucidate its critical role as a synthetic intermediate in the manufacturing of prominent atypical antipsychotic drugs, detail its synthesis, and provide context through the mechanism of action of the resulting active pharmaceutical ingredients (APIs).

Introduction: A Tale of Two Intermediates

In the landscape of central nervous system (CNS) drug discovery, the quinolinone scaffold is of significant interest. Within this class, this compound and its saturated analog, 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone, have emerged as indispensable precursors to second and third-generation antipsychotic medications.

  • This compound , the subject of this guide, is a crucial intermediate in the synthesis of brexpiprazole , a serotonin-dopamine activity modulator.

  • Its close relative, 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone , is the established key intermediate for the widely prescribed antipsychotic, aripiprazole .[1][2]

The primary utility of the 4-bromobutoxy side chain is to provide a reactive electrophile for facile alkylation of a nucleophilic amine, typically a piperazine derivative, in the final steps of API synthesis. This guide will delve into the synthesis of these intermediates, their subsequent conversion, and the pharmacological significance of the final drug products.

Synthesis and Chemical Properties

The synthesis of this compound and its dihydro analog follows a common pathway: the O-alkylation of a corresponding 7-hydroxyquinolinone precursor.

Synthesis of this compound

The synthesis of the unsaturated quinolinone intermediate, a precursor to brexpiprazole, involves the reaction of 7-hydroxyquinolin-2(1H)-one with an excess of a 1,4-dihalobutane, such as 1-bromo-4-chlorobutane or 1,4-dibromobutane, in the presence of a base.[3]

General Reaction Scheme:

G cluster_0 Synthesis of this compound 7-Hydroxyquinolin-2(1H)-one Base_Solvent Base (e.g., KOH, K2CO3) Solvent (e.g., Methanol, DMF) 7-Hydroxyquinolin-2(1H)-one->Base_Solvent 1,4-Dihalobutane 1-Bromo-4-chlorobutane or 1,4-Dibromobutane 1,4-Dihalobutane->Base_Solvent Product Base_Solvent->Product Reflux G cluster_1 Synthesis of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone 7-Hydroxy-dihydro Base_Solvent_dihydro Base (e.g., K2CO3) Solvent (e.g., Water, DMF) 7-Hydroxy-dihydro->Base_Solvent_dihydro 1,4-Dibromobutane 1,4-Dibromobutane 1,4-Dibromobutane->Base_Solvent_dihydro Product_dihydro Base_Solvent_dihydro->Product_dihydro Reflux G cluster_2 Final API Synthesis Intermediate 7-(4-bromobutoxy)- (dihydro)quinolin-2(1H)-one Conditions Base (e.g., Triethylamine, Na2CO3) Solvent (e.g., Acetonitrile, Ethanol) Optional: NaI Intermediate->Conditions Piperazine 1-(2,3-Dichlorophenyl)piperazine (for Aripiprazole) 1-(Benzo[b]thiophen-4-yl)piperazine (for Brexpiprazole) Piperazine->Conditions API Aripiprazole or Brexpiprazole Conditions->API Reflux G cluster_3 Signaling Pathways of Aripiprazole and Brexpiprazole cluster_D2 Dopamine D2 Receptor cluster_5HT1A Serotonin 5-HT1A Receptor cluster_5HT2A Serotonin 5-HT2A Receptor Drug Aripiprazole / Brexpiprazole D2R D2 Receptor (Partial Agonism) Drug->D2R 5HT1AR 5-HT1A Receptor (Partial Agonism) Drug->5HT1AR 5HT2AR 5-HT2A Receptor (Antagonism) Drug->5HT2AR AC_cAMP Modulation of Adenylyl Cyclase (AC) & cAMP levels D2R->AC_cAMP Dopamine_Stabilization Dopamine System Stabilization AC_cAMP->Dopamine_Stabilization Anxiolytic_Antidepressant Anxiolytic & Antidepressant Effects 5HT1AR->Anxiolytic_Antidepressant EPS_Reduction Reduced Extrapyramidal Side Effects (EPS) 5HT2AR->EPS_Reduction

References

Unidentified Compound: CAS Number 203396-18-1

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive investigation into the chemical compound designated by CAS number 203396-18-1 has yielded no definitive identification in publicly accessible scientific databases, regulatory inventories, or commercial supplier catalogs.

This exhaustive search encompassed a wide range of resources, including chemical structure databases, peer-reviewed scientific literature, and regulatory agency websites. Despite these efforts, no information regarding the chemical structure, molecular formula, physical or chemical properties, or toxicological data associated with this specific CAS number could be located.

The absence of information suggests several possibilities:

  • Incorrect CAS Number: The provided CAS number may contain a typographical error. CAS numbers are precise identifiers, and any deviation will prevent accurate retrieval of information.

  • Confidential or Proprietary Substance: The compound may be a proprietary substance for which information is not publicly disclosed. This is common for chemicals in early-stage research and development or those protected by trade secrets.

  • Delisted or Withdrawn Number: The CAS number may have been previously assigned and subsequently withdrawn or delisted from the CAS REGISTRY®, the authoritative collection of disclosed chemical substance information.

  • Rarely Studied or Obscure Compound: The substance may be extremely rare or have been the subject of very limited, non-public research, and therefore has not been indexed in major chemical databases.

Without a confirmed chemical identity for CAS number 203396-18-1, it is not possible to provide the requested in-depth technical guide on its properties, usage, experimental protocols, or associated signaling pathways. Further investigation would require a corrected CAS number or additional identifying information, such as a chemical name or structure.

Researchers, scientists, and drug development professionals are advised to verify the CAS number from its original source. If the number is confirmed to be correct, the substance it represents is likely not characterized in the public domain.

An In-Depth Technical Guide to the Synthesis of 7-(4-bromobutoxy)-quinoline-2(1H)-one and Its Dihydro Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 7-(4-bromobutoxy)-quinoline-2(1H)-one and its saturated counterpart, 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-one. These compounds are key intermediates in the synthesis of several pharmaceutical agents, including aripiprazole and brexpiprazole. This document details the primary starting materials, outlines various synthetic methodologies with experimental protocols, and presents quantitative data to facilitate comparison and replication.

Core Synthesis Strategy: O-Alkylation

The most common and direct route to synthesizing both the saturated and unsaturated title compounds involves the O-alkylation of a corresponding 7-hydroxyquinolinone precursor with a suitable four-carbon building block, typically 1,4-dibromobutane. The choice of the quinolinone starting material dictates the final product.

  • For 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-one: The synthesis starts with 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.

  • For this compound: The synthesis begins with 7-hydroxyquinoline-2(1H)-one.

The generalized reaction scheme is presented below:

G cluster_0 Starting Materials cluster_1 Reaction Conditions 7-hydroxyquinolinone 7-Hydroxyquinolin-2(1H)-one or 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone Product This compound or 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-one 7-hydroxyquinolinone->Product Alkylation 1,4-dibromobutane 1,4-Dibromobutane 1,4-dibromobutane->Product Base Base (e.g., K2CO3, KOH) Base->Product Solvent Solvent (e.g., DMF, Methanol, Water) Solvent->Product G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascades cluster_2 Cellular Responses VEGFR2 VEGFR2 PI3K PI3K VEGFR2->PI3K ERK ERK1/2 VEGFR2->ERK p38 p38 MAPK VEGFR2->p38 FAK FAK VEGFR2->FAK VEGF VEGF VEGF->VEGFR2 Binds Quinolinone Quinolinone Derivative Quinolinone->VEGFR2 Inhibits Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation Survival Survival Akt->Survival ERK->Proliferation Migration Migration p38->Migration FAK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis G Start Starting Materials: - 7-Hydroxyquinolinone - 1,4-Dibromobutane - Base - Solvent Reaction O-Alkylation Reaction (Heating/Stirring) Start->Reaction Workup Reaction Work-up: - Quenching - Extraction - Washing Reaction->Workup Purification Purification: - Crystallization - Column Chromatography Workup->Purification Analysis Analysis: - NMR - MS - HPLC Purification->Analysis FinalProduct Final Product Analysis->FinalProduct

Methodological & Application

Application Note: Protocol for the O-Alkylation of 7-hydroxy-3,4-dihydroquinolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-hydroxy-3,4-dihydroquinolin-2-one is a key heterocyclic scaffold found in a variety of biologically active compounds. Its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. The 7-hydroxyl group, being phenolic in nature, serves as a convenient handle for structural modification through O-alkylation, allowing for the synthesis of a library of derivatives with potentially enhanced or novel biological profiles. This application note provides a detailed protocol for the O-alkylation of 7-hydroxy-3,4-dihydroquinolin-2-one via a Williamson ether synthesis, a robust and widely applicable method for forming ether linkages. The protocol is exemplified by the synthesis of key intermediates for pharmacologically active molecules, such as the atypical antipsychotic aripiprazole.[1][2][3] This document also outlines the relevant signaling pathways modulated by the resulting 7-alkoxy-3,4-dihydroquinolin-2-one derivatives, particularly their roles as modulators of dopamine and serotonin receptors.

Data Presentation

The following table summarizes various reported conditions for the O-alkylation of 7-hydroxy-3,4-dihydroquinolin-2-one and related compounds, showcasing the versatility of the Williamson ether synthesis.

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Notes
1,4-DibromobutaneK₂CO₃WaterReflux3Not explicitly stated, but sufficient for subsequent stepsA key step in the synthesis of aripiprazole.[4]
Benzyl bromideK₂CO₃AcetoneRefluxNot stated92-99% (for a related 4-cyanophenol)General conditions for benzylation of phenols.[5]
Methyl iodideK₂CO₃DMFRoom TempNot statedHighGeneral conditions for methylation of phenols.
Ethyl iodideNaHTHF0 to Room TempVariesGoodStandard conditions for ethylation using a strong base.
N-Boc-3-bromopropylamineNaOHDMSO75-80VariesGoodExample of alkylation with a functionalized alkyl halide.[6]

Experimental Protocols

General Protocol for O-Alkylation of 7-hydroxy-3,4-dihydroquinolin-2-one

This protocol is a generalized procedure based on the Williamson ether synthesis. Specific amounts and reaction times should be optimized for each specific alkylating agent.

Materials:

  • 7-hydroxy-3,4-dihydroquinolin-2-one

  • Alkylating agent (e.g., 1,4-dibromobutane, benzyl bromide, methyl iodide)

  • Base (e.g., potassium carbonate, sodium hydride, sodium hydroxide)

  • Solvent (e.g., water, acetone, DMF, THF)

  • Deionized water

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask, add 7-hydroxy-3,4-dihydroquinolin-2-one (1 equivalent) and the chosen solvent.

  • Addition of Base: Add the base (1.1 to 3 equivalents). If using a carbonate base, vigorous stirring is recommended. If using a hydride base, the addition should be done carefully at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Alkylating Agent: Add the alkylating agent (1 to 3 equivalents) to the reaction mixture. For highly reactive alkylating agents, dropwise addition may be necessary.

  • Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to reflux) for the required time (typically monitored by TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • If a solid precipitate (inorganic salts) is present, it may be removed by filtration.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Partition the residue between water and an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Separate the organic layer, and wash it with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).[4] Recrystallization from a suitable solvent (e.g., ethanol/hexane mixture) can be performed for further purification.[4]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start: 7-hydroxy-3,4-dihydroquinolin-2-one add_base Add Base (e.g., K2CO3) in Solvent start->add_base add_alkylating_agent Add Alkylating Agent (e.g., R-X) add_base->add_alkylating_agent react Heat and Stir (Monitor by TLC) add_alkylating_agent->react cool Cool to RT react->cool evaporate Solvent Evaporation cool->evaporate extract Aqueous Extraction evaporate->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography recrystallization Recrystallization chromatography->recrystallization final_product Final Product: 7-alkoxy-3,4-dihydroquinolin-2-one recrystallization->final_product

Caption: Experimental workflow for the O-alkylation of 7-hydroxy-3,4-dihydroquinolin-2-one.

Signaling Pathway of Aripiprazole (an Alkylated Derivative)

Aripiprazole, a 7-alkoxy-3,4-dihydroquinolin-2-one derivative, functions as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors.[2][3] This unique pharmacological profile leads to the modulation of downstream signaling cascades.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus aripiprazole Aripiprazole d2r Dopamine D2 Receptor (GPCR) aripiprazole->d2r Partial Agonist ht1a Serotonin 5-HT1A Receptor (GPCR) aripiprazole->ht1a Partial Agonist g_protein_i Gi/o Protein d2r->g_protein_i Activation ht1a->g_protein_i Activation akt Akt ht1a->akt Activation adenylyl_cyclase Adenylyl Cyclase g_protein_i->adenylyl_cyclase Inhibition camp cAMP adenylyl_cyclase->camp Production pka Protein Kinase A (PKA) camp->pka Activation creb CREB pka->creb Phosphorylation gsk3b GSK-3β akt->gsk3b Inhibition gene_expression Gene Expression (Neuronal Plasticity, Neuroprotection) creb->gene_expression Modulation

Caption: Aripiprazole's modulation of dopamine and serotonin signaling pathways.

References

Application Notes and Protocols for the Synthesis of Aripiprazole Using 7-(4-bromobutoxy)-quinoline-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aripiprazole is an atypical antipsychotic medication widely used in the treatment of schizophrenia and bipolar disorder.[1][2] It exhibits a unique pharmacological profile, functioning as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors.[2][3][4][5] This mechanism of action contributes to its efficacy in managing a range of psychotic symptoms with a generally favorable side-effect profile.[1][2]

A common and efficient synthetic route to aripiprazole involves the N-alkylation of 1-(2,3-dichlorophenyl)piperazine with the key intermediate, 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one.[6][7][8] This document provides detailed application notes and experimental protocols for this synthetic pathway.

Overall Reaction Scheme

The synthesis is typically carried out in two main steps:

  • Synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one: This intermediate is prepared by the alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with 1,4-dibromobutane.

  • Synthesis of Aripiprazole: The intermediate is then coupled with 1-(2,3-dichlorophenyl)piperazine to yield the final aripiprazole product.

Data Presentation

The following tables summarize various reported reaction conditions for the key steps in the synthesis of aripiprazole.

Table 1: Synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one

Molar Ratio (7-HQ:1,4-DBB)Base (molar eq.)SolventTemperature (°C)Time (h)Yield (%)Purity (%)
1 : 3K₂CO₃ (1)DMF604Not specifiedNot specified
1 : 3K₂CO₃ (1)WaterReflux3Not specifiedNot specified

*7-HQ: 7-hydroxy-3,4-dihydro-2(1H)-quinolinone *1,4-DBB: 1,4-dibromobutane

Table 2: Synthesis of Aripiprazole

Molar Ratio (Intermediate:DCPP)Base (molar eq.)SolventTemperature (°C)Time (h)Yield (%)Purity (%)
1 : 1.5Triethylamine (2)AcetonitrileReflux3Not specifiedNot specified
1 : 1Na₂CO₃EthanolReflux (Boiling)685-90>99.3
1 : 1Na₂CO₃ (2)EthanolReflux128599.32
Not SpecifiedK₂CO₃Water90-95492.899

*Intermediate: 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one *DCPP: 1-(2,3-dichlorophenyl)piperazine

Experimental Protocols

Protocol 1: Synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one

This protocol is based on a commonly cited method involving alkylation in an organic solvent.

Materials:

  • 7-hydroxy-3,4-dihydro-2(1H)-quinolinone

  • 1,4-dibromobutane

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Ethanol

  • Water

Procedure:

  • To a reaction vessel, add 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (1 molar equivalent), dimethylformamide (DMF), and potassium carbonate (1 molar equivalent).

  • Add 1,4-dibromobutane (3 molar equivalents) to the mixture.

  • Heat the reaction mixture to 60°C and stir for 4 hours.

  • After the reaction is complete, cool the mixture and dilute it with an equal volume of water.

  • Extract the organic phase with ethyl acetate.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure (rotary evaporation) to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield pure 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone.

Protocol 2: Synthesis of Aripiprazole

This protocol describes the coupling of the bromobutoxy intermediate with the piperazine derivative.

Materials:

  • 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one

  • 1-(2,3-dichlorophenyl)piperazine

  • Sodium iodide (NaI)

  • Triethylamine

  • Acetonitrile

  • Ethyl acetate

  • Ethanol

Procedure:

  • Suspend 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (1 molar equivalent) and sodium iodide (2 molar equivalents) in acetonitrile.

  • Reflux the suspension for 30 minutes.

  • Cool the mixture to room temperature.

  • Add 1-(2,3-dichlorophenyl)piperazine (1.5 molar equivalents) and triethylamine (2 molar equivalents).

  • Reflux the reaction mixture for an additional 3 hours.

  • After cooling, filter the reaction mixture to remove any insoluble salts.

  • Evaporate the filtrate under reduced pressure to obtain a residue.

  • Dissolve the residue in ethyl acetate and wash with water.

  • Dry the organic layer and remove the solvent by rotary evaporation to yield a resinous crude product.

  • Recrystallize the crude product from ethanol to obtain aripiprazole as a white powder.[3]

Visualizations

Experimental Workflow

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Synthesis of Aripiprazole start1 7-hydroxy-3,4-dihydro-2(1H)-quinolinone reagent1 1,4-dibromobutane, K₂CO₃, DMF reaction1 Alkylation at 60°C reagent1->reaction1 workup1 Water Quench & Ethyl Acetate Extraction reaction1->workup1 purification1 Recrystallization from Ethanol workup1->purification1 intermediate 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one purification1->intermediate start2 Intermediate intermediate->start2 reagent2 1-(2,3-dichlorophenyl)piperazine, NaI, Triethylamine, Acetonitrile reaction2 N-Alkylation (Reflux) reagent2->reaction2 workup2 Filtration & Solvent Evaporation reaction2->workup2 purification2 Recrystallization from Ethanol workup2->purification2 product Aripiprazole purification2->product

Caption: Experimental workflow for the two-step synthesis of aripiprazole.

Aripiprazole Signaling Pathway

G cluster_d2 Dopamine D2 Receptor cluster_5ht1a Serotonin 5-HT1A Receptor cluster_5ht2a Serotonin 5-HT2A Receptor aripiprazole Aripiprazole D2R D2 Receptor aripiprazole->D2R Partial Agonist HT1A 5-HT1A Receptor aripiprazole->HT1A Partial Agonist HT2A 5-HT2A Receptor aripiprazole->HT2A Antagonist D2R_effect Stabilizes Dopamine Activity (Reduces hyperdopaminergic activity, increases hypodopaminergic activity) D2R->D2R_effect D2R_outcome Antipsychotic Efficacy D2R_effect->D2R_outcome HT1A_effect Increases Dopamine Release in PFC HT1A->HT1A_effect HT1A_outcome Anxiolytic & Antidepressant Effects HT1A_effect->HT1A_outcome HT2A_effect Reduces Dopamine Antagonism HT2A->HT2A_effect HT2A_outcome Reduced Extrapyramidal Symptoms & Efficacy against Negative Symptoms HT2A_effect->HT2A_outcome

Caption: Simplified signaling pathway of aripiprazole's mechanism of action.

References

Experimental conditions for synthesizing aripiprazole from its intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Aripiprazole is an atypical antipsychotic medication utilized in the treatment of schizophrenia and bipolar disorder.[1] Its unique pharmacological profile as a dopamine D2 partial agonist and serotonin 5-HT1A partial agonist sets it apart from other antipsychotics.[2][3][4] This document provides detailed application notes and protocols for the synthesis of aripiprazole from its key intermediates, intended for researchers, scientists, and drug development professionals. The primary synthetic route discussed is the N-alkylation of 1-(2,3-dichlorophenyl)piperazine with a 7-(4-halobutoxy)-3,4-dihydroquinolinone derivative.[5]

Key Intermediates and Reaction Scheme

The synthesis of aripiprazole predominantly involves the reaction between two key intermediates:

  • 7-(4-halobutoxy)-3,4-dihydroquinolin-2-one: This intermediate can be synthesized from 7-hydroxy-3,4-dihydroquinolin-2-one.[6][7] The halogen is typically bromine or chlorine.

  • 1-(2,3-dichlorophenyl)piperazine: This is a crucial building block for the synthesis.[8]

The general reaction scheme is a nucleophilic substitution where the secondary amine of the piperazine ring displaces the halide on the butoxy chain of the quinolinone derivative.

Experimental Protocols

This section details the experimental procedures for the synthesis of aripiprazole, including the preparation of a key intermediate.

Protocol 1: Synthesis of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone

This protocol describes the alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.[6]

Materials:

  • 7-hydroxy-3,4-dihydro-2(1H)-quinolinone

  • 1,4-dibromobutane (3 molar equivalents)

  • Potassium carbonate (1 molar equivalent)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Ethanol

  • Water

Procedure:

  • Combine 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, 1,4-dibromobutane, and potassium carbonate in dimethylformamide.

  • Stir the mixture at 60°C for four hours.[6]

  • After the reaction, dilute the mixture with an equal volume of water.

  • Extract the organic phase with ethyl acetate.

  • Perform rotary evaporation to remove the solvent.

  • Recrystallize the resulting product from ethanol to yield 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone.[6]

Protocol 2: Synthesis of Aripiprazole

This protocol outlines the final step in the synthesis of aripiprazole.[1]

Materials:

  • 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one

  • 1-(2,3-dichlorophenyl)piperazine hydrochloride

  • Anhydrous sodium carbonate

  • Ethanol

Procedure:

  • Create a suspension of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one (0.1 M) and 1-(2,3-dichlorophenyl)piperazine hydrochloride (0.1 M) in 300 mL of technical ethanol.[1]

  • Add powdered anhydrous sodium carbonate (0.2 M) to the mixture.[1]

  • Reflux the mixture for 12 hours.[1]

  • Filter the resulting solid and take it up in 50 mL of technical ethanol.

  • Reflux the suspension for 10 minutes.

  • Filter off the insoluble inorganic residue.

  • Combine the two filtrates, reflux, and then allow to crystallize at room temperature for 12 hours.

  • Filter the crystalline aripiprazole and dry the final product.[1]

Data Presentation

The following tables summarize the quantitative data from the described synthetic protocols.

ParameterValueReference
Molar Ratio of Reactants1:1 (quinolinone derivative:piperazine derivative)[1]
BaseAnhydrous Sodium Carbonate[1]
SolventEthanol[1]
Reaction Time12 hours[1]
Reaction TemperatureReflux[1]
Yield85%[1]
HPLC Purity99.32%[1]
Purification
MethodRecrystallization[1]
SolventEthanol[1]

Table 1. Summary of Experimental Conditions for Aripiprazole Synthesis.

Visualizations

The following diagrams illustrate the synthetic workflow and the signaling pathway associated with aripiprazole's mechanism of action.

Synthesis_Workflow cluster_intermediate Intermediate Synthesis cluster_final_synthesis Aripiprazole Synthesis cluster_purification Purification 7_hydroxy 7-hydroxy-3,4-dihydro- 2(1H)-quinolinone K2CO3 K2CO3, DMF, 60°C 7_hydroxy->K2CO3 dibromobutane 1,4-dibromobutane dibromobutane->K2CO3 intermediate 7-(4-bromobutoxy)-3,4- dihydro-2(1H)-quinolinone K2CO3->intermediate Na2CO3 Na2CO3, Ethanol, Reflux intermediate->Na2CO3 piperazine 1-(2,3-dichlorophenyl) piperazine HCl piperazine->Na2CO3 aripiprazole Aripiprazole Na2CO3->aripiprazole recrystallization Recrystallization (Ethanol) aripiprazole->recrystallization final_product Pure Aripiprazole recrystallization->final_product

Caption: Synthetic workflow for aripiprazole.

Aripiprazole_Signaling_Pathway cluster_receptor Receptor Interaction cluster_effect Downstream Effects Aripiprazole Aripiprazole D2R Dopamine D2 Receptor Aripiprazole->D2R Partial Agonist HT1A Serotonin 5-HT1A Receptor Aripiprazole->HT1A Partial Agonist HT2A Serotonin 5-HT2A Receptor Aripiprazole->HT2A Antagonist Dopamine_Modulation Dopamine System Stabilization D2R->Dopamine_Modulation Serotonin_Modulation Serotonin Modulation HT1A->Serotonin_Modulation HT2A->Serotonin_Modulation Therapeutic_Effects Antipsychotic, Anxiolytic, and Antidepressant Effects Dopamine_Modulation->Therapeutic_Effects Serotonin_Modulation->Therapeutic_Effects

Caption: Aripiprazole's mechanism of action.

Discussion

The synthesis of aripiprazole via the N-alkylation of 1-(2,3-dichlorophenyl)piperazine is a well-established and efficient method. The use of sodium carbonate as a base and ethanol as a solvent provides a robust procedure with high yields and purity.[1] Alternative methods and optimizations exist, including the use of different solvents such as acetonitrile or water, and other bases like potassium carbonate or triethylamine.[9][10] Some procedures also incorporate catalysts like sodium iodide or phase transfer catalysts to potentially increase the reaction rate.[9][11] Microwave-assisted synthesis has also been explored as a method to reduce reaction times.[12]

The purification of the final product is crucial to meet pharmaceutical standards. Recrystallization from ethanol is a common and effective method for obtaining high-purity aripiprazole.[1] The purity is typically confirmed using High-Performance Liquid Chromatography (HPLC).[1][13]

Understanding the mechanism of action of aripiprazole is vital for drug development professionals. Its partial agonism at dopamine D2 and serotonin 5-HT1A receptors, coupled with its antagonism at 5-HT2A receptors, contributes to its efficacy in treating a range of symptoms associated with schizophrenia and bipolar disorder.[3][4] This "dopamine-serotonin system stabilizer" profile is believed to be responsible for its therapeutic benefits while potentially minimizing certain side effects associated with other antipsychotics.[14]

References

Application Note: Analytical Methods for Monitoring the Synthesis of 7-(4-bromobutoxy)-quinoline-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for monitoring the synthesis of 7-(4-bromobutoxy)-quinoline-2(1H)-one, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] The primary analytical techniques covered are Thin-Layer Chromatography (TLC) for rapid qualitative assessment, High-Performance Liquid Chromatography (HPLC) for quantitative analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and reaction kinetics. These methods are essential for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product.

Introduction: Synthesis Pathway

The synthesis of this compound is typically achieved via a Williamson ether synthesis. This involves the O-alkylation of the hydroxyl group of 7-hydroxy-quinoline-2(1H)-one with an excess of a dihaloalkane, such as 1,4-dibromobutane, in the presence of a base.[3] Monitoring the consumption of the starting material and the formation of the product and potential byproducts is critical for process control. A major potential byproduct is the dimer, 1,4-bis[3,4-dihydro-2(1H)-quinolinone-7-oxy]butane, formed by the reaction of the product with another molecule of the starting material.[4]

G SM 7-Hydroxy-quinoline-2(1H)-one invis SM->invis Base (e.g., K2CO3) Solvent (e.g., DMF) R 1,4-Dibromobutane (Excess) R->invis P 7-(4-bromobutoxy)- quinoline-2(1H)-one BP Dimer Byproduct (1,4-bis-oxybutane) P->BP Side Reaction (with starting material) invis->P Main Reaction

Caption: Synthesis pathway for this compound.

Analytical Methodologies and Protocols

A multi-faceted approach utilizing TLC, HPLC, and NMR provides a comprehensive understanding of the reaction progress.

G start Start Reaction aliquot Withdraw Reaction Aliquot start->aliquot tlc TLC Analysis (Qualitative Check) aliquot->tlc hplc HPLC Analysis (Quantitative Check) aliquot->hplc nmr NMR Analysis (Structural/Kinetic) aliquot->nmr decision Reaction Complete? tlc->decision hplc->decision continue_rxn Continue Reaction decision->continue_rxn No workup Proceed to Workup & Purification decision->workup Yes continue_rxn->aliquot

Caption: General analytical workflow for reaction monitoring.

Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method for qualitatively monitoring the reaction's progress by observing the disappearance of the starting material and the appearance of the product.[5]

Experimental Protocol:

  • Plate Preparation : Use silica gel 60 F-254 plates. Draw a baseline in pencil approximately 1 cm from the bottom.[5]

  • Sample Preparation : Dilute a small aliquot of the reaction mixture in a suitable solvent like ethyl acetate or dichloromethane.[6]

  • Spotting : On the baseline, spot the starting material (7-hydroxy-quinoline-2(1H)-one), the reaction mixture, and a co-spot (a mix of starting material and reaction mixture).[6]

  • Development : Place the plate in a sealed chamber containing a mobile phase, ensuring the solvent level is below the baseline.[6] A common solvent system is a mixture of hexanes and ethyl acetate.[5] The polarity can be adjusted to achieve good separation.

  • Visualization : After development, dry the plate and visualize the spots under a UV lamp (254 nm).[7] The spots can also be stained using an iodine chamber.[7]

  • Analysis : The reaction is nearing completion when the spot corresponding to the starting material is faint or absent in the reaction mixture lane.[6] Calculate the Retention Factor (Rf) for each spot.

Data Presentation:

CompoundTypical Rf Value (Hexane:Ethyl Acetate 1:1)Visualization
7-Hydroxy-quinoline-2(1H)-one (Starting Material)~ 0.25UV Active
This compound (Product)~ 0.60UV Active
1,4-Dibromobutane (Reagent)~ 0.85Iodine Stain
High-Performance Liquid Chromatography (HPLC)

HPLC provides accurate quantitative data on the concentration of reactants, products, and byproducts, making it ideal for determining reaction conversion and purity.[3]

Experimental Protocol:

  • System : An HPLC system with a UV detector is required.[3]

  • Sample Preparation : Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture, dilute it significantly with the mobile phase (e.g., in 10 mL), and filter through a 0.22 µm syringe filter.[6]

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[3]

    • Mobile Phase : A gradient of Solvent A (0.1% Trifluoroacetic Acid in Water) and Solvent B (Acetonitrile).[8]

    • Gradient Program : Start with a higher polarity (e.g., 90% A) and ramp to a lower polarity (e.g., 5% A) over 15-20 minutes to elute all components.

    • Flow Rate : 1.0 mL/min.[3]

    • Detection : UV at 210 nm or 254 nm.[3][8]

    • Column Temperature : 30 °C.[3]

  • Analysis : Identify peaks based on the retention times of standard samples. Calculate the percentage conversion by comparing the peak area of the starting material at different time points. Purity can be assessed by the area percentage of the product peak.[1]

Data Presentation:

CompoundTypical Retention Time (min)
7-Hydroxy-quinoline-2(1H)-one (Starting Material)6.5
This compound (Product)11.5
Dimer Byproduct> 15.0
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for unambiguous structure confirmation and can be used for reaction monitoring by tracking the integration of specific, non-overlapping signals of reactants and products over time.[9][10]

Experimental Protocol:

  • Sample Preparation : Withdraw an aliquot from the reaction mixture. Evaporate the solvent under reduced pressure. Dissolve the residue in a deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Acquisition : Acquire a ¹H NMR spectrum.

  • Analysis : Identify characteristic peaks for the starting material and product. The disappearance of a reactant signal and the appearance of a product signal can be used to monitor the reaction. For quantitative analysis, compare the integral of a product peak to a starting material peak.[9]

Data Presentation:

CompoundKey ¹H NMR Signals (DMSO-d6, ppm)Notes
7-Hydroxy-quinoline-2(1H)-one (Starting Material)~9.5-10.5 (broad s, 1H, -OH)The phenolic -OH signal will disappear as the reaction proceeds.
This compound (Product)~4.02 (t, 2H, -OCH₂), ~3.59 (t, 2H, -CH₂Br), ~1.8-2.0 (m, 4H)Appearance of these signals indicates product formation.[8] The triplet at ~4.02 ppm is a clear indicator.

Troubleshooting Analytical Issues

G start TLC Problem? streaking Streaking or Tailing? start->streaking no_move Spots at Baseline (Rf ≈ 0)? streaking->no_move No sol_streak Dilute Sample or Add Polar Modifier (e.g., AcOH) to Mobile Phase streaking->sol_streak Yes at_front Spots at Solvent Front (Rf ≈ 1)? no_move->at_front No sol_no_move Increase Mobile Phase Polarity (e.g., More Ethyl Acetate) no_move->sol_no_move Yes sol_at_front Decrease Mobile Phase Polarity (e.g., More Hexanes) at_front->sol_at_front Yes ok Good Separation at_front->ok No

Caption: Logic diagram for troubleshooting common TLC issues.[7]

References

Application Notes and Protocols for the Synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one, also known as 7-(4-bromobutoxy)-3,4-dihydrocarbostyril, is a key intermediate in the synthesis of the atypical antipsychotic drug Aripiprazole.[1][2][3] The synthesis of this compound is a critical step that influences the purity and yield of the final active pharmaceutical ingredient. The protocol described here involves the Williamson ether synthesis, where the hydroxyl group of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone is alkylated using 1,4-dibromobutane in the presence of a base.[1][4] A common challenge in this synthesis is the formation of the dimer impurity, 1,4-bis[3,4-dihydro-2(1H)-quinolinone-7-oxy]butane, which can complicate purification and reduce the yield of the desired product.[2]

Reaction Scheme

The synthesis proceeds via the O-alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with 1,4-dibromobutane.

Reactants:

  • 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (CAS: 22246-18-0)

  • 1,4-dibromobutane (CAS: 110-52-1)

Product:

  • 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (CAS: 129722-34-5)

By-product:

  • Potassium bromide and water (when using K₂CO₃)

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis and the final product.

ParameterValueReference
Molecular Formula C₁₃H₁₆BrNO₂[5]
Molecular Weight 298.18 g/mol [5][6][7]
Melting Point 110-111 °C[1][8]
Appearance White to off-white solid/powder[9]
Yield ~81% (crude)[6]
Purity (Crude) ~86% (by HPLC)[6]
Purity (Purified) ≥97% (by HPLC)[2]
Topological Polar Surface Area 38.3 Ų[5]

Experimental Protocol

This protocol is based on a method described for the synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolone.

Materials and Equipment:

  • 7-hydroxy-3,4-dihydro-2(1H)-quinolinone

  • 1,4-dibromobutane

  • Potassium carbonate (K₂CO₃)

  • N,N-dimethylformamide (DMF)

  • Cyclohexane

  • 3-liter, three-necked, round-bottomed flask

  • Mechanical stirrer

  • Condenser

  • Thermometer

  • Heating mantle

  • Vacuum distillation apparatus

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven or disk dryer

Procedure:

  • Reaction Setup:

    • In a 3-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, condenser, and thermometer, add 100 g of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, 397.5 g of 1,4-dibromobutane, 42.33 g of potassium carbonate, and 300 ml of N,N-dimethylformamide.

  • Reaction Execution:

    • Stir the mixture at room temperature (30-35 °C) to ensure homogeneity.[6]

    • Heat the reaction mixture to 40-45 °C and maintain this temperature for 1 hour.

    • After 1 hour, add a second portion of potassium carbonate (42.33 g) to the mixture.[9]

  • Solvent Removal and Product Isolation:

    • Once the reaction is complete (monitored by a suitable method like TLC or HPLC), remove the organic solvent (DMF) by vacuum distillation.[6]

    • To remove trace amounts of DMF, perform a solvent exchange by adding 250 ml of cyclohexane and distilling it off. Repeat this step once (2 x 250 ml total).[6]

    • Add 300 ml of cyclohexane to the residue and stir the resulting slurry for 3 hours.[6]

    • Filter the solid product using a Büchner funnel and wash the filter cake with 200 ml of cyclohexane.[6]

  • Drying:

    • Dry the obtained solid product in a disk dryer or a vacuum oven at 65-70 °C for 10-12 hours, or until the loss on drying is less than 1%.[6]

  • Purification (Optional but Recommended):

    • The crude product can be further purified to remove unreacted starting materials and the dimer impurity.[2]

    • Purification can be achieved by silica gel column chromatography using dichloromethane as the eluent, followed by recrystallization from a mixture of n-hexane and ethanol.[1]

Safety and Hazard Information
  • 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one: May cause skin and serious eye irritation. May also cause respiratory irritation and is suspected of causing genetic defects.[5]

  • 1,4-dibromobutane: Harmful if swallowed and causes skin and eye irritation.

  • N,N-dimethylformamide (DMF): A reproductive toxin and a skin/eye irritant.

  • Potassium Carbonate: Causes serious eye irritation.

Precautionary Statements:

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and vapors.[5]

  • Handle all chemicals with care and consult their respective Safety Data Sheets (SDS) before use.

Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow Figure 1: Experimental Workflow for the Synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Drying & Purification A 1. Charge Reagents - 7-hydroxy-3,4-dihydro-2(1H)-quinolinone - 1,4-dibromobutane - K₂CO₃ (1st portion) - DMF B 2. Heat and Stir (40-45 °C, 1 hr) A->B C 3. Add K₂CO₃ (2nd portion) B->C D 4. Vacuum Distillation (Remove DMF) C->D Reaction Complete E 5. Solvent Exchange (2x Cyclohexane) D->E F 6. Slurry & Filter (in Cyclohexane) E->F G 7. Wash Solid (with Cyclohexane) F->G H 8. Dry Product (65-70 °C) G->H I 9. Optional Purification - Column Chromatography - Recrystallization H->I If needed J Final Product H->J I->J

Caption: Synthesis workflow from reagents to final product.

References

Application Notes and Protocols for the Large-Scale Synthesis of 7-(4-bromobutoxy)-quinoline-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(4-bromobutoxy)-quinoline-2(1H)-one is a key intermediate in the synthesis of several atypical antipsychotic drugs, most notably Aripiprazole and Brexpiprazole. These drugs are serotonin-dopamine activity modulators (SDAMs) used in the treatment of schizophrenia and major depressive disorder. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. This document provides detailed protocols for the large-scale synthesis of this compound, presenting a robust two-step process. This process begins with the O-alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, followed by an oxidative dehydrogenation.

Synthetic Pathway Overview

The large-scale synthesis of this compound is most effectively achieved through a two-step synthetic sequence. The first step involves the O-alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with 1,4-dibromobutane. The resulting intermediate, 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone, is then subjected to an oxidative dehydrogenation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield the final product.

Data Presentation

Table 1: Summary of Reactants and Products
Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Role
7-Hydroxy-3,4-dihydro-2(1H)-quinolinone22246-18-0C₉H₉NO₂163.17Starting Material
1,4-Dibromobutane110-52-1C₄H₈Br₂215.92Alkylating Agent
Potassium Carbonate584-08-7K₂CO₃138.21Base
7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone129722-34-5C₁₃H₁₆BrNO₂298.18Intermediate
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)84-58-2C₈Cl₂N₂O₂227.00Oxidizing Agent
This compound203395-59-9C₁₃H₁₄BrNO₂296.16Final Product
Table 2: Process Parameters and Yields for Large-Scale Synthesis
StepKey ParametersYield (%)Purity (%)
Step 1: O-Alkylation Reactants: 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone, 1,4-Dibromobutane, K₂CO₃Solvent: DMFTemperature: 40-45°CTime: 6-7 hours~81% (crude)~86% (HPLC)
Step 2: Oxidative Dehydrogenation Reactants: 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone, DDQSolvent: THFTemperature: Room TemperatureTime: Until reaction completion (monitored by TLC)~99%>99% (HPLC)
Table 3: Analytical Data for this compound
AnalysisData
¹H NMR (400 MHz, DMSO-d₆)δ 11.57 (s, 1H), 7.77 (d, J = 9.4 Hz, 1H), 7.53 (d, J = 9.4 Hz, 1H), 6.83-6.69 (m, 2H), 6.27 (d, J = 9.6 Hz, 1H), 4.02 (t, J = 6.1 Hz, 2H), 3.59 (t, J = 6.6 Hz, 2H), 2.03-1.89 (m, 2H), 1.89-1.74 (m, 2H).[1]
¹³C NMR (100 MHz, DMSO-d₆)δ 162.67, 160.72, 141.05, 140.44, 129.69, 118.97, 113.77, 111.19, 99.05, 67.28, 35.26, 29.46, 27.74.[1]
ESI-MS m/z 296 [M+H]⁺.[1]
Appearance Light yellow to yellow powder or crystal.

Experimental Protocols

Step 1: Large-Scale Synthesis of 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone

Materials:

  • 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone (1.0 eq)

  • 1,4-Dibromobutane (approx. 4.0 eq)

  • Potassium Carbonate (K₂CO₃) (approx. 2.1 eq, added in portions)

  • N,N-Dimethylformamide (DMF)

  • Chloroform

  • Cyclohexane

  • 10% Sodium Hydroxide Solution

  • Water

Equipment:

  • Large-scale reaction vessel with mechanical stirrer, condenser, and thermometer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Disk dryer

Procedure:

  • Reaction Setup: In a large-scale reaction vessel, charge 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (1.0 eq), 1,4-dibromobutane (approx. 4.0 eq), a portion of potassium carbonate (0.7 eq), and DMF.

  • Reaction Execution: Stir the mixture at room temperature (30-35°C) and then heat to 40-45°C for 1 hour.

  • Portion-wise Addition of Base: Add a second portion of potassium carbonate (0.7 eq) and continue stirring at 40-45°C for another hour. Add the final portion of potassium carbonate (0.7 eq) and maintain the reaction at the same temperature for 4-5 hours, monitoring the reaction progress by TLC or HPLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a larger vessel containing water. Stir for 30 minutes.

  • Extraction: Extract the aqueous mixture with chloroform. Separate the organic layer and wash it with a 10% sodium hydroxide solution, followed by a water wash.

  • Solvent Removal: Remove the chloroform by vacuum distillation. To remove trace DMF, perform a solvent exchange with cyclohexane.

  • Isolation: Add cyclohexane to the residue, stir for 3 hours to precipitate the product, and then filter the solid. Wash the solid with cyclohexane.

  • Drying: Dry the product in a disk dryer at 65-70°C for 10-12 hours until a constant weight is achieved. The expected yield is approximately 81% with an HPLC purity of around 86%.[2]

Step 2: Large-Scale Synthesis of this compound

Materials:

  • 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone (1.0 eq)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (approx. 4.0 eq)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated saline solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

Equipment:

  • Large-scale two-necked round-bottomed flask with a magnetic stirrer and argon protection

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: In a large, two-necked round-bottomed flask under argon, add 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone (1.0 eq) and THF.[1]

  • Addition of Oxidizing Agent: To this mixture, add DDQ (approx. 4.0 eq) at room temperature with continuous stirring.[1]

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Solvent Removal: Upon completion, remove the THF by evaporation under reduced pressure.[1]

  • Work-up: Wash the resulting residue with water and extract with ethyl acetate.[1]

  • Purification: Combine the organic layers, wash with saturated saline, and dry over anhydrous Na₂SO₄. Concentrate the solution under reduced pressure to obtain the crude product.[1]

  • Chromatography: Purify the crude product by column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford the pure this compound.[1] The expected yield is approximately 99% with an HPLC purity of over 99%.[1]

Safety Precautions

  • 1,4-Dibromobutane: This compound is toxic if swallowed and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[4] Avoid inhalation of vapors.[4]

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): DDQ is toxic if swallowed.[5][6] It reacts with water to liberate highly toxic hydrogen cyanide (HCN) gas.[7][8] Handle in a dry, well-ventilated area or a chemical fume hood. Wear appropriate PPE, including gloves and safety goggles.[6] Avoid contact with skin, eyes, and clothing.[5] In case of a spill, do not use water for cleaning.

Mandatory Visualizations

Signaling Pathway of Aripiprazole and Brexpiprazole

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Full Agonist Serotonin Serotonin (5-HT) HT1A Serotonin 5-HT1A Receptor Serotonin->HT1A Full Agonist HT2A Serotonin 5-HT2A Receptor Serotonin->HT2A Full Agonist Downstream Downstream Signaling (e.g., cAMP, Akt/GSK-3β pathway) D2R->Downstream Modulates Activity HT1A->Downstream Modulates Activity HT2A->Downstream Blocks Activity Brexpiprazole Brexpiprazole / Aripiprazole (Synthesized from Intermediate) Brexpiprazole->D2R Partial Agonist Brexpiprazole->HT1A Partial Agonist Brexpiprazole->HT2A Antagonist

Caption: Mechanism of action of Brexpiprazole/Aripiprazole.

Experimental Workflow for the Synthesis

G Start Starting Material: 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone Step1 Step 1: O-Alkylation (1,4-Dibromobutane, K₂CO₃, DMF, 40-45°C) Start->Step1 Purification1 Work-up and Purification (Aqueous wash, Extraction, Recrystallization) Step1->Purification1 Intermediate Intermediate: 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone Step2 Step 2: Oxidative Dehydrogenation (DDQ, THF, Room Temperature) Intermediate->Step2 Purification1->Intermediate Purification2 Work-up and Purification (Aqueous wash, Extraction, Column Chromatography) Step2->Purification2 FinalProduct Final Product: This compound Purification2->FinalProduct

Caption: Large-scale synthesis workflow.

References

Application of Phase Transfer Catalysts in Quinolinone Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities. The synthesis of functionalized quinolinones is, therefore, a critical endeavor in drug discovery and development. Phase Transfer Catalysis (PTC) has emerged as a powerful and green methodology to facilitate the synthesis of quinolinone derivatives. This technique is particularly advantageous for reactions involving immiscible reactants, typically an aqueous inorganic phase and an organic phase containing the substrate. By employing a phase transfer catalyst, such as a quaternary ammonium salt, it is possible to transport a reactive anion from the aqueous phase to the organic phase, where it can react with the organic substrate. This approach often leads to milder reaction conditions, increased yields, shorter reaction times, and enhanced selectivity compared to traditional homogeneous reactions.[1][2]

This document provides detailed application notes and experimental protocols for the synthesis of quinolinone derivatives using phase transfer catalysis, with a focus on N-alkylation and cascade reactions.

Advantages of Phase Transfer Catalysis in Quinolinone Synthesis

  • Mild Reaction Conditions: PTC often allows reactions to be carried out at lower temperatures and with weaker bases compared to conventional methods.[3]

  • Increased Reaction Rates and Yields: By facilitating the transport of reactants across the phase boundary, PTC can significantly accelerate reaction rates and improve product yields.[4]

  • Enhanced Selectivity: PTC can promote selective reactions, such as N-alkylation over O-alkylation, by controlling the reaction environment.

  • Green Chemistry: The use of water as a solvent and the ability to use inexpensive and environmentally benign bases like potassium carbonate align with the principles of green chemistry.[1]

  • Operational Simplicity: The experimental setup for PTC is often straightforward and does not require anhydrous or inert conditions.

Reaction Mechanism: N-Alkylation of Quinolinones

The mechanism of phase transfer catalyzed N-alkylation of a quinolinone involves several key steps. The quinolinone is first deprotonated by a base (e.g., potassium carbonate) at the interface of the organic and solid/aqueous phases to form an anion. The phase transfer catalyst (e.g., Tetrabutylammonium Bromide, TBAB), which is soluble in both phases, then forms an ion pair with the quinolinone anion. This lipophilic ion pair is transported into the organic phase, where it can react with the alkylating agent. After the reaction, the catalyst returns to the interface to repeat the cycle.

PTC_Mechanism cluster_organic Organic Phase cluster_interface Interface cluster_solid Solid Phase RX R-X (Alkylating Agent) Product N-Alkylated Quinolinone RX->Product QX Q⁺X⁻ (Catalyst) Q_NR [Q⁺][Quin⁻] (Ion Pair) Q_NR->RX Nucleophilic Attack Q_NR->QX Catalyst Regeneration Quin_H Quinolinone-H Quin_anion Quin⁻ (Anion) Quin_H->Quin_anion Deprotonation Quin_anion->Q_NR Ion Pair Formation Base K₂CO₃ (Base) KHCO3 KHCO₃ KX K⁺X⁻

Mechanism of PTC N-alkylation of quinolinone.

Experimental Protocols

Protocol 1: N-Alkylation of 4-chloro-6-methylquinolin-2(1H)-one

This protocol describes the selective N-alkylation of 4-chloro-6-methylquinolin-2(1H)-one with various active halo-methylene compounds using tetrabutylammonium bromide (TBAB) as the phase transfer catalyst.

Materials:

  • 4-chloro-6-methylquinolin-2(1H)-one

  • Alkylating agent (e.g., methyl chloroacetate, ethyl chloroacetate, chloroacetonitrile, allyl bromide)

  • Tetrabutylammonium bromide (TBAB)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dry acetone

Procedure:

  • To a mixture of 4-chloro-6-methylquinolin-2(1H)-one (1.93 g, 10 mmol) and the appropriate alkylating agent (30 mmol) in dry acetone (50 mL), add tetrabutylammonium bromide (TBAB) (0.31 g, 1.25 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Heat the mixture under reflux on a water bath for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, filter the hot mixture to remove inorganic salts.

  • Evaporate the filtrate under reduced pressure to dryness.

  • Crystallize the solid residue from an appropriate solvent to obtain the pure N-alkylated quinolinone product.

Protocol 2: Synthesis of Quinoline-2,5-diones via a Cascade Reaction

This protocol details a phase-transfer catalyzed Michael/ammonolysis cascade reaction between cyclohexane-1,3-dione-derived enaminones and olefinic azlactones to synthesize structurally diverse quinoline-2,5-diones.[4]

Materials:

  • Cyclohexane-1,3-dione-derived enaminone

  • Olefinic azlactone

  • Tetrabutylammonium hydroxide (TBAOH) or another suitable phase transfer catalyst

  • Appropriate organic solvent (e.g., dichloromethane)

Procedure:

(Note: Specific quantities and reaction conditions may vary depending on the substrates used. The following is a general procedure.)

  • To a solution of the enaminone (1.0 equiv) in the chosen organic solvent, add the olefinic azlactone (1.2 equiv).

  • Add the phase transfer catalyst (e.g., TBAOH, 10 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a suitable reagent if necessary.

  • Work up the reaction mixture by washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired quinoline-2,5-dione.

Quantitative Data Summary

The following table summarizes the quantitative data for selected examples of quinolinone synthesis using phase transfer catalysis, allowing for easy comparison of their efficiency.

EntryQuinolinone SubstrateAlkylating/Reacting AgentCatalyst (mol%)BaseSolventTime (h)Temp. (°C)Yield (%)Reference
14-chloro-6-methylquinolin-2(1H)-oneMethyl chloroacetateTBAB (12.5)K₂CO₃Acetone4Reflux72
24-chloro-6-methylquinolin-2(1H)-oneEthyl chloroacetateTBAB (12.5)K₂CO₃Acetone4Reflux76
34-chloro-6-methylquinolin-2(1H)-oneChloroacetonitrileTBAB (12.5)K₂CO₃Acetone4Reflux65
44-chloro-6-methylquinolin-2(1H)-oneAllyl bromideTBAB (12.5)K₂CO₃Acetone4Reflux50
5EnaminoneOlefinic azlactoneTBAOH (10)-CH₂Cl₂1-12RT53-94[4]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the phase transfer catalyzed synthesis of quinolinones.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Quinolinone Substrate and Solvent to Flask B 2. Add Base (e.g., K₂CO₃) and PTC (e.g., TBAB) A->B C 3. Add Alkylating Agent B->C D 4. Heat to Reflux and Stir for Specified Time C->D E 5. Monitor by TLC D->E F 6. Filter Hot Mixture E->F Reaction Complete G 7. Evaporate Solvent F->G H 8. Recrystallize/Purify Product G->H I Characterization (NMR, MS, etc.) H->I Final Product

General experimental workflow for PTC synthesis.

Further Applications and Considerations

While N-alkylation is a common application, phase transfer catalysis can also be employed for other transformations in quinolinone chemistry. The literature suggests the potential for C-alkylation of quinolinone systems under PTC conditions, which is a valuable strategy for introducing carbon-based substituents at the C3 position.[5] The choice of phase transfer catalyst, solvent, and base can significantly influence the outcome of the reaction, and optimization of these parameters is often necessary to achieve the desired product with high yield and selectivity. Common quaternary ammonium salt catalysts include tetrabutylammonium bromide (TBAB), tetrabutylammonium hydrogen sulfate (TBAHS), and Aliquat 336.[3]

Conclusion

Phase transfer catalysis offers a versatile, efficient, and environmentally friendly approach for the synthesis and functionalization of quinolinones. The mild reaction conditions, operational simplicity, and often high yields make it an attractive methodology for both academic research and industrial applications in drug development. The protocols and data presented here provide a solid foundation for researchers to apply this powerful technique in their own synthetic endeavors.

References

Application Note: HPLC Method for Purity Determination of 7-(4-bromobutoxy)-quinoline-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-(4-bromobutoxy)-quinoline-2(1H)-one is a key intermediate in the synthesis of various pharmacologically active molecules. The purity of this intermediate is critical as it can directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for assessing the purity of pharmaceutical compounds due to its high sensitivity, selectivity, and reproducibility.[1] This application note provides a detailed protocol for the determination of the purity of this compound using a reversed-phase HPLC (RP-HPLC) method with UV detection.

Experimental Protocols

This section details the step-by-step protocol for the HPLC analysis of this compound.

1. Instrumentation and Materials

  • HPLC System: A system equipped with a gradient pump, autosampler or manual injector, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: XBridge C18, 150 x 4.6 mm, 5 µm particle size.[2]

  • Solvents: HPLC-grade acetonitrile and high-purity water (e.g., Milli-Q).

  • Additives: Trifluoroacetic acid (TFA), HPLC grade.

  • Sample Vials: Appropriate vials for the autosampler.

  • Syringe Filters: 0.45 µm or 0.22 µm PTFE or nylon filters for sample clarification.

2. Reagent Preparation

  • Mobile Phase A: 0.1% TFA in Water: Add 1.0 mL of TFA to a 1 L volumetric flask and bring it to volume with high-purity water. Mix thoroughly and degas.

  • Mobile Phase B: Acetonitrile.[2]

  • Diluent: Prepare a mixture of acetonitrile and water in an 80:20 ratio.[2]

3. Sample Preparation

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Transfer the sample to a 10 mL volumetric flask.

  • Add approximately 7 mL of the diluent (Acetonitrile:Water, 80:20).

  • Vortex and sonicate the solution to ensure complete dissolution of the sample.

  • Allow the solution to return to room temperature and dilute to the mark with the diluent to achieve a final concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC Method

The chromatographic conditions for the analysis are outlined in the table below.

ParameterCondition
Column XBridge C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B Acetonitrile
Gradient Program 0-3 min: 10% B3-15 min: 10% to 95% B15-23 min: 95% B23-25 min: 95% to 10% B25-30 min: 10% B
Flow Rate 1.0 mL/min[2]
Column Temperature Ambient
Detection Wavelength 210 nm[2]
Injection Volume 10 µL
Run Time 30 minutes

5. Analysis Sequence

  • Blank Injection: Inject the diluent to ensure there are no interfering peaks from the solvent.

  • System Suitability: Inject a standard solution of this compound five times to check for system suitability parameters like retention time precision, peak area precision, tailing factor, and theoretical plates.

  • Sample Injections: Inject the prepared sample solutions.

  • Purity Calculation: The purity of the compound is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

The following tables summarize the expected quantitative data and method validation parameters for the HPLC analysis of this compound.

Table 1: Chromatographic Performance

ParameterResult
Retention Time (min) 11.545[2]
Purity (%) 99.26[2]

Table 2: Method Validation Summary (Typical Performance)

ParameterAcceptance CriteriaTypical Result
Linearity (r²) > 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.8%
Precision (RSD%) < 2.0%< 1.0%
Limit of Detection (LOD) Report0.01%
Limit of Quantification (LOQ) Report0.03%
Specificity No interferencePass

Mandatory Visualization

The following diagram illustrates the experimental workflow for the purity determination of this compound by HPLC.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample (approx. 10 mg) dissolve Dissolve in Diluent (ACN:H2O, 80:20) weigh->dissolve sonicate Vortex & Sonicate dissolve->sonicate dilute Dilute to Volume (1 mg/mL) sonicate->dilute filter Filter Sample (0.45 µm) dilute->filter inject Inject Sample (10 µL) filter->inject mp_prep Prepare Mobile Phases (A: 0.1% TFA in H2O, B: ACN) mp_prep->inject separate Chromatographic Separation (XBridge C18, Gradient Elution) inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report

Caption: HPLC Purity Determination Workflow.

References

Safe Handling and Storage of 7-(4-bromobutoxy)-quinoline-2(1H)-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of 7-(4-bromobutoxy)-quinoline-2(1H)-one (CAS No. 203395-59-9). This compound is a key intermediate in the synthesis of pharmaceuticals, including brexpiprazole.[1] Due to its chemical structure, which includes a quinolinone core and a brominated alkyl chain, specific precautions are necessary to ensure laboratory safety and maintain the integrity of the compound.

Compound Data

PropertyValueSource
CAS Number 203395-59-9[1][2][3]
Molecular Formula C13H14BrNO2[1][2][3]
Molecular Weight 296.16 g/mol [1][2][3]
Appearance Peachy Solid[1]
Storage Temperature 2-8°C (Refrigerator)[1]

Hazard Identification and Safety Precautions

Although a specific Material Safety Data Sheet (MSDS) was not publicly accessible, the chemical structure suggests potential hazards associated with quinolinone derivatives and brominated organic compounds.

Potential Hazards:

  • Irritation: May cause skin, eye, and respiratory tract irritation.

  • Toxicity: While not quantified, similar compounds can be harmful if ingested, inhaled, or absorbed through the skin.

  • Reactivity: Brominated compounds can be reactive and should be stored away from incompatible materials.[4]

General Safety Precautions:

  • Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5][6]

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).[5][6]

  • Avoid direct contact with the skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7]

  • Do not eat, drink, or smoke in the laboratory.[6][7]

  • Wash hands thoroughly after handling the compound.[6][7]

Experimental Protocols

Weighing and Dispensing Protocol

This protocol outlines the steps for safely weighing and dispensing solid this compound.

  • Preparation:

    • Ensure the chemical fume hood is operational.

    • Don all required PPE (lab coat, safety goggles, gloves).

    • Decontaminate the work surface within the fume hood.

    • Place a calibrated analytical balance inside the fume hood or use a balance with a draft shield.

  • Procedure:

    • Retrieve the container of this compound from its designated storage location (2-8°C refrigerator).

    • Allow the container to equilibrate to room temperature before opening to prevent condensation.

    • Carefully open the container inside the fume hood.

    • Use a clean, dedicated spatula to transfer the desired amount of the solid to a tared weighing vessel.

    • Avoid generating dust. If dust is observed, gently wipe the area with a damp cloth or paper towel, and dispose of it as hazardous waste.

    • Securely close the primary container.

    • Record the weight and proceed with the experimental use of the dispensed compound.

  • Cleanup:

    • Clean the spatula and weighing vessel with an appropriate solvent.

    • Wipe down the work surface and the balance.

    • Dispose of any contaminated materials (e.g., weighing paper, gloves) in the designated hazardous waste container.

Solution Preparation Protocol

This protocol describes the safe preparation of a solution of this compound.

  • Preparation:

    • Follow all preparation steps outlined in Protocol 3.1.

    • Select a suitable solvent based on experimental requirements. Ensure the chosen solvent is compatible with the compound.

    • Use clean, dry glassware.[7]

  • Procedure:

    • Weigh the required amount of this compound following Protocol 3.1.

    • Transfer the weighed solid to an appropriate flask (e.g., round-bottom flask, beaker).

    • Inside the fume hood, add the desired volume of solvent to the flask.

    • Stir the mixture using a magnetic stir bar or other appropriate method until the solid is fully dissolved. Gentle heating may be applied if necessary, but this should be done with caution and with appropriate monitoring to avoid decomposition.

    • Once dissolved, the solution is ready for use.

  • Cleanup:

    • Clean all glassware with a suitable solvent.

    • Dispose of all waste, including excess solution and cleaning solvents, in appropriately labeled hazardous waste containers.

Storage and Waste Disposal

Storage Protocol

Proper storage is crucial to maintain the stability of this compound and to prevent accidents.

  • Temperature: Store the compound in a refrigerator at 2-8°C.[1]

  • Container: Keep the compound in its original, tightly sealed, and clearly labeled container.[4] If the original container is compromised, transfer the compound to a new, suitable, and properly labeled container.

  • Location: Store in a designated, well-ventilated, and dry area away from direct sunlight and heat sources.[4]

  • Segregation: Store away from incompatible materials such as strong oxidizing agents, strong bases, and reactive metals.[4]

Waste Disposal Protocol

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated items such as gloves, weighing paper, and paper towels should be placed in a designated, sealed, and labeled solid hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a labeled liquid hazardous waste container for halogenated organic compounds.[4]

  • Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[4]

Visualizations

The following diagrams illustrate the workflow for handling this compound and the key relationships in the safety and storage protocols.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_hood Verify Fume Hood prep_ppe->prep_hood prep_workspace Prepare Workspace prep_hood->prep_workspace handling_retrieve Retrieve Compound prep_workspace->handling_retrieve handling_equilibrate Equilibrate to Room Temp handling_retrieve->handling_equilibrate handling_weigh Weigh Compound handling_equilibrate->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Glassware handling_dissolve->cleanup_decontaminate cleanup_workspace Clean Workspace cleanup_decontaminate->cleanup_workspace cleanup_waste Dispose of Waste cleanup_workspace->cleanup_waste G cluster_handling Safe Handling cluster_storage Proper Storage cluster_disposal Waste Disposal compound 7-(4-bromobutoxy)- quinoline-2(1H)-one handling_ppe PPE (Gloves, Goggles) compound->handling_ppe handling_ventilation Fume Hood compound->handling_ventilation handling_hygiene Hand Washing compound->handling_hygiene storage_temp 2-8°C compound->storage_temp storage_container Tightly Sealed Container compound->storage_container storage_segregation Segregate Incompatibles compound->storage_segregation disposal_container Labeled Waste Container compound->disposal_container disposal_compliance Follow Regulations compound->disposal_compliance

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-(4-bromobutoxy)-quinoline-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in improving the yield of 7-(4-bromobutoxy)-quinoline-2(1H)-one synthesis.

Overall Synthesis Workflow

The synthesis of this compound is typically a two-step process. The first step involves the alkylation of a 7-hydroxy-quinolinone derivative, followed by an oxidation step to introduce the double bond in the heterocyclic ring.

synthesis_workflow start Start: 7-hydroxy-3,4-dihydro- quinolin-2(1H)-one alkylation Step 1: Alkylation (Williamson Ether Synthesis) start->alkylation 1,4-dibromobutane, Base (e.g., K2CO3) intermediate Intermediate: 7-(4-bromobutoxy)-3,4-dihydro- quinolin-2(1H)-one alkylation->intermediate oxidation Step 2: Oxidation (Dehydrogenation) intermediate->oxidation Oxidizing Agent (e.g., DDQ) product Final Product: 7-(4-bromobutoxy)- quinoline-2(1H)-one oxidation->product

Caption: Overall workflow for the two-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The most common strategy is a two-step synthesis. It begins with the Williamson ether synthesis, which involves the alkylation of 7-hydroxy-3,4-dihydro-2(1H)-one with 1,4-dibromobutane to yield 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-one. This intermediate is then oxidized to afford the final product, this compound.

Q2: What are the critical starting materials and reagents?

The key starting material is 7-hydroxy-3,4-dihydro-2(1H)-one. The reagents for the first step are 1,4-dibromobutane and a base, such as potassium carbonate (K₂CO₃), in a suitable solvent like N,N-dimethylformamide (DMF) or acetone. For the second step, an oxidizing agent is required. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is commonly used for this dehydrogenation.

Q3: What is the major side product in the alkylation step and how can it be minimized?

The primary side product is the dimer 1,4-bis[3,4-dihydro-2(1H)-quinolinone-7-oxy]butane.[1] This dimer forms when a molecule of the desired product reacts with another molecule of the 7-hydroxy-3,4-dihydro-2(1H)-one starting material. To minimize its formation, a significant excess of 1,4-dibromobutane should be used. This ensures that the phenoxide ion of the starting material is more likely to react with 1,4-dibromobutane rather than the already-formed product.

Q4: How can I monitor the progress of the reactions?

Both the alkylation and oxidation reactions can be monitored by Thin Layer Chromatography (TLC). For the alkylation step, the disappearance of the starting material (7-hydroxy-3,4-dihydro-2(1H)-one) and the appearance of a new, less polar spot corresponding to the product can be observed. For the oxidation step, the disappearance of the dihydro-intermediate and the formation of the more conjugated quinolinone product will be evident on the TLC plate.

Q5: What are the recommended purification methods for the final product?

The crude product from the oxidation step can be purified by column chromatography on silica gel.[2] A typical eluent system for similar compounds is a mixture of ethyl acetate and hexane. Recrystallization from a suitable solvent, such as ethanol, can also be employed to obtain a highly pure product.

Troubleshooting Guides

Guide 1: Alkylation of 7-hydroxy-3,4-dihydro-2(1H)-one

Issue: Low yield of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-one.

Potential Cause Troubleshooting Suggestion
Incomplete Reaction - Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor by TLC until the starting material is consumed. - Temperature: The reaction may require heating. Temperatures between 40-65°C have been reported to be effective.[3][4]
Base Ineffectiveness - Base Strength & Amount: Use a sufficient amount of a suitable base like potassium carbonate. In some procedures, the base is added in portions.[3] Ensure the base is anhydrous. - Solvent: The choice of solvent can influence the base's effectiveness. DMF and acetone are commonly used.
High Dimer Formation - Molar Ratio: Use a large excess of 1,4-dibromobutane (3 molar equivalents or more) to favor the formation of the desired product over the dimer.[5]
Work-up Issues - Extraction: Ensure efficient extraction of the product from the aqueous phase after quenching the reaction. Chloroform or dichloromethane can be used.[3][5]

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start -> check_ratio; check_ratio -> increase_ratio [label="No"]; increase_ratio -> check_addition; check_ratio -> check_addition [label="Yes"]; check_addition -> portionwise_addition [label="All at once"]; portionwise_addition -> check_concentration; check_addition -> check_concentration [label="Portionwise"]; check_concentration -> dilute [label="Yes"]; dilute -> solution; check_concentration -> solution [label="No"]; }

Caption: Troubleshooting dimer formation in the alkylation step.

Guide 2: Oxidation of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-one

Issue: Incomplete conversion or low yield of this compound.

Potential Cause Troubleshooting Suggestion
Inactive Oxidizing Agent - DDQ Quality: Use fresh, high-purity DDQ. DDQ can degrade upon exposure to moisture. - Alternative Oxidants: If DDQ is ineffective, consider other oxidizing systems like transition-metal-activated persulfate salts (e.g., CuSO₄/Na₂S₂O₈).[3]
Suboptimal Reaction Conditions - Solvent: The reaction is often performed in solvents like THF or a mixture of acetonitrile and water.[3] - Temperature: The reaction may require heating to reflux to proceed at a reasonable rate.
Product Degradation - Reaction Time: Avoid unnecessarily long reaction times, as this can lead to product degradation. Monitor the reaction closely by TLC. - Work-up: Upon completion, promptly work up the reaction mixture to isolate the product. This typically involves removing the solvent, washing with water, and extracting with an organic solvent.[2]
Purification Losses - Chromatography: Optimize the column chromatography conditions. Use a gradient elution to achieve good separation from byproducts. - Recrystallization: If using recrystallization, carefully select the solvent to maximize recovery.

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dihydro [label="7-(4-bromobutoxy)-3,4-dihydro-\nquinolin-2(1H)-one"]; oxidant [label="Oxidizing Agent\n(e.g., DDQ)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="7-(4-bromobutoxy)-\nquinoline-2(1H)-one"]; byproduct [label="Reduced Oxidant\n(e.g., DDQH2)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

dihydro -> product [label=" Dehydrogenation "]; oxidant -> byproduct [label=" Reduction "]; dihydro -> oxidant [style=invis]; product -> byproduct [style=invis]; }

Caption: The oxidation of the dihydro-quinolinone intermediate.

Experimental Protocols

Protocol 1: Synthesis of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-one (Alkylation)

This protocol is adapted from a representative procedure.[3]

  • Reaction Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer, condenser, and thermometer, add 7-hydroxy-3,4-dihydro-2(1H)-one (e.g., 100 g).

  • Reagent Addition: Add 1,4-dibromobutane (e.g., 397.5 g, a significant molar excess) and N,N-dimethylformamide (DMF, e.g., 300 ml).

  • Base Addition and Reaction: Add potassium carbonate (e.g., 42.33 g) while stirring at room temperature. Heat the mixture to 40-45°C and maintain for 1 hour.

  • Staged Base Addition: Add a second portion of potassium carbonate (e.g., 42.33 g) and continue stirring at 40-45°C for another hour. Add a third portion of potassium carbonate (e.g., 42.33 g) and continue the reaction for 4-5 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water (e.g., 1500 ml). Stir for 30 minutes.

  • Extraction: Extract the aqueous mixture with chloroform (e.g., 2 x 500 ml).

  • Purification: Combine the organic layers, wash with water, and remove the solvent by vacuum distillation. The crude product can be further purified by recrystallization or by stirring with a non-polar solvent like cyclohexane to precipitate the product, followed by filtration.

Protocol 2: Synthesis of this compound (Oxidation)

This protocol is based on a general procedure for the dehydrogenation of similar compounds.[2]

  • Reaction Setup: In a round-bottomed flask, dissolve 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-one (e.g., 10 g) in a suitable solvent such as tetrahydrofuran (THF, e.g., 200 ml).

  • Oxidant Addition: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (e.g., 30.4 g, ~4 equivalents) to the solution at room temperature with continuous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Work-up: Once the reaction is complete, remove the THF by evaporation under reduced pressure.

  • Extraction: Wash the resulting residue with water (e.g., 200 ml) and extract with ethyl acetate (e.g., 3 x 100 ml).

  • Purification: Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield the final product.[2]

Data Summary Tables

Table 1: Comparison of Reaction Conditions for Alkylation of 7-hydroxy-3,4-dihydro-2(1H)-one

Parameter Condition A Condition B Reference
Base Potassium CarbonatePotassium Carbonate[3],[4]
Solvent DMFAcetone[3],[4]
Temperature 40-45 °C60-65 °C (Reflux)[3],[4]
Reaction Time 6-7 hours16 hours[3],[4]
Molar Ratio (Dibromobutane:Hydroxy-quinolinone) ~3.8 : 1~4.2 : 1[3],[4]
Reported Yield ~81%Not explicitly stated[3]
Reported Purity (HPLC) ~86%Not explicitly stated[3]

Table 2: Comparison of Oxidizing Agents for Dehydrogenation

Oxidizing Agent Conditions Advantages Disadvantages Reference
DDQ THF, Room TemperatureHigh efficiency for this transformation.Uneconomical, harmful, potentially genotoxic byproduct (DDHQ).[3]
CuSO₄ / Na₂S₂O₈ Acetonitrile/Water, RefluxEconomical, environmentally benign.May require higher temperatures and longer reaction times.[3]

References

Technical Support Center: Synthesis of 7-(4-bromobutoxy)-quinoline-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with side product formation during the synthesis of 7-(4-bromobutoxy)-quinoline-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The synthesis is typically achieved via a Williamson ether synthesis. This involves the O-alkylation of 7-hydroxy-quinoline-2(1H)-one with a suitable four-carbon electrophile, most commonly 1,4-dibromobutane, in the presence of a base.[1] This reaction proceeds through an SN2 mechanism.[1][2]

Q2: What are the most common side products observed in this synthesis?

The most frequently encountered side products are:

  • Dimer Formation: 1,4-bis[2(1H)-quinolinone-7-oxy]butane is a common impurity that forms when two molecules of 7-hydroxy-quinoline-2(1H)-one react with one molecule of 1,4-dibromobutane.[3]

  • N-Alkylation: Alkylation can occur on the nitrogen atom of the quinolinone ring, leading to the formation of N-(4-bromobutyl)-7-hydroxy-quinoline-2(1H)-one.[3][4]

  • Ring Alkylation: As an aryloxide is an ambident nucleophile, alkylation on the aromatic ring is a potential side reaction, though it is less commonly reported for this specific synthesis.[1]

Q3: How can I detect the presence of these side products?

High-Performance Liquid Chromatography (HPLC) is the most common and effective method for detecting and quantifying the desired product and its impurities.[3][4][5][6][7][8] Specific HPLC methods have been developed for the analysis of aripiprazole and its intermediates, which can be adapted for this purpose.[4][5][6][7][8]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low yield of the desired product - Suboptimal Reaction Conditions: Incorrect base, solvent, temperature, or reaction time can lead to incomplete reaction or favor side product formation.[1] - Excess Dimer Formation: Using an inappropriate ratio of reactants can promote the formation of the dimer.[3]- Optimize Reaction Conditions: Refer to the detailed experimental protocols. Ensure the use of an appropriate base (e.g., potassium carbonate, potassium hydroxide) and solvent (e.g., DMF, acetonitrile, methanol).[9][10] Monitor the reaction progress using TLC or HPLC. - Control Stoichiometry: Use a significant excess of 1,4-dibromobutane to favor the formation of the desired mono-alkylated product over the dimer.
High percentage of dimer impurity - Insufficient 1,4-dibromobutane: A low molar ratio of the alkylating agent to the hydroxyquinolinone increases the probability of the intermediate product reacting with another molecule of the starting material.[3] - Prolonged reaction time at high temperatures: This can provide more opportunity for the second substitution to occur.- Increase the Excess of 1,4-dibromobutane: Employing a larger excess of the dihaloalkane can statistically favor the mono-alkylation. - Monitor Reaction Closely: Track the disappearance of the starting material and the formation of the product and dimer by TLC or HPLC to avoid unnecessarily long reaction times.
Presence of N-alkylation side product - Reaction Conditions Favoring N-Alkylation: The choice of base and solvent can significantly influence the N- versus O-alkylation ratio. For instance, in some quinolinone systems, using potassium carbonate in DMF can favor N-alkylation.[11]- Modify Base and Solvent System: Experiment with different bases and solvents. For example, using a stronger base to fully deprotonate the hydroxyl group might favor O-alkylation. The use of different solvents can also alter the reactivity of the nucleophilic sites.[12]
Difficulty in purifying the final product - Similar Polarity of Product and Impurities: The desired product and the dimer or N-alkylated side product may have similar polarities, making separation by column chromatography challenging.- Recrystallization: This is a common and effective method for purifying the crude product.[9] - Conversion to a Salt: In some cases, converting the crude product to a salt, separating the salts based on differential solubility, and then neutralizing to obtain the purified free base can be an effective strategy.[3]

Data Presentation

Table 1: Representative Yield and Purity Data from a Synthetic Protocol

ParameterValueReference
Starting Material7-Hydroxyquinolin-2(1H)-one (90 g)[9]
Alkylating Agent1,4-dibromobutane (360 g)[9]
BasePotassium hydroxide (38 g)[9]
SolventMethanol[9]
Reaction ConditionsReflux for 14-15 hours[9]
Yield 72 g [9]
Initial Dimer Impurity Range 4.5 - 15% [3]
Dimer Impurity After Purification 1.5 - 6.1% [3]
HPLC Purity (Post-Purification) >97% [3]

Experimental Protocols

Protocol 1: Synthesis of 7-(4-Bromobutoxy)quinoline-2(1H)-one

  • Materials:

    • 7-Hydroxyquinolin-2(1H)-one

    • 1,4-dibromobutane

    • Potassium hydroxide

    • Methanol

    • Water

  • Procedure:

    • To a suspension of 7-hydroxyquinolin-2(1H)-one (90 g) in methanol, add potassium hydroxide (38 g) in portions over 15 minutes at 25-30°C and stir.[9]

    • Add 1,4-dibromobutane (360 g) to the mixture.[9]

    • Heat the reaction mixture to reflux and maintain for 14-15 hours.[9]

    • Cool the mixture to 15-20°C, stir, and filter.[9]

    • Distill off the filtrate, and add methanol to the residue at 55-60°C and stir.[9]

    • Cool to 25-30°C and filter.[9]

    • Take the obtained solid in a mixture of methanol and water, heat to 60-65°C, and stir for 30 minutes.[9]

    • Stir for 2 hours at 0-5°C, filter the solid, and dry to yield 7-(4-bromobutoxy)quinoline-2(1H)-one.[9]

Visualizations

Synthesis_Pathway start 7-Hydroxy-quinoline-2(1H)-one product This compound (Desired Product) start->product O-Alkylation (SN2) dimer 1,4-bis[2(1H)-quinolinone-7-oxy]butane (Dimer Side Product) start->dimer n_alkylation N-(4-bromobutyl)-7-hydroxy-quinoline-2(1H)-one (N-Alkylation Side Product) start->n_alkylation N-Alkylation reagent 1,4-Dibromobutane (Excess) reagent->product reagent->n_alkylation base Base (e.g., KOH) base->product base->n_alkylation product->dimer Further Reaction

Caption: Reaction scheme for the synthesis of this compound and major side products.

Troubleshooting_Workflow start Start: Low Yield or Purity check_purity Analyze crude product by HPLC start->check_purity high_dimer High Dimer Content? check_purity->high_dimer high_n_alkylation High N-Alkylation Content? high_dimer->high_n_alkylation No increase_dibromo Increase excess of 1,4-dibromobutane high_dimer->increase_dibromo Yes change_base_solvent Change base and/or solvent high_n_alkylation->change_base_solvent Yes purification Optimize purification (recrystallization, salt formation) high_n_alkylation->purification No optimize_time_temp Optimize reaction time and temperature increase_dibromo->optimize_time_temp end End: Improved Yield/Purity optimize_time_temp->end change_base_solvent->end purification->end

Caption: Troubleshooting workflow for addressing low yield and purity issues.

References

Technical Support Center: Purification of 7-(4-bromobutoxy)-quinoline-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 7-(4-bromobutoxy)-quinoline-2(1H)-one. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in overcoming common purification challenges associated with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: The most prevalent impurity is the dimer 1,4-bis[3,4-dihydro-2(1H)-quinolinone-7-oxy]butane.[1] This side product forms when two molecules of the 7-hydroxy-quinolinone precursor react with the same 1,4-dibromobutane molecule. Other common impurities include unreacted starting materials, such as 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, and residual alkylating agents like 1,4-dibromobutane.[2][3][4]

Q2: Why is the purification of this intermediate so critical?

A2: this compound and its dihydro analog are key intermediates in the synthesis of the antipsychotic drug Aripiprazole.[1][2][5] If impurities, particularly the dimer, are not effectively removed, they can be carried into the final active pharmaceutical ingredient (API). This leads to lower purity of the final drug product and necessitates additional, often difficult, purification steps, which can result in significant yield loss.[1]

Q3: My compound appears discolored (e.g., yellow or brown) after purification. What is the cause and how can I prevent it?

A3: Discoloration in quinoline derivatives can be due to oxidation from exposure to air, light, or heat.[6] To mitigate this, it is recommended to store the compound in a cool, dark place, preferably under an inert atmosphere like nitrogen or argon. When performing purification, using degassed solvents for chromatography can also help minimize oxidation.[6]

Q4: I'm observing broad or tailing peaks during HPLC or column chromatography. What could be the cause?

A4: Tailing peaks are often a result of the interaction between the basic nitrogen atom in the quinolinone ring and the acidic silanol groups on the surface of standard silica gel.[6] This can lead to poor separation and inaccurate quantification. To resolve this, you can use a deactivated stationary phase (e.g., silica gel treated with a base like triethylamine) or switch to a different stationary phase, such as neutral alumina.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification process.

Problem Potential Cause(s) Recommended Solution(s)
High Dimer Impurity (>1%) in Final Product The dimer impurity (1,4-bis[quinolinone-7-oxy]butane) has similar polarity to the product, making separation difficult. Crude reaction mixtures can contain 4.5-15% of this impurity.[1]1. Optimize Column Chromatography: Use a shallow gradient of ethyl acetate in hexane to improve resolution.[7] 2. Recrystallization: Perform recrystallization from a suitable solvent system, such as ethanol or a mixture of n-hexane and ethanol.[1][8] Multiple recrystallizations may be necessary. 3. Solvent Wash: Use an anti-solvent like hexane or cyclohexane to precipitate the desired product while leaving some impurities in the solution.[1]
Low Product Yield After Purification - Significant formation of the dimer side product during the reaction. - Product loss during multiple recrystallization steps. - Decomposition of the product on an acidic stationary phase during chromatography.1. Reaction Optimization: Adjust the molar ratio of reactants (e.g., 7-hydroxy-quinolinone to 1,4-dibromobutane) to minimize dimer formation.[4] 2. Purification Strategy: Combine methods. Use column chromatography to remove the bulk of impurities first, which may reduce the number of subsequent recrystallizations needed. 3. Deactivate Silica: If using column chromatography, add a small amount of triethylamine (~0.5-1%) to the eluent or use pre-treated silica gel to prevent degradation.[6]
Product Fails to Crystallize - High levels of impurities are present, inhibiting the formation of a crystal lattice. - The chosen solvent system is not optimal for crystallization.1. Pre-purification: Clean the crude material using a silica gel plug or rapid column chromatography to remove major impurities before attempting recrystallization. 2. Solvent Screening: Test a range of solvents and solvent mixtures (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and their combinations with anti-solvents like hexane or cyclohexane).[1]

Data on Purification Efficacy

The following table summarizes the expected purity levels of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one, a closely related intermediate, using different purification strategies. These results are indicative of the efficacy of these methods for the title compound as well.

Purification Method Initial Dimer Impurity (%) Final Dimer Impurity (%) Final Product Purity (HPLC) Reference
Solvent Treatment (e.g., Ethyl Acetate, Toluene)4.5 - 15.01.5 - 6.1Not Specified[1]
Anti-solvent Precipitation (Hexane/Cyclohexane)Not Specified< 0.5≥ 97%[1]
Column Chromatography (Ethyl Acetate/Hexane)Not SpecifiedNot Specified99.26%[7]
Recrystallization (n-hexane-ethanol)Not SpecifiedDimer still detectedNot Specified[1][8]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general method for purifying the crude product using silica gel chromatography.

  • Stationary Phase Preparation: Prepare a slurry of silica gel (230-400 mesh) in hexane.

  • Column Packing: Carefully pour the slurry into a glass column and allow it to pack uniformly. Drain the excess hexane until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or ethyl acetate. Adsorb this solution onto a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 100% hexane). Gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 50% ethyl acetate in hexane.[7]

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization

This protocol describes the purification of the compound by recrystallization from an ethanol/hexane mixture.[8]

  • Dissolution: Place the crude product in a flask and add a minimal amount of hot ethanol to dissolve it completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, add n-hexane dropwise as an anti-solvent until the solution becomes slightly turbid.

  • Cooling: Place the flask in an ice bath or refrigerator for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold solvent (the same ethanol/hexane mixture) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Visualized Workflows and Logic

The following diagrams illustrate the general purification workflow and a decision-making process for troubleshooting common issues.

cluster_workflow General Purification Workflow crude Crude Product (from synthesis) column Column Chromatography (Silica Gel, Hexane/EtOAc) crude->column purity_check Purity Analysis (HPLC, NMR) column->purity_check recrystal Recrystallization (Ethanol/Hexane) recrystal->purity_check purity_check->recrystal Purity < 99% pure_product Pure Product (>99% Purity) purity_check->pure_product Purity ≥ 99%

Caption: A typical workflow for purifying this compound.

cluster_troubleshooting Troubleshooting Low Purity start Low Purity after Initial Purification check_impurities Identify Impurities (HPLC, MS) start->check_impurities is_dimer Is Dimer the Major Impurity? check_impurities->is_dimer optimize_column Optimize Chromatography (Shallow Gradient, Deactivated Silica) is_dimer->optimize_column Yes other_impurities Unreacted Starting Material or Other? is_dimer->other_impurities No rerun_column Re-purify by Column optimize_column->rerun_column multi_recrystal Multiple Recrystallizations rerun_column->multi_recrystal check_reaction Review Synthesis Protocol (Stoichiometry, Time) other_impurities->check_reaction Yes (Starting Material) solvent_wash Perform Solvent Wash (e.g., Hexane) other_impurities->solvent_wash No (Other Unknowns)

Caption: A decision tree for troubleshooting low product purity.

References

Technical Support Center: Optimization of 7-Hydroxy-2-Quinolinone Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction time for the alkylation of 7-hydroxy-2-quinolinone.

Frequently Asked Questions (FAQs)

Q1: What are the general conditions for the alkylation of 7-hydroxy-2-quinolinone?

A common method for the alkylation of quinolin-2(1H)-one derivatives involves using a base in a suitable solvent.[1] For instance, potassium carbonate (K2CO3) in dimethylformamide (DMF) is a frequently used system.[1] Other conditions might involve sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (THF). The choice of base and solvent can significantly influence the reaction's outcome and time.

Q2: How can I control N-alkylation versus O-alkylation?

The alkylation of 7-hydroxy-2-quinolinone can result in a mixture of N-alkylated and O-alkylated products. The ratio of these products is influenced by factors such as the solvent, the base, and the alkylating agent. Generally, polar aprotic solvents like DMF tend to favor N-alkylation, while non-polar solvents might favor O-alkylation. The hardness or softness of the electrophile (alkylating agent) and the nucleophilic sites (N vs. O), as described by Pearson's HSAB theory, also plays a role in determining the regioselectivity.[2]

Q3: What factors can influence the reaction time?

Several factors can affect the reaction time for the alkylation of 7-hydroxy-2-quinolinone:

  • Temperature: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to side reactions and decomposition of reactants or products.

  • Base: The strength of the base can impact the rate of deprotonation of the hydroxyl group, which is often the rate-determining step. Stronger bases may lead to faster reactions.

  • Solvent: The solvent's polarity and its ability to solvate the ions involved in the reaction can influence the reaction rate.

  • Alkylating Agent: The reactivity of the alkylating agent is crucial. For example, alkyl iodides are typically more reactive than alkyl bromides, which are more reactive than alkyl chlorides.

  • Concentration: The concentration of the reactants can also affect the reaction rate, as described by the reaction's rate law.

Q4: Are there any alternative methods for this alkylation?

Phase transfer catalysis has been reported as a method for the alkylation of quinolin-2(1H)-ones.[1] This technique can be useful when dealing with reactants that have low solubility in the reaction solvent. Additionally, using a stronger base like sodium hydride in an anhydrous aprotic solvent such as THF can be an effective alternative.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield - Inactive base (e.g., K2CO3 has absorbed moisture).- Alkylating agent has degraded.- Reaction temperature is too low.- Insufficient reaction time.- Use freshly dried base.- Check the purity and integrity of the alkylating agent.- Gradually increase the reaction temperature.- Monitor the reaction by TLC and allow for a longer reaction time.
Formation of Multiple Products (N- vs. O-alkylation) - Reaction conditions favor both N- and O-alkylation.- Tautomerization of the 7-hydroxy-2-quinolinone.- Modify the solvent system (e.g., try a less polar solvent to favor O-alkylation).- Use a different base.- Alter the temperature, as selectivity can be temperature-dependent.
Incomplete Reaction (Starting Material Remains) - Insufficient amount of base or alkylating agent.- Low reaction temperature.- Short reaction time.- Use a slight excess of the base and alkylating agent.- Increase the reaction temperature.- Extend the reaction time and monitor progress via TLC.
Product Degradation - Reaction temperature is too high.- Prolonged reaction time at elevated temperatures.- Lower the reaction temperature.- Monitor the reaction closely and stop it as soon as the starting material is consumed.

Experimental Protocols

General Protocol for O-Alkylation of 7-Hydroxy-2-Quinolinone

This protocol is a general guideline and may require optimization for specific substrates and alkylating agents.

Materials:

  • 7-hydroxy-2-quinolinone

  • Alkylating agent (e.g., alkyl bromide)

  • Potassium carbonate (K2CO3), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Sodium sulfate (Na2SO4), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a solution of 7-hydroxy-2-quinolinone (1.0 eq) in anhydrous DMF, add anhydrous K2CO3 (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkylating agent (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired O-alkylated product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reactants Dissolve 7-hydroxy-2-quinolinone and K2CO3 in DMF start->reactants add_alkylating Add Alkylating Agent reactants->add_alkylating heat Heat and Stir add_alkylating->heat monitor Monitor by TLC heat->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end End purify->end

Caption: Experimental workflow for the alkylation of 7-hydroxy-2-quinolinone.

troubleshooting_guide cluster_low_yield Low/No Yield cluster_multiple_products Multiple Products cluster_incomplete_reaction Incomplete Reaction start Problem Encountered check_reagents Check Reagent Quality (Base, Alkylating Agent) start->check_reagents Low Yield change_solvent Change Solvent start->change_solvent Multiple Products add_reagents Add More Base/ Alkylating Agent start->add_reagents Incomplete Rxn increase_temp Increase Temperature check_reagents->increase_temp increase_time Increase Reaction Time increase_temp->increase_time change_base Change Base change_solvent->change_base increase_temp2 Increase Temperature add_reagents->increase_temp2 increase_time2 Increase Reaction Time increase_temp2->increase_time2

Caption: Troubleshooting guide for common issues in 7-hydroxy-2-quinolinone alkylation.

alkylation_pathways cluster_products Alkylation Products start 7-Hydroxy-2-quinolinone + Base anion Deprotonated Intermediate (Ambident Nucleophile) start->anion n_alkylation N-Alkylated Product anion->n_alkylation Attack at Nitrogen o_alkylation O-Alkylated Product anion->o_alkylation Attack at Oxygen

Caption: Competing N- vs. O-alkylation pathways in the alkylation of 7-hydroxy-2-quinolinone.

References

Troubleshooting low conversion rates in aripiprazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting support for researchers, scientists, and drug development professionals experiencing low conversion rates and other issues during the synthesis of aripiprazole.

Frequently Asked Questions (FAQs)

Q1: My overall aripiprazole synthesis is resulting in a low yield. What are the primary areas to investigate?

Low overall yield in a multi-step synthesis can be attributed to issues in one or several stages. The most common synthetic route to aripiprazole involves two key steps: the etherification of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one to form an intermediate, followed by the N-alkylation of 1-(2,3-dichlorophenyl)piperazine.[1] A systematic approach is required to identify the bottleneck.

Initial Troubleshooting Steps:

  • Analyze Each Step: Do not assume the final step is the only problem. Use analytical techniques like HPLC to assess the yield and purity of each intermediate.

  • Verify Starting Material Quality: The purity of your starting materials is critical. Lot-to-lot variability can introduce impurities that may inhibit the reaction or lead to side products.[2][3]

  • Examine Reaction Conditions: Sub-optimal conditions (temperature, reaction time, solvent, base) at any stage can drastically reduce yield.

  • Assess Purification Loss: Determine if the low yield is due to a poor reaction conversion or significant loss of product during work-up and purification steps like recrystallization.

Q2: The final N-alkylation coupling step is showing a low conversion rate. What are the common causes?

The final step, the reaction between 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one (Impurity-C) and 1-(2,3-dichlorophenyl)piperazine (Impurity-B), is an SN2 reaction.[1][4] These reactions are sensitive to several factors.

  • Insufficient Base: An inadequate amount or weak base will result in incomplete deprotonation of the piperazine nitrogen, leading to poor nucleophilicity and an incomplete reaction. Sodium carbonate (Na₂CO₃) is commonly used, and its stoichiometry is critical.[5][6]

  • Reaction Time and Temperature: The reaction typically requires reflux for several hours (e.g., 6-12 hours) to proceed to completion.[5][6][7] Insufficient time or temperature will result in a low conversion rate.

  • Solvent Issues: The choice of solvent is important. While ethanol is common, dipolar aprotic solvents can sometimes improve SN2 reaction rates.[5][8] Ensure the solvent is dry, as water can interfere with the reaction.

  • Leaving Group Quality: The efficiency of the SN2 reaction depends on the quality of the leaving group. While 7-(4-bromobutoxy)- is common, the corresponding iodo- or sulfonate ester derivatives could potentially increase the reaction rate.[7][9]

  • Side Reactions: The formation of byproducts consumes reactants and complicates purification, leading to a lower isolated yield.

Below is a troubleshooting workflow to diagnose issues in this specific step.

G start Low Conversion in Final N-Alkylation Step check_sm Verify Purity of Starting Materials (HPLC, NMR) start->check_sm sm_impure Purify Starting Materials (Recrystallization, Chromatography) check_sm->sm_impure Impure sm_ok Starting Materials are Pure check_sm->sm_ok Pure sm_impure->check_sm check_conditions Review Reaction Conditions sm_ok->check_conditions base Base Issue? (Stoichiometry, Strength) check_conditions->base time_temp Time/Temp Issue? (Duration, Reflux Temp) check_conditions->time_temp solvent Solvent Issue? (Dryness, Type) check_conditions->solvent adjust_base Adjust Base (e.g., Increase to >2 eq.) base->adjust_base Yes analyze_byproducts Analyze Crude Product for Byproducts (HPLC-MS) base->analyze_byproducts No adjust_time_temp Adjust Reaction Time / Temp (e.g., Increase duration to 12h) time_temp->adjust_time_temp Yes time_temp->analyze_byproducts No adjust_solvent Use Dry, Aprotic Solvent (e.g., DMF, Acetonitrile) solvent->adjust_solvent Yes solvent->analyze_byproducts No adjust_base->analyze_byproducts adjust_time_temp->analyze_byproducts adjust_solvent->analyze_byproducts G sub_A 7-Hydroxy-3,4-dihydro- quinolin-2(1H)-one intermediate 7-(4-Bromobutoxy)-3,4-dihydro- quinolin-2(1H)-one (Intermediate) sub_A->intermediate Williamson Ether Synthesis side_reaction Dimer Impurity Formation sub_A->side_reaction Side Reaction sub_B 1,4-Dibromobutane (Excess) sub_B->intermediate sub_B->side_reaction product Aripiprazole intermediate->product N-Alkylation (Final Step) sub_C 1-(2,3-Dichlorophenyl)piperazine sub_C->product dimer 7,7'-[tetramethylenebis(oxy)]bis (3,4-dihydroquinolin-2(1H)-one) side_reaction->dimer

References

Stability issues of 7-(4-bromobutoxy)-quinoline-2(1H)-one under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-(4-bromobutoxy)-quinoline-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a synthetic organic compound belonging to the quinolinone family.[1] It is most commonly used as a key intermediate in the synthesis of the atypical antipsychotic drug, Aripiprazole.[2][3]

Q2: What are the common impurities observed during the synthesis of this compound?

A primary impurity encountered during its synthesis is the dimer 1,4-bis[3,4-dihydro-2(1H)-quinolinone-7-oxy]butane. This impurity arises from the reaction of the this compound product with the starting material, 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.[3]

Q3: Is this compound sensitive to light?

While specific photostability studies on this compound are not extensively documented in publicly available literature, forced degradation studies on the final product, Aripiprazole, suggest that the molecule is relatively stable under photolytic stress.[4][5][6][7] However, as a general precautionary measure, it is advisable to store the compound in light-resistant containers and avoid prolonged exposure to direct light.

Q4: How should this compound be stored?

It is recommended to store this compound in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and strong bases. The compound is described as hygroscopic, so storage in a tightly sealed container is crucial.[2]

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Reaction During Synthesis

Possible Causes:

  • Insufficient Base: The reaction of 7-hydroxy-2(1H)-quinolinone with 1,4-dibromobutane requires a base (e.g., potassium carbonate) to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide.

  • Reaction Temperature: The reaction may require elevated temperatures (reflux) to proceed at a reasonable rate.

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.

  • Solvent Choice: The choice of solvent can influence the solubility of reactants and the reaction rate. Polar aprotic solvents like DMF or acetonitrile are often used.

Troubleshooting Steps:

  • Optimize Base Stoichiometry: Ensure at least one equivalent of a suitable base is used. A slight excess may be beneficial.

  • Increase Reaction Temperature: Gradually increase the reaction temperature and monitor the progress by a suitable analytical technique like Thin Layer Chromatography (TLC).

  • Extend Reaction Time: Monitor the reaction over a longer period to ensure it has reached completion.

  • Solvent Screening: If yields are consistently low, consider screening other polar aprotic solvents.

Issue 2: Formation of Dimer Impurity

Possible Cause:

  • The primary cause is the reaction of the already formed this compound (which is an alkylating agent) with the deprotonated 7-hydroxy-2(1H)-quinolinone starting material.

Troubleshooting Steps:

  • Control Stoichiometry: Use an excess of 1,4-dibromobutane relative to 7-hydroxy-2(1H)-quinolinone. This ensures that the phenoxide is more likely to react with the dibromobutane rather than the product.

  • Slow Addition of Base/Starting Material: A slow, controlled addition of the base or the 7-hydroxy-2(1H)-quinolinone to the reaction mixture containing 1,4-dibromobutane can help to maintain a low concentration of the reactive phenoxide, thus minimizing the side reaction.

  • Purification: The dimer impurity can be removed by column chromatography or by converting the crude product into a salt, which may allow for separation based on differential solubility, followed by liberation of the purified product.[3]

Issue 3: Degradation of this compound in Subsequent Reaction Steps

Possible Causes:

  • Hydrolysis: The 4-bromobutoxy group is susceptible to hydrolysis, especially under acidic or basic conditions, which would lead to the formation of 7-(4-hydroxybutoxy)-quinoline-2(1H)-one.

  • Nucleophilic Substitution: The bromo group is a good leaving group and can be displaced by nucleophiles present in the reaction mixture. This is the intended reaction in the synthesis of Aripiprazole, but unintended nucleophiles can lead to byproducts.

  • Thermal Decomposition: Although Aripiprazole shows some stability to thermal stress, prolonged exposure of the intermediate to high temperatures could lead to degradation.[6][7]

Troubleshooting Steps:

  • Control pH: Maintain neutral or near-neutral pH conditions if the bromobutoxy group needs to be preserved. If acidic or basic conditions are necessary, consider protecting groups or optimize the reaction time and temperature to minimize degradation.

  • Avoid Strong Nucleophiles: If the reaction chemistry allows, avoid the presence of strong, unwanted nucleophiles.

  • Temperature Management: Conduct reactions at the lowest feasible temperature to minimize thermal degradation.

  • Inert Atmosphere: For reactions sensitive to oxidation, performing them under an inert atmosphere (e.g., nitrogen or argon) is recommended. Forced degradation studies of Aripiprazole have shown it can be susceptible to oxidative degradation.[4][5][7]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₃H₁₄BrNO₂[1]
Molecular Weight 296.16 g/mol [1]
Appearance White to off-white crystalline solid[4]
Melting Point 110-114 °C[4]
Boiling Point ~475.3 °C at 760 mmHg (Predicted)
Solubility Slightly soluble in Chloroform and Methanol[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on literature reports.[4]

  • Reactants:

    • 7-hydroxyquinolin-2(1H)-one

    • 1,4-dibromobutane (in excess)

    • Potassium carbonate (or another suitable base)

    • N,N-Dimethylformamide (DMF) or other suitable solvent

  • Procedure: a. To a solution of 7-hydroxyquinolin-2(1H)-one in DMF, add potassium carbonate. b. Add an excess of 1,4-dibromobutane to the mixture. c. Heat the reaction mixture to a temperature between 40-60°C and stir for several hours. d. Monitor the reaction progress by TLC. e. Upon completion, cool the reaction mixture and pour it into water to precipitate the product. f. Filter the solid, wash with water, and dry. g. Purify the crude product by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography.[4]

Protocol 2: General Procedure for Forced Degradation Study

This is a general protocol to assess the stability of this compound, adapted from ICH guidelines for drug substances.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Keep the mixture at 60°C for a specified period (e.g., 2, 6, 12, 24 hours).

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep the mixture at 60°C for a specified period.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature for a specified period.

    • Thermal Degradation: Keep the solid compound in a hot air oven at a specified temperature (e.g., 80°C) for a specified period. Also, heat the stock solution at 60°C.

    • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and fluorescent light for a specified duration.

  • Sample Analysis: a. At each time point, withdraw a sample from each stress condition. b. Neutralize the acidic and basic samples. c. Dilute all samples to a suitable concentration. d. Analyze the samples by a stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Stability Analysis start 7-hydroxyquinolin-2(1H)-one reaction Reaction at 40-60°C start->reaction reagents 1,4-dibromobutane, K2CO3, DMF reagents->reaction workup Aqueous Workup reaction->workup purification Recrystallization / Chromatography workup->purification product 7-(4-bromobutoxy)- quinoline-2(1H)-one purification->product stress Forced Degradation (Acid, Base, Heat, Light, Oxidation) product->stress hplc HPLC Analysis stress->hplc data Degradation Profile hplc->data

Caption: Experimental workflow for the synthesis and stability analysis of this compound.

degradation_pathways cluster_degradation Potential Degradation Pathways main 7-(4-bromobutoxy)- quinoline-2(1H)-one hydrolysis 7-(4-hydroxybutoxy)- quinoline-2(1H)-one main->hydrolysis Hydrolysis (H2O, H+ or OH-) dimer 1,4-bis[3,4-dihydro-2(1H)- quinolinone-7-oxy]butane main->dimer Reaction with 7-hydroxy-2(1H)-quinolinone elimination 7-(but-3-en-1-yloxy)- quinoline-2(1H)-one main->elimination Elimination (Base)

Caption: Potential degradation pathways for this compound under various reaction conditions.

References

Common pitfalls in the industrial synthesis of aripiprazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the industrial synthesis of aripiprazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis process. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common industrial synthesis route for aripiprazole, and what are its key challenges?

The most widely adopted industrial synthesis route for aripiprazole is the N-alkylation of 1-(2,3-dichlorophenyl)piperazine (DCPP) with a 7-(4-halobutoxy)-3,4-dihydroquinolinone derivative, typically 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one (BBQ). This reaction is usually carried out in the presence of a base.[1][2]

The primary challenges in this synthesis include:

  • Low Yields: Inadequate reaction conditions can lead to yields below 80%.[3]

  • Impurity Formation: Several process-related impurities can arise, complicating purification and affecting the final product's quality.[4][5]

  • Reaction Time: Traditional methods can require long reaction times, sometimes up to several hours, which is not ideal for industrial-scale production.[2]

  • Use of Solvents: Many described methods use organic solvents that can be toxic and difficult to handle at an industrial scale.[2]

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yield is a common issue that can often be traced back to suboptimal reaction parameters. Here are several factors to investigate:

  • Inadequate Base: The choice and amount of base are critical. Inorganic bases like potassium carbonate or sodium carbonate are commonly used.[6][7] Ensure the base is anhydrous and used in sufficient molar excess to neutralize the hydrohalic acid formed during the reaction.

  • Suboptimal Solvent: While various solvents like acetonitrile, DMF, and alcohols can be used, some processes have been optimized to use water as a reaction medium, which can be advantageous for safety and environmental reasons.[2][3] The choice of solvent can significantly impact reaction rate and yield.

  • Reaction Temperature and Time: The reaction is typically performed at elevated temperatures, often under reflux.[8] A temperature range of 80 to 150°C is common, with reaction times of 1 to 10 hours.[3] Optimization of both temperature and time is crucial; insufficient time will lead to incomplete reaction, while excessive time or temperature can promote side reactions.

  • Use of a Catalyst: The addition of a phase-transfer catalyst, such as tetra-n-butylammonium bromide (TBAB), or catalytic amounts of sodium or potassium iodide can increase the reaction rate and improve yield.[2][9]

Below is a troubleshooting workflow for addressing low yield:

G start Low Yield Observed check_reagents Verify Purity and Stoichiometry of Reactants (BBQ, DCPP) start->check_reagents check_base Evaluate Base (Type, Amount, Anhydrous?) check_reagents->check_base Reagents OK check_conditions Assess Reaction Conditions (Temperature, Time) check_base->check_conditions Base OK check_solvent Review Solvent Choice and Purity check_conditions->check_solvent Conditions OK consider_catalyst Consider Adding a Catalyst (e.g., NaI, TBAB) check_solvent->consider_catalyst Solvent OK optimize Systematically Optimize Parameters consider_catalyst->optimize

Caption: Troubleshooting workflow for low aripiprazole yield.

Q3: I am observing significant impurity peaks in my HPLC analysis. What are the common impurities and how can I minimize them?

Impurity control is critical for producing high-purity aripiprazole. The most common impurities are unreacted starting materials and byproducts from side reactions.

Common Impurities:

  • Unreacted Starting Materials: 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone (Impurity C) and 1-(2,3-dichlorophenyl) piperazine hydrochloride (Impurity B).[10]

  • Dimer Impurity: 7,7'-(butylenedioxy)di-3,4-dihydroquinolin-2(1H)-one is a common and often difficult-to-remove impurity formed from the reaction of BBQ with 7-hydroxy-3,4-dihydroquinolin-2-one.[5][10]

  • Other Related Substances: Impurities such as 7-(4-(4-(2-chlorophenyl) piperazine-1-yl) butoxy) – 3, 4 – dihydroquinoline – 2(1H) – one can also be formed.[4]

Strategies for Minimizing Impurities:

  • High-Purity Starting Materials: The purity of the starting materials directly impacts the purity of the final product.[11] Ensure that BBQ and DCPP are of high purity before use.

  • Control of Reaction Conditions: The formation of the dimer impurity is a significant issue. Some synthesis methods are designed to minimize its formation by carefully controlling the reaction conditions and purification of intermediates.[6][12]

  • Effective Purification: Crude aripiprazole often requires purification. Recrystallization from a suitable solvent, such as ethanol, is a common method to achieve high purity.[8][13] In some cases, forming a salt (e.g., with DL-tartaric acid), isolating it, and then converting it back to the free base can be an effective purification strategy.[14]

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes from various studies to provide a comparative overview.

ParameterCondition 1Condition 2Condition 3
Base Potassium Carbonate[7]Sodium Carbonate[8]Triethylamine[13]
Solvent Water[7]Ethanol[8]Acetonitrile[13]
Temperature 90-95°C[7]Reflux[8]Reflux[13]
Time ~4 hours[7]12 hours[8]3 hours[13]
Yield 92.8%[7]85%[8]Not specified
Purity (HPLC) 99%[7]99.32%[8]Not specified

Experimental Protocols

Representative Synthesis Protocol

This protocol is a synthesized representation of common lab-scale procedures.[7][8]

Materials:

  • 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one (BBQ)

  • 1-(2,3-dichlorophenyl)piperazine hydrochloride (DCPP)

  • Anhydrous Sodium Carbonate (Na₂CO₃)

  • Ethanol

Procedure:

  • To a suspension of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one (0.1 M) and 1-(2,3-dichlorophenyl)piperazine hydrochloride (0.1 M) in 300 mL of technical ethanol, add powdered anhydrous sodium carbonate (0.2 M).[8]

  • Heat the mixture to reflux and maintain for 12 hours, with stirring.[8]

  • After the reaction is complete, cool the mixture and filter the resulting solid.

  • Suspend the filtered solid in 50 mL of fresh technical ethanol and reflux for 10 minutes to dissolve the organic product and leave inorganic salts undissolved.[8]

  • Filter the hot suspension to remove the insoluble inorganic residue.

  • Combine the filtrates, and allow them to cool to room temperature for crystallization over 12 hours.[8]

  • Collect the crystalline aripiprazole by filtration and dry the product. The expected yield is approximately 85% with a purity of over 99%.[8]

HPLC Method for Purity Analysis

A validated HPLC method is essential for quality control.[10][15][16]

Conditions:

  • Column: C18 reverse phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[15]

  • Mobile Phase: A gradient elution using a mixture of a phosphate buffer (pH 3.0) and acetonitrile is often employed.[15]

  • Flow Rate: Typically 1.0-1.5 mL/min.[8]

  • Detection: UV detection at a wavelength of 215 nm or 254 nm.[7][15]

  • Column Temperature: Ambient (e.g., 25°C).[15]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the industrial synthesis of aripiprazole.

G cluster_0 Reactant Preparation cluster_1 Core Reaction cluster_2 Purification & Isolation cluster_3 Final Product BBQ 7-(4-halobutoxy)-3,4- dihydroquinolin-2-one (BBQ) Reaction N-Alkylation (Base, Solvent, Heat) BBQ->Reaction DCPP 1-(2,3-dichlorophenyl)piperazine (DCPP) DCPP->Reaction Filtration Filtration of Crude Product Reaction->Filtration Recrystallization Recrystallization (e.g., from Ethanol) Filtration->Recrystallization Drying Drying Recrystallization->Drying Aripiprazole High-Purity Aripiprazole Drying->Aripiprazole

Caption: General workflow for aripiprazole synthesis.

References

Technical Support Center: Managing Unreacted 1,4-Dibromobutane in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of removing unreacted 1,4-dibromobutane from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted 1,4-dibromobutane from a post-reaction mixture?

There are several effective methods to remove unreacted 1,4-dibromobutane, and the best choice depends on the properties of your desired product and the scale of your reaction. The most common techniques include:

  • Vacuum Distillation: Ideal for separating 1,4-dibromobutane from non-volatile or high-boiling point products. Due to its high boiling point at atmospheric pressure, distillation under reduced pressure is recommended to prevent decomposition.[1]

  • Column Chromatography: A versatile method for separating the nonpolar 1,4-dibromobutane from more polar products using silica gel or other stationary phases.[2]

  • Chemical Quenching (Scavenging): Involves reacting the excess 1,4-dibromobutane with a scavenger reagent to form a new compound that is easily removed, typically by extraction.[3]

  • Preparative HPLC or GC: High-performance liquid chromatography (HPLC) and gas chromatography (GC) can be scaled up for purification, particularly for small-scale reactions or when high purity is required.[4][5]

Q2: My product is heat-sensitive. Can I still use distillation to remove 1,4-dibromobutane?

Yes, vacuum distillation is the preferred method for purifying heat-sensitive compounds.[1] By reducing the pressure, the boiling point of 1,4-dibromobutane is significantly lowered, allowing for its removal at a temperature that will not degrade your product.

Q3: How can I chemically "quench" or "scavenge" the excess 1,4-dibromobutane?

A useful technique involves converting the unreacted 1,4-dibromobutane into a water-soluble derivative, which can then be easily removed through an aqueous workup.[3] This is achieved by reacting the electrophilic 1,4-dibromobutane with a nucleophilic scavenging agent that also has a water-solubilizing group. For example, the conjugate base of a mercaptoalkanesulfonic acid can be used. The resulting thioether will be soluble in the aqueous phase and can be separated from your desired product in the organic layer.[3]

Q4: I am observing the formation of a polymer in my reaction. How can I minimize this and the amount of unreacted 1,4-dibromobutane?

The formation of polymers is a common issue with bifunctional reagents like 1,4-dibromobutane.[6] This occurs when it reacts at both ends to form long chains. To minimize this, you can employ the "high-dilution principle," which involves using a large volume of solvent to keep the concentration of reactants low.[6] Additionally, the slow, dropwise addition of 1,4-dibromobutane to the reaction mixture can help to favor the desired reaction over intermolecular polymerization.[6]

Troubleshooting Guides

Vacuum Distillation
ProblemPossible Cause(s)Suggested Solution(s)
No Product Distilling Over 1. The vacuum is not low enough. 2. The thermometer is incorrectly placed.1. Check all connections for leaks and ensure the vacuum pump is functioning correctly.[1] 2. The top of the thermometer bulb should be level with the bottom of the sidearm leading to the condenser.
Unstable Vacuum 1. Leaks in the apparatus. 2. Unstable vacuum source (e.g., fluctuating water pressure for an aspirator). 3. "Bumping" of the liquid.1. Ensure all glass joints are properly sealed.[1] 2. If using a water aspirator, check for pressure fluctuations.[1] 3. Use fresh boiling chips or a magnetic stirrer for smooth boiling.[1]
Product Decomposing The distillation temperature is too high.Increase the vacuum to further lower the boiling point. It is recommended to distill at a pressure where the boiling point is between 45 °C and 180 °C.[1]
Column Chromatography
ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation 1. Inappropriate solvent system (eluent). 2. Column was not packed properly.1. Use a less polar solvent system to increase the retention of your more polar product on the silica gel, allowing the nonpolar 1,4-dibromobutane to elute first. 2. Ensure the silica gel is packed uniformly to avoid channeling.
Product is Stuck on the Column The solvent system is not polar enough.Gradually increase the polarity of the eluent to wash your product off the column after the 1,4-dibromobutane has been collected.

Data Presentation

Boiling Point of 1,4-Dibromobutane at Various Pressures

Pressure (mmHg)Boiling Point (°C)
760197-200
1283-84

Data sourced from multiple references.[1][7]

Experimental Protocols

Protocol 1: Removal of 1,4-Dibromobutane via Vacuum Distillation

This protocol outlines the general steps for purifying a high-boiling point product from the more volatile 1,4-dibromobutane.

  • Initial Workup: After the reaction is complete, perform an initial aqueous workup if necessary. This may involve washing the reaction mixture with water, followed by a wash with a saturated sodium bicarbonate solution, and finally with brine.[7][8][9][10]

  • Drying: Dry the organic layer containing your product and the unreacted 1,4-dibromobutane over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.[7][9]

  • Filtration: Filter off the drying agent.

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Place the dried organic phase in the distillation flask with a stir bar or boiling chips.[1]

  • Distillation:

    • Begin stirring and apply vacuum.

    • Gently heat the distillation flask.

    • Collect the 1,4-dibromobutane as it distills over at its characteristic boiling point for the applied pressure.

    • Once all the 1,4-dibromobutane has been removed, the temperature will either rise to the boiling point of your product or, if your product is non-volatile, distillation will cease.

    • Stop the distillation and allow the apparatus to cool before venting. Your purified product remains in the distillation flask.

Protocol 2: Chemical Quenching of Unreacted 1,4-Dibromobutane

This protocol describes the removal of excess 1,4-dibromobutane by converting it to a water-soluble compound.[3]

  • Reaction with Scavenger: After your primary reaction is complete, add a nucleophilic scavenger, such as sodium 2-mercaptoethanesulfonate, to the reaction mixture.

  • Stirring: Allow the mixture to stir until the unreacted 1,4-dibromobutane has been consumed. The reaction progress can be monitored by TLC or GC.

  • Aqueous Extraction:

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and water.

    • Transfer the mixture to a separatory funnel. The water-soluble thioether of 1,4-dibromobutane will partition into the aqueous layer.

    • Separate the organic layer containing your desired product.

    • Wash the organic layer one or two more times with water to ensure complete removal of the scavenged electrophile.[3]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain your purified product.

Visualizations

G cluster_0 Post-Reaction Mixture cluster_1 Separation Method cluster_2 Outcome A Desired Product + Unreacted 1,4-Dibromobutane B Vacuum Distillation A->B C Column Chromatography A->C D Chemical Quenching A->D E Purified Product B->E F Isolated 1,4-Dibromobutane B->F C->E C->F G Product in Organic Phase D->G H Water-Soluble Adduct in Aqueous Phase D->H G->E After Workup

Caption: Workflow for removing unreacted 1,4-dibromobutane.

G A Reaction Mixture (Product + Excess 1,4-Dibromobutane) B Add Nucleophilic Scavenger (e.g., HS-R-SO3Na) A->B Step 1 C Formation of Water-Soluble Adduct (Br-(CH2)4-S-R-SO3Na) B->C Step 2 D Aqueous Workup (Add Water & Organic Solvent) C->D Step 3 E Organic Layer: Purified Product D->E F Aqueous Layer: Water-Soluble Adduct D->F

Caption: Logic of the chemical quenching method for removal.

G cluster_Apparatus Vacuum Distillation Setup Flask Distillation Flask (with crude mixture) Column Fractionating Column Flask->Column Thermometer Thermometer Column->Thermometer Condenser Condenser (Cooling Water In/Out) Thermometer->Condenser ReceivingFlask Receiving Flask Condenser->ReceivingFlask Vacuum To Vacuum Source ReceivingFlask->Vacuum Heat Heating Mantle Heat->Flask

Caption: Diagram of a vacuum distillation apparatus.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 7-(4-bromobutoxy)-quinoline-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 7-(4-bromobutoxy)-quinoline-2(1H)-one and its structural analog, 7-hydroxy-quinoline-2(1H)-one. This analysis is crucial for researchers and scientists in the field of drug development and organic chemistry for the structural elucidation and purity assessment of these compounds. The inclusion of detailed experimental protocols and spectral data presented in tabular format allows for a clear understanding of the key structural differences and their impact on the NMR spectra.

Experimental Protocols

A standardized protocol is essential for acquiring high-quality and reproducible NMR data. The following is a general procedure for the ¹H and ¹³C NMR analysis of quinolinone derivatives.

Sample Preparation:

  • Sample Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR. The required amount may vary based on the sensitivity of the NMR instrument.

  • Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial. Gentle vortexing or sonication can be used to aid dissolution.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

NMR Data Acquisition:

The following are general parameters for 1D NMR experiments and may require optimization based on the specific instrument:

  • ¹H NMR Spectroscopy:

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans (NS): 16 to 64 scans.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

    • Spectral Width (SW): 0-12 ppm.

  • ¹³C NMR Spectroscopy:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Number of Scans (NS): 1024 to 4096 scans, or more, may be necessary due to the low natural abundance of ¹³C.

    • Relaxation Delay (D1): 2-5 seconds.

    • Spectral Width (SW): 0-200 ppm.

Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum.

  • Referencing: Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H NMR and δ = 39.52 ppm for ¹³C NMR).

  • Peak Picking and Integration: Identify and integrate the peaks to determine their chemical shifts and relative intensities.

¹H NMR Data Comparison

The ¹H NMR spectra of this compound and 7-hydroxy-quinoline-2(1H)-one show distinct differences, particularly in the signals corresponding to the substituent at the C7 position. The introduction of the 4-bromobutoxy chain results in the appearance of new aliphatic proton signals and a downfield shift of the aromatic protons adjacent to the ether linkage.

This compound 7-hydroxy-quinoline-2(1H)-one (Predicted)
Chemical Shift (δ) ppm Multiplicity
11.57s
7.77d, J = 9.4 Hz
7.53d, J = 9.4 Hz
6.83-6.69m
6.27d, J = 9.6 Hz
4.02t, J = 6.1 Hz
3.59t, J = 6.6 Hz
2.03-1.89m
1.89-1.74m

Abbreviations: s = singlet, d = doublet, t = triplet, m = multiplet, dd = doublet of doublets, br s = broad singlet.

¹³C NMR Data Comparison

The ¹³C NMR spectrum of this compound is characterized by the presence of four additional signals in the aliphatic region corresponding to the carbons of the bromobutoxy chain. The chemical shift of the C7 carbon also experiences a significant downfield shift upon etherification.

This compound 7-hydroxy-quinoline-2(1H)-one (Predicted)
Chemical Shift (δ) ppm Assignment
162.67C-2
160.72C-7
141.05C-8a
140.44C-4
129.69C-5
118.97C-4a
113.77C-3
111.19C-6
99.05C-8
67.28O-CH₂
35.26CH₂-Br
29.46O-CH₂-CH₂
27.74CH₂-CH₂-Br

Visualization of this compound

Caption: Structure of this compound.

A Comparative Guide to the Synthetic Routes of Aripiprazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aripiprazole, an atypical antipsychotic, is a cornerstone in the treatment of various psychiatric disorders. Its unique pharmacological profile as a dopamine D2 partial agonist and serotonin 5-HT1A partial agonist/5-HT2A antagonist has driven significant interest in its synthesis. This guide provides a comparative analysis of different synthetic routes to aripiprazole, offering experimental data, detailed protocols, and visual aids to assist researchers in selecting the most suitable method for their needs.

Signaling Pathway of Aripiprazole

Aripiprazole's therapeutic effects are primarily mediated through its interaction with dopamine and serotonin receptors in the central nervous system. It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors. This "dopamine-serotonin system stabilizer" activity modulates neurotransmission, alleviating the symptoms of schizophrenia and other mood disorders.

Aripiprazole_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Agonist Serotonin Serotonin HT1A 5-HT1A Receptor Serotonin->HT1A Agonist HT2A 5-HT2A Receptor Serotonin->HT2A Agonist Response Cellular Response D2R->Response HT1A->Response HT2A->Response Aripiprazole Aripiprazole Aripiprazole->D2R Partial Agonist Aripiprazole->HT1A Partial Agonist Aripiprazole->HT2A Antagonist

Aripiprazole's mechanism of action.

Comparison of Synthetic Routes

Several synthetic strategies for aripiprazole have been developed, each with its own set of advantages and disadvantages. The most common approaches include conventional N-alkylation, reductive alkylation, and microwave-assisted synthesis.

ParameterConventional N-Alkylation[1][2][3]Reductive Alkylation[4]Microwave-Assisted Synthesis[1][2]
Overall Yield 85-90%Not explicitly stated, but described as "efficient"70-80%
Purity >99.3%High purity implied by the methodologyHigh purity achievable
Reaction Time 6-12 hoursNot specified, likely several hoursA few minutes
Key Reagents 7-(4-halobutoxy)-3,4-dihydroquinolin-2-one, 1-(2,3-dichlorophenyl)piperazine, Na2CO3 or other basesAripiprazole precursor amine, aldehyde/ketone, reducing agent7-(4-bromobutoxy)-3,4-dihydrocarbostyril, 1-(2,3-dichlorophenyl)piperazine, K2CO3, Phase Transfer Catalyst
Solvents Ethanol, DMF, AcetonitrileMethanol or other protic solventsSolvent-free or minimal solvent
Temperature RefluxRoom temperature to moderate heating100-150°C (Microwave irradiation)
Advantages Well-established, high yield and purityMilder reaction conditions potentiallyExtremely rapid, environmentally friendly (solvent-free)
Disadvantages Long reaction times, use of potentially hazardous solventsMay require preparation of specific precursorsRequires specialized microwave equipment

Experimental Protocols

Route 1: Conventional N-Alkylation

This is the most widely employed method for aripiprazole synthesis.[1][3] It involves the reaction of a haloalkoxy quinolinone derivative with 1-(2,3-dichlorophenyl)piperazine.

Step 1: Synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one

  • To a stirred suspension of 7-hydroxy-3,4-dihydroquinolin-2-one and potassium carbonate in a suitable solvent (e.g., DMF or acetone), add 1,4-dibromobutane.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one as a white solid.

Step 2: Synthesis of Aripiprazole

  • To a suspension of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one and 1-(2,3-dichlorophenyl)piperazine in ethanol, add anhydrous sodium carbonate.[2]

  • Heat the mixture to reflux and stir for 6 hours.[2]

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Filter the solid and wash with ethanol.

  • The resulting crude aripiprazole can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield a product with purity greater than 99.3%.[2]

Route 2: Reductive Alkylation

This method offers an alternative approach to the final C-N bond formation.[4]

General Procedure:

  • Dissolve the precursor amine (e.g., a piperazine derivative) and the appropriate aldehyde or ketone in a suitable solvent (e.g., methanol).

  • Add a reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, portion-wise to the stirred solution.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.

  • Quench the reaction by adding water or a dilute acid.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by chromatography or recrystallization.

Route 3: Microwave-Assisted Synthesis

This modern approach significantly reduces reaction times and often employs solvent-free conditions, making it a greener alternative.[1][2]

Procedure:

  • In a microwave reactor vessel, combine 7-(4-bromobutoxy)-3,4-dihydrocarbostyril, 1-(2,3-dichlorophenyl)piperazine, potassium carbonate (3 equivalents), and a phase transfer catalyst (e.g., TBAB, 0.1 equivalents).[1]

  • Irradiate the mixture with microwaves at a power of 100 W for a few minutes.[1]

  • Monitor the reaction progress by TLC.

  • After completion, dissolve the reaction mixture in a suitable solvent and filter to remove inorganic salts.

  • Concentrate the filtrate and purify the crude aripiprazole by recrystallization to obtain the final product with a yield of around 81%.[1]

Workflow for Selecting a Synthetic Route

The choice of a synthetic route for aripiprazole depends on various factors, including the desired scale of production, available equipment, and cost and environmental considerations. The following diagram illustrates a logical workflow for this decision-making process.

Synthetic_Route_Selection Start Start: Define Synthesis Goals Scale Scale of Synthesis? Start->Scale Lab_Scale Lab Scale Scale->Lab_Scale Small Industrial_Scale Industrial Scale Scale->Industrial_Scale Large Equipment Specialized Equipment Available? Lab_Scale->Equipment Cost_Env Primary Concern: Cost or Environment? Industrial_Scale->Cost_Env Microwave Microwave Reactor? Equipment->Microwave Microwave->Cost_Env No Route3 Microwave-Assisted Synthesis Microwave->Route3 Yes Cost Cost Cost_Env->Cost Cost Environment Environment Cost_Env->Environment Environment Route2 Reductive Alkylation Cost_Env->Route2 Balanced Route1 Conventional N-Alkylation Cost->Route1 Environment->Route3

Decision workflow for aripiprazole synthesis.

This guide provides a foundational understanding of the primary synthetic routes to aripiprazole. Researchers are encouraged to consult the cited literature for more in-depth information and to adapt these protocols to their specific laboratory conditions and research objectives. The continuous development of novel synthetic methodologies promises further improvements in the efficiency, cost-effectiveness, and environmental footprint of aripiprazole production.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 7-(4-bromobutoxy)-quinoline-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and pharmaceutical design. This guide provides a comparative analysis of X-ray crystallography against other common analytical techniques for the structural validation of 7-(4-bromobutoxy)-quinoline-2(1H)-one, a key intermediate in the synthesis of the atypical antipsychotic drug, Aripiprazole.

While a specific single-crystal X-ray diffraction study for this compound is not publicly available, this guide will utilize data from its closely related dihydro-analogue, 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone, and the final active pharmaceutical ingredient, Aripiprazole, to illustrate the principles and data outputs of various structural elucidation methods. We will present a hypothetical validation scenario to objectively compare the definitive structural insights from X-ray crystallography with the corroborative evidence provided by spectroscopic techniques.

At a Glance: Comparing Structural Validation Techniques

The following table summarizes the key quantitative data obtained from X-ray crystallography and its common spectroscopic alternatives for the structural elucidation of quinolinone derivatives.

ParameterX-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)Infrared (IR) Spectroscopy
Information Yield Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingChemical environment of nuclei (¹H, ¹³C), connectivity through 2D NMRMass-to-charge ratio (m/z), molecular weight, fragmentation patternPresence of specific functional groups
Sample Phase Single CrystalSolution or Solid-StateGas Phase (after ionization)Solid, Liquid, or Gas
Key Data Output Electron density map, CIF fileChemical shifts (δ), coupling constants (J), integrationMass spectrumWavenumbers (cm⁻¹)
Structural Confirmation DefinitiveCorroborativeCorroborativeCorroborative

In-Depth Analysis: Performance Comparison

X-ray crystallography stands as the gold standard for unambiguous molecular structure determination. It provides a detailed three-dimensional map of the electron density within a single crystal, allowing for the precise measurement of atomic positions, bond lengths, and bond angles. This level of detail is crucial for understanding intermolecular interactions within the crystal lattice, which can influence the physicochemical properties of the solid-state material.

In contrast, spectroscopic methods like NMR, MS, and IR provide complementary, albeit less definitive, structural information.

  • NMR Spectroscopy reveals the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. Through chemical shifts, coupling constants, and various 2D techniques (e.g., COSY, HSQC, HMBC), NMR can establish the connectivity of atoms within a molecule, providing strong evidence for its proposed structure.

  • Mass Spectrometry determines the mass-to-charge ratio of a molecule and its fragments. High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula, confirming the elemental composition.

  • IR Spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.

The following table presents hypothetical comparative data for this compound, drawing on known data from its dihydro-analogue and related structures.

Analytical TechniqueParameterExpected Data for this compound
X-ray Crystallography Crystal SystemMonoclinic (example)
Space GroupP2₁/c (example)
Unit Cell Dimensionsa = X Å, b = Y Å, c = Z Å, β = X° (hypothetical)
Key Bond LengthsC=O: ~1.23 Å; C-Br: ~1.94 Å (expected)
¹H NMR Chemical Shift (δ)δ 11.57 (s, 1H, NH), 7.77 (d, 1H), 7.53 (d, 1H), 6.83-6.69 (m, 2H), 6.27 (d, 1H), 4.02 (t, 2H), 3.59 (t, 2H), 2.03-1.74 (m, 4H)[1]
¹³C NMR Chemical Shift (δ)δ 162.67, 160.72, 141.05, 140.44, 129.69, 118.97, 113.77, 111.19, 99.05, 67.28, 35.26, 29.46, 27.74[1]
Mass Spectrometry (ESI-MS) [M+H]⁺m/z 296.03[1]
IR Spectroscopy Key Absorptions~1660 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (C=C stretch), ~3100 cm⁻¹ (N-H stretch)

Experimental Protocols

X-ray Crystallography

A suitable single crystal of this compound is mounted on a goniometer. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector. The crystal is rotated to collect a complete dataset of diffraction intensities. These intensities are then used to calculate an electron density map, from which the atomic positions are determined and the structure is refined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A small amount of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆). The solution is placed in an NMR tube and inserted into the spectrometer. For ¹H NMR, a radiofrequency pulse is applied, and the resulting signal (Free Induction Decay) is recorded and Fourier transformed to obtain the spectrum. For ¹³C NMR, similar principles apply, often with proton decoupling to simplify the spectrum. 2D NMR experiments require specific pulse sequences to establish correlations between different nuclei.

Mass Spectrometry (MS)

The sample is introduced into the mass spectrometer, where it is ionized. Common ionization techniques for molecules of this type include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). The resulting ions are then separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight). A detector records the abundance of each ion, generating a mass spectrum.

Visualizing the Workflow and Comparison

G Experimental Workflow for X-ray Crystallography cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Validation & Output synthesis Synthesis of this compound purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction mounting->diffraction data_processing Data Processing diffraction->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structural Refinement structure_solution->refinement validation Structure Validation refinement->validation cif_file CIF File Generation validation->cif_file

Caption: Experimental Workflow for X-ray Crystallography.

G Comparison of Structural Validation Techniques cluster_0 Definitive Method cluster_1 Corroborative Methods main Structural Validation of This compound xray X-ray Crystallography (Provides 3D Structure) main->xray nmr NMR Spectroscopy (Connectivity) main->nmr ms Mass Spectrometry (Molecular Formula) main->ms ir IR Spectroscopy (Functional Groups) main->ir

Caption: Comparison of Structural Validation Techniques.

References

A Comparative Guide to Catalysts in the Synthesis of 7-(4-bromobutoxy)-quinoline-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 7-(4-bromobutoxy)-quinoline-2(1H)-one, a key intermediate in the manufacturing of pharmaceuticals like Aripiprazole, is a critical process where the choice of catalyst can significantly impact yield, purity, and overall efficiency. This guide provides a comparative analysis of common catalytic systems used for this Williamson ether synthesis, supported by experimental data from patent literature.

Performance Comparison of Catalytic Systems

The synthesis involves the O-alkylation of 7-hydroxy-3,4-dihydro-2(1H)-one with 1,4-dibromobutane. The primary difference in the catalytic approach lies in the choice of base and the use of a phase transfer catalyst (PTC). Below is a summary of the performance of different systems based on available data.

Catalyst/Base SystemSolvent(s)TemperatureReaction TimeYield (%)Purity (HPLC)Reference
Potassium Carbonate (K₂CO₃)N,N-Dimethylformamide (DMF)40-45 °C1 hour80.95%86.09%[1]
Potassium Carbonate (K₂CO₃)WaterReflux3 hoursNot SpecifiedNot Specified[2]
Water-soluble base with PTCWater-immiscible organic solvent/WaterNot SpecifiedNot Specified66%97.4%[3]

Analysis:

The use of Potassium Carbonate in DMF provides a high yield in a relatively short reaction time.[1] However, the reported purity is lower compared to the phase transfer catalyst system. DMF is an effective polar aprotic solvent for this type of reaction, but its high boiling point and potential for decomposition can be drawbacks in an industrial setting.

The use of a Phase Transfer Catalyst (PTC) in a biphasic system, while resulting in a lower yield in the cited example, achieved a significantly higher purity.[3] PTCs, such as quaternary ammonium salts, facilitate the transfer of the phenoxide anion from the aqueous phase to the organic phase where the reaction with the alkyl halide occurs. This can lead to cleaner reactions and reduce the formation of byproducts. The patent also suggests that bases like NaOH and KOH can be used in conjunction with a PTC.[4]

A simple Potassium Carbonate in water system is also reported.[2] While this is a greener solvent choice, the efficiency and yield are not detailed, making a direct comparison difficult.

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound using two different catalytic systems.

Protocol 1: Potassium Carbonate in DMF

This protocol is adapted from a procedure described in the chemical literature.[1]

Materials:

  • 7-hydroxy-3,4-dihydro-2(1H)-quinolone (100 g)

  • 1,4-dibromobutane (397.5 g)

  • Potassium carbonate (42.33 g)

  • N,N-dimethylformamide (DMF) (300 ml)

  • Cyclohexane (for washing and solvent exchange)

Procedure:

  • In a 3-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, a condenser, and a thermometer, combine 7-hydroxy-3,4-dihydro-2(1H)-quinolone, 1,4-dibromobutane, potassium carbonate, and DMF.

  • Stir the mixture at room temperature (30-35 °C).

  • Heat the reaction mixture to 40-45 °C and maintain this temperature for 1 hour.

  • After the reaction is complete, remove the organic solvent by vacuum distillation.

  • Perform a solvent exchange with cyclohexane (2 x 250 ml) to remove trace DMF.

  • Add 300 ml of cyclohexane to the residue, stir for 3 hours, and then filter the solid.

  • Wash the solid with 200 ml of cyclohexane.

  • Dry the product in a disk dryer at 65-70 °C for 10-12 hours until the weight loss is less than 1%.

Expected Outcome:

  • Yield: 148 g (80.95%)[1]

  • Purity (HPLC): 86.09%[1]

Protocol 2: Phase Transfer Catalysis in a Biphasic System

This protocol is based on a process described in a patent for the synthesis of Aripiprazole intermediates.[3]

Materials:

  • 7-hydroxy-3,4-dihydrocarbostyril

  • 1,4-dibromobutane

  • Water-soluble base (e.g., Potassium Carbonate)

  • Phase Transfer Catalyst (e.g., a quaternary ammonium salt)

  • Water-immiscible organic solvent (e.g., Toluene)

  • Water

  • Cyclohexane (for precipitation)

Procedure:

  • Charge 7-hydroxy-3,4-dihydrocarbostyril, a water-immiscible organic solvent, water, a water-soluble base, and a phase transfer catalyst into a suitable reactor.

  • Add 1,4-dibromobutane to the reaction mixture.

  • Heat the mixture and maintain it at the reaction temperature until completion (monitored by TLC or HPLC).

  • After the reaction, cool the mixture and filter it through a celite bed.

  • Add water to the filtrate and adjust the pH to 6.8-7.5 using a 20% potassium carbonate solution.

  • Separate the organic layer, wash it with water, and then with a 20% brine solution.

  • Concentrate the organic layer.

  • Add cyclohexane to the concentrated residue, stir for 15 minutes, and then cool to 5-10 °C to precipitate the product.

  • Filter the solid, wash with cyclohexane, and dry under vacuum at 40-45 °C for 5-6 hours.

Expected Outcome:

  • Yield: 66%[3]

  • Purity (HPLC): 97.4%[3]

Visualizing the Synthesis Workflow

The general workflow for the synthesis of this compound via Williamson ether synthesis is depicted below. This process highlights the key stages from starting materials to the final purified product.

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_purification Purification 7_hydroxy 7-Hydroxy-3,4-dihydro- 2(1H)-quinolone reaction O-Alkylation Reaction 7_hydroxy->reaction dibromo 1,4-Dibromobutane dibromo->reaction catalyst Catalyst/Base (e.g., K₂CO₃, PTC) catalyst->reaction solvent Solvent (e.g., DMF, Toluene/H₂O) solvent->reaction workup Workup (Solvent Removal, Extraction, Washing) reaction->workup purification Crystallization/ Precipitation (e.g., with Cyclohexane) workup->purification drying Drying purification->drying product 7-(4-bromobutoxy)- quinoline-2(1H)-one drying->product

Caption: General workflow for the synthesis of this compound.

Conclusion

The choice of catalyst and reaction conditions for the synthesis of this compound presents a trade-off between yield and purity. While a straightforward approach using potassium carbonate in DMF offers a high yield, a biphasic system employing a phase transfer catalyst can provide a product of higher purity, which may be critical for pharmaceutical applications. The selection of the optimal method will depend on the specific requirements of the synthesis, including scale, desired purity, and processing constraints. Further optimization of the phase transfer catalysis conditions could potentially lead to an improved yield while maintaining high product purity.

References

The Influence of Intermediate Purity on the Efficacy of Aripiprazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of aripiprazole synthesis, focusing on how different intermediates and their purity impact the final active pharmaceutical ingredient (API). The quality of intermediates is paramount, directly influencing the purity, yield, and ultimately, the therapeutic efficacy and safety of aripiprazole. This document summarizes quantitative data from various synthesis routes, details key experimental protocols for quality assessment, and visualizes the critical pathways involved.

Data Presentation: Synthesis and Purity Comparison

The synthesis of aripiprazole predominantly involves the coupling of two key intermediates: 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone (BBQ) and 1-(2,3-dichlorophenyl)piperazine (DCPP). The purity and yield of these intermediates vary depending on the synthetic route employed, which in turn affects the quality of the final aripiprazole product.

Intermediate Synthesis: Comparative Data

Different synthetic methodologies for producing BBQ and DCPP result in varying levels of purity and yield. Below is a summary of data from published synthesis routes.

IntermediateStarting MaterialsSynthesis MethodPurity (HPLC)YieldReference
1-(2,3-dichlorophenyl)piperazine hydrochloride (DCPP) 2,3-dichloroaniline, bis(2-chloroethyl)amine hydrochlorideCyclization in n-butanol, recrystallization in methanol99.62%59.5%[1]
2,3-dichloroaniline, bis(2-chloroethyl)amine hydrochlorideCyclization in n-butanol, recrystallization in methanol/water99.67%65.6%[1]
2,3-dichloroaniline, N,N-bis(chloro-2-ethyl)amineCyclization in xylene with p-toluene sulfonic acid and tetrabutylammonium bromideNot specified, used directly88%[2]
2,3-dichloronitrobenzene, bis-(2-chloroethyl)amine hydrochlorideOne-pot reaction in diethylene glycol ether with iron powder and ammonium chloride99.0%68.0%[3]
2,3-dichloronitrobenzene, bis-(2-chloroethyl)amine hydrochlorideOne-pot reaction in diethylene glycol ether with iron powder and ammonium chloride99.2%68.3%[3]
Diethanolamine, 2,3-dichloroaniline, hydrogen bromideHigh-temperature reaction followed by distillation99.79%71.2%[4]
7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone (BBQ) 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, 1,4-dibromobutaneAlkylation with potassium carbonate in DMF86.09%80.95%[5]
Final Product: Aripiprazole Synthesis

The final step of aripiprazole synthesis involves the reaction between BBQ and DCPP. The purity of the resulting aripiprazole is a critical quality attribute.

Starting IntermediatesSynthesis ConditionsPurity (HPLC)YieldReference
7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone, 1-(2,3-dichlorophenyl)piperazineEthanol, Na2CO3, 6 hours reflux>99.3%85-90%[6][7]
7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone, 1-(2,3-dichlorophenyl)piperazine hydrochlorideOptimized conditions~99.5%~99%[7][8]

The data clearly indicates that the choice of synthesis route for the intermediates has a significant impact on their purity and yield. Higher purity intermediates are essential for achieving a high-purity final aripiprazole product, minimizing the need for extensive purification steps that can reduce the overall yield.[9] Impurities in intermediates, such as the dimeric impurity 1,4-bis[3,4-dihydro-2(1H)-quinolinone-7-oxy]butane in BBQ, can be carried through to the final API, potentially affecting its safety and efficacy.[9]

Experimental Protocols

Accurate assessment of purity and pharmacological activity is crucial. The following are standard protocols for key analytical and bioassay methods.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is used for the quantitative determination of aripiprazole and its related impurities in bulk drug substances and pharmaceutical formulations.[10][11][12]

  • Chromatographic System:

    • Column: Zorbax SB-C18 (150 mm x 4.6 mm, 5 µm particle size) or equivalent C18 column.[10]

    • Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.2% trifluoroacetic acid or a phosphate buffer) and an organic phase (e.g., methanol or acetonitrile).[10][13]

    • Flow Rate: Typically 1.0 - 1.5 mL/min.[10][11]

    • Column Temperature: 40°C.[10]

    • Detection: UV detection at 254 nm for aripiprazole and 224 nm for impurities to enhance sensitivity.[10]

    • Injection Volume: 20 µL.[10]

  • Sample Preparation:

    • Standard Solution: A stock solution of aripiprazole is prepared by dissolving an accurately weighed amount in the mobile phase to a known concentration (e.g., 1.25 mg/mL).[10] Working standards are prepared by further dilution.

    • Impurity Stock Solution: Accurately weighed amounts of each impurity are dissolved in acetonitrile and then diluted with the mobile phase to the desired concentration (e.g., 18.75 µg/mL).[10]

    • Sample Solution (for Assay): An amount of the test sample equivalent to 10 mg of aripiprazole is dissolved in 100 mL of the mobile phase to achieve a concentration of 0.1 mg/mL.[10]

    • Sample Solution (for Impurity Profiling): A higher concentration is used, for instance, 100 mg of aripiprazole in 100 mL of the mobile phase.[10]

  • Procedure:

    • Inject the prepared standard, impurity, and sample solutions into the HPLC system.

    • Record the chromatograms and integrate the peak areas.

    • Calculate the percentage of aripiprazole and each impurity in the sample by comparing the peak areas with those of the respective standards.

Radioligand Binding Assay for Serotonin 5-HT1A Receptor Affinity

This assay determines the binding affinity (Ki) of aripiprazole for the 5-HT1A receptor, providing a measure of its potential pharmacological potency at this target.[14]

  • Materials:

    • Membrane Preparation: Membranes from rat hippocampus or cells recombinantly expressing the human 5-HT1A receptor.[14]

    • Radioligand: [3H]8-OH-DPAT (a selective 5-HT1A agonist).[14]

    • Non-specific Binding Control: A high concentration of a non-labeled 5-HT1A ligand (e.g., 10 µM serotonin).[14]

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[14]

  • Procedure:

    • In a 96-well plate, combine the membrane preparation (50-200 µg of protein), a fixed concentration of [3H]8-OH-DPAT, and varying concentrations of aripiprazole in a final volume of 250 µL.[14]

    • Incubate at room temperature for 60-120 minutes.[14]

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Analyze the data using non-linear regression to determine the IC50 (the concentration of aripiprazole that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Mandatory Visualizations

Aripiprazole's Mechanism of Action at Key Receptors

Aripiprazole's unique pharmacological profile is defined by its interaction with multiple neurotransmitter receptors, primarily dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors.[15][16][17] It acts as a partial agonist at D2 and 5-HT1A receptors and an antagonist at 5-HT2A receptors.[15][16][17]

Aripiprazole_Mechanism cluster_D2 Dopamine D2 Receptor cluster_5HT1A Serotonin 5-HT1A Receptor cluster_5HT2A Serotonin 5-HT2A Receptor D2_Receptor D2 Receptor D2_Stabilizes Stabilizes Dopamine Neurotransmission D2_Agonist Partial Agonist HT1A_Receptor 5-HT1A Receptor HT1A_Modulates Modulates Serotonin Activity HT1A_Agonist Partial Agonist HT2A_Receptor 5-HT2A Receptor HT2A_Blocks Blocks Serotonin Activity HT2A_Antagonist Antagonist Aripiprazole Aripiprazole Aripiprazole->D2_Receptor Binds Aripiprazole->HT1A_Receptor Binds Aripiprazole->HT2A_Receptor Binds

Caption: Aripiprazole's multi-receptor binding profile.

Experimental Workflow for HPLC Purity Analysis

The following diagram illustrates the typical workflow for determining the purity of aripiprazole and quantifying its impurities using HPLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Aripiprazole Sample B Dissolve in Mobile Phase A->B C Filter Solution B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection E->F G Record Chromatogram F->G H Integrate Peak Areas G->H I Calculate Purity and Impurity Levels H->I

Caption: Workflow for aripiprazole purity analysis by HPLC.

Dopamine D2 Receptor Signaling Pathway Modulation by Aripiprazole

Aripiprazole acts as a partial agonist at the D2 receptor, which is coupled to Gi proteins. This leads to a modulation of adenylyl cyclase activity and downstream signaling cascades.[18][19][20]

D2_Signaling Aripiprazole Aripiprazole D2R D2 Receptor Aripiprazole->D2R Partial Agonism Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Response Cellular Response (Stabilized) PKA->Response

References

Spectral Data Interpretation: A Comparative Guide to 7-(4-bromobutoxy)-quinoline-2(1H)-one and its Chloro-Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectral data for 7-(4-bromobutoxy)-quinoline-2(1H)-one and its structural analogue, 7-(4-chlorobutoxy)-quinoline-2(1H)-one. Understanding the spectral characteristics of these compounds is crucial for their identification, purity assessment, and elucidation of their roles in various research and development applications, including as intermediates in the synthesis of pharmacologically active molecules. This document presents a side-by-side analysis of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, supported by detailed experimental protocols.

Comparative Spectral Data

The following tables summarize the key spectral data for this compound and its chloro-analogue. The data for the bromo-compound is experimentally derived, while the data for the chloro-analogue is predicted based on established spectroscopic principles.

Table 1: ¹H NMR Spectral Data Comparison (400 MHz, DMSO-d₆)

Assignment This compound Chemical Shift (δ ppm) [1]Predicted 7-(4-chlorobutoxy)-quinoline-2(1H)-one Chemical Shift (δ ppm) Multiplicity Coupling Constant (J Hz)
H-1 (NH)11.57~11.57s-
H-47.77~7.77d9.4
H-57.53~7.53d9.4
H-6, H-86.69-6.83~6.69-6.83m-
H-36.27~6.27d9.6
O-CH ₂-4.02~4.05t6.1
X-CH ₂- (X=Br, Cl)3.59~3.65t6.6
-CH₂-CH₂ -CH₂-1.89-2.03~1.90-2.05m-
-CH₂-CH₂ -CH₂-1.74-1.89~1.75-1.90m-

Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, DMSO-d₆)

Assignment This compound Chemical Shift (δ ppm) [1]Predicted 7-(4-chlorobutoxy)-quinoline-2(1H)-one Chemical Shift (δ ppm)
C=O (C-2)162.67~162.7
C-7160.72~160.7
C-4141.05~141.0
C-8a140.44~140.4
C-5129.69~129.7
C-3118.97~119.0
C-4a113.77~113.8
C-6111.19~111.2
C-899.05~99.0
O -CH₂67.28~67.3
X -CH₂ (X=Br, Cl)35.26~44.5
O-CH₂-C H₂29.46~29.5
X-CH₂-C H₂27.74~26.5

Table 3: Infrared (IR) Spectroscopy Data Comparison

Functional Group This compound Predicted Absorption (cm⁻¹) Predicted 7-(4-chlorobutoxy)-quinoline-2(1H)-one Absorption (cm⁻¹) Vibrational Mode
N-H~3300-3500~3300-3500Stretching
C-H (aromatic)~3000-3100~3000-3100Stretching
C-H (aliphatic)~2850-2960~2850-2960Stretching
C=O (amide)~1650-1680~1650-1680Stretching
C=C (aromatic)~1450-1600~1450-1600Stretching
C-O (ether)~1050-1250~1050-1250Stretching
C-Br~500-600-Stretching
C-Cl-~600-800Stretching

Table 4: Mass Spectrometry Data Comparison

Parameter This compound 7-(4-chlorobutoxy)-quinoline-2(1H)-one
Molecular Formula C₁₃H₁₄BrNO₂C₁₃H₁₄ClNO₂
Molecular Weight 296.16 g/mol 251.71 g/mol
Ionization Mode ESI-MSESI-MS (Predicted)
Observed Ion [M+H]⁺ 296[1]~252
Isotopic Pattern Characteristic bromine pattern (¹⁹Br and ⁸¹Br in ~1:1 ratio)Characteristic chlorine pattern (³⁵Cl and ³⁷Cl in ~3:1 ratio)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 10-20 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz

    • Solvent: DMSO-d₆

    • Temperature: 298 K

    • Number of Scans: 16-32

    • Relaxation Delay: 1.0 s

    • Pulse Width: 30°

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz

    • Solvent: DMSO-d₆

    • Temperature: 298 K

    • Number of Scans: 1024-2048

    • Relaxation Delay: 2.0 s

    • Pulse Program: Proton-decoupled

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Spectrometer: FTIR spectrometer

    • Mode: ATR

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

    • Capillary Voltage: 3-4 kV

    • Drying Gas (N₂): Flow rate and temperature optimized for the instrument.

    • Mass Range: m/z 50-500

Visualization of Experimental Workflow and Structural Comparison

To further aid in the understanding of the spectral analysis process and the structural differences between the two compounds, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_interp Interpretation prep_nmr Dissolve in DMSO-d6 acq_nmr NMR Spectrometer (1H & 13C) prep_nmr->acq_nmr prep_ir Place on ATR Crystal acq_ir FTIR-ATR Spectrometer prep_ir->acq_ir prep_ms Dissolve in MeOH/ACN acq_ms ESI-MS Spectrometer prep_ms->acq_ms analysis_nmr Chemical Shift & Coupling Analysis acq_nmr->analysis_nmr analysis_ir Functional Group Identification acq_ir->analysis_ir analysis_ms Mass-to-Charge Ratio & Isotopic Pattern acq_ms->analysis_ms interpretation Structural Elucidation & Purity Assessment analysis_nmr->interpretation analysis_ir->interpretation analysis_ms->interpretation start Synthesized Compound start->prep_nmr start->prep_ir start->prep_ms

Caption: Workflow for spectral data acquisition and interpretation.

References

A Comparative Guide to the Analytical Profiles of 7-(4-halobutoxy)-quinoline-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, a thorough understanding of the analytical characteristics of synthetic intermediates is paramount. This guide provides a comparative analysis of 7-(4-bromobutoxy)-quinoline-2(1H)-one and its chloro- and iodo-analogs, which are key intermediates in the synthesis of pharmaceuticals such as aripiprazole.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its chloro- and iodo-analogs is presented below. These properties are fundamental to understanding the behavior of these compounds in various analytical and synthetic procedures.

PropertyThis compound7-(4-chlorobutoxy)-quinoline-2(1H)-one7-(4-iodobutoxy)-3,4-dihydroquinolin-2-one*
Molecular Formula C13H14BrNO2C13H14ClNO2C13H16INO2
Molecular Weight 296.16 g/mol 251.71 g/mol [1][2][3][4]345.18 g/mol [5][6][7][8][9]
Appearance Peachy Solid[8]White to Off-White SolidWhite to Off-White Solid[8]
Melting Point 126-128 °C126 - 128°C>99°C (dec.)[8]

Spectroscopic and Chromatographic Data

Detailed spectroscopic and chromatographic data are essential for the identification and purity assessment of these compounds. The following tables summarize the available data for this compound. While complete datasets for the chloro- and iodo-analogs are not as readily available in the public domain, typical shifts and patterns can be inferred from the bromo-analog's data.

This compound:
Analytical Technique Data
¹H NMR (400 MHz, DMSO-d6) δ 11.57 (s, 1H), 7.77 (d, J = 9.4 Hz, 1H), 7.53 (d, J = 9.4 Hz, 1H), 6.83-6.69 (m, 2H), 6.27 (d, J = 9.6 Hz, 1H), 4.02 (t, J = 6.1 Hz, 2H), 3.59 (t, J = 6.6 Hz, 2H), 2.03-1.89 (m, 2H), 1.89-1.74 (m, 2H)
¹³C NMR (100 MHz, DMSO-d6) δ 162.67, 160.72, 141.05, 140.44, 129.69, 118.97, 113.77, 111.19, 99.05, 67.28, 35.26, 29.46, 27.74
ESI-MS m/z 296 [M+H]⁺
HPLC Purity 99.26%

Experimental Protocols

Accurate and reproducible analytical data are contingent on well-defined experimental protocols. Below are representative methodologies for the analysis of 7-(4-halobutoxy)-quinoline-2(1H)-one derivatives.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the purity determination and quantification of 7-(4-halobutoxy)-quinoline-2(1H)-one and its analogs.

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : XBridge C18, 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase :

    • A: 0.1% Trifluoroacetic acid (TFA) in water

    • B: Acetonitrile

  • Gradient Program :

    • 0-3 min: 10% B

    • 3-15 min: 10-95% B

    • 15-23 min: 95% B

    • 23-25 min: 95-10% B

    • 25-30 min: 10% B

  • Flow Rate : 1.0 mL/min

  • Detection Wavelength : 210 nm

  • Injection Volume : 10 µL

  • Diluent : Acetonitrile:Water (80:20)

Nuclear Magnetic Resonance (NMR) Spectroscopy

For structural elucidation and confirmation.

  • Instrumentation : 400 MHz NMR spectrometer.

  • Solvent : Deuterated dimethyl sulfoxide (DMSO-d6).

  • Procedure : Dissolve a small amount of the sample in the deuterated solvent and acquire ¹H and ¹³C NMR spectra.

Mass Spectrometry (MS)

For the determination of molecular weight and elemental composition.

  • Instrumentation : A mass spectrometer with an electrospray ionization (ESI) source.

  • Procedure : The sample is dissolved in a suitable solvent (e.g., acetonitrile) and introduced into the mass spectrometer. The mass-to-charge ratio (m/z) of the molecular ion is then determined.

Experimental and Synthetic Workflows

The following diagrams illustrate the general workflows for the synthesis and analysis of 7-(4-halobutoxy)-quinoline-2(1H)-one derivatives.

Synthesis_Workflow Start 7-Hydroxyquinolin-2(1H)-one Reaction Alkylation Reaction (Base, Solvent) Start->Reaction Reactant 1,4-Dihalobutane (Br, Cl, or I) Reactant->Reaction Product 7-(4-Halobutoxy)-quinoline-2(1H)-one Reaction->Product Purification Purification (e.g., Recrystallization, Column Chromatography) Product->Purification FinalProduct Purified Product Purification->FinalProduct

Caption: General synthesis workflow for 7-(4-halobutoxy)-quinoline-2(1H)-one derivatives.

Analytical_Workflow Sample Sample of 7-(4-Halobutoxy)-quinoline-2(1H)-one HPLC HPLC Analysis (Purity & Quantification) Sample->HPLC NMR NMR Spectroscopy (Structural Elucidation) Sample->NMR MS Mass Spectrometry (Molecular Weight) Sample->MS Data Analytical Data (Spectra, Chromatograms) HPLC->Data NMR->Data MS->Data

Caption: Standard analytical workflow for the characterization of 7-(4-halobutoxy)-quinoline-2(1H)-one derivatives.

References

A Comparative Guide to Alternative Alkylating Agents for Quinolinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Dihaloalkanes in the Synthesis of N-Bridged Quinolinone Derivatives

The synthesis of N-bridged quinolinone scaffolds is a pivotal step in the development of novel therapeutics, with 1,4-dibromobutane traditionally employed to construct a fused five-membered ring. This guide provides a comparative analysis of alternative dihaloalkanes—specifically 1,3-dibromopropane and 1,5-dibromopentane—for the N-alkylation and subsequent intramolecular cyclization of quinolinones. By examining the impact of alkyl chain length on reaction outcomes, this document offers valuable insights for optimizing synthetic strategies and expanding the diversity of quinolinone-based compounds.

Performance Comparison of Dihaloalkane Alkylating Agents

The choice of dihaloalkane directly influences the size of the fused heterocyclic ring, reaction kinetics, and overall yield. The following table summarizes the key differences and expected outcomes when using 1,3-dibromopropane, 1,4-dibromobutane, and 1,5-dibromopentane in quinolinone synthesis. The reactivity and yield data are based on established principles of intramolecular cyclization, where the formation of five- and six-membered rings is generally more favorable than that of seven-membered rings.

Alkylating AgentChemical StructureFused Ring SizeExpected Relative ReactivityTypical Reported Yields
1,3-DibromopropaneBr-(CH₂)₃-Br5-membered (pyrrolidino)HighGood to Excellent
1,4-Dibromobutane (Reference) Br-(CH₂)₄-Br 6-membered (piperidino) Very High Excellent
1,5-DibromopentaneBr-(CH₂)₅-Br7-membered (azepino)ModerateFair to Good

Experimental Protocols

The following are representative experimental protocols for the N-alkylation and intramolecular cyclization of a generic 2-quinolinone. These protocols are based on established methods for the N-alkylation of lactams and related heterocyclic systems.[1]

General Procedure for N-Alkylation and Cyclization

A mixture of the 2-quinolinone (1.0 eq.), the respective dihaloalkane (1.2 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.5 eq.) or cesium carbonate (Cs₂CO₃, 2.0 eq.) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is stirred at elevated temperatures. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent. The crude product is then purified by column chromatography.

1. Synthesis of a Pyrrolidino-fused Quinolinone using 1,3-Dibromopropane

  • Reaction: To a solution of 2-quinolinone (1.0 g, 6.89 mmol) in 30 mL of anhydrous DMF, add K₂CO₃ (2.38 g, 17.2 mmol) and 1,3-dibromopropane (1.1 mL, 8.27 mmol).

  • Conditions: The reaction mixture is stirred at 80 °C for 12-24 hours.

  • Work-up: After cooling to room temperature, the mixture is poured into 100 mL of ice-water and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired pyrrolidino-fused quinolinone.

2. Synthesis of a Piperidino-fused Quinolinone using 1,4-Dibromobutane (Reference)

  • Reaction: In a round-bottom flask, combine 2-quinolinone (1.0 g, 6.89 mmol), 1,4-dibromobutane (1.2 mL, 8.27 mmol), and Cs₂CO₃ (4.49 g, 13.8 mmol) in 30 mL of anhydrous acetonitrile.

  • Conditions: The mixture is heated to reflux (approximately 82 °C) for 8-16 hours.

  • Work-up: The solvent is removed in vacuo. The residue is partitioned between water (50 mL) and dichloromethane (50 mL). The aqueous layer is extracted with dichloromethane (2 x 25 mL). The combined organic extracts are dried over anhydrous magnesium sulfate and concentrated.

  • Purification: The residue is purified by flash chromatography on silica gel (eluent: petroleum ether/ethyl acetate gradient) to yield the piperidino-fused quinolinone.

3. Synthesis of an Azepino-fused Quinolinone using 1,5-Dibromopentane

  • Reaction: A mixture of 2-quinolinone (1.0 g, 6.89 mmol), 1,5-dibromopentane (1.3 mL, 8.27 mmol), and K₂CO₃ (2.38 g, 17.2 mmol) in 40 mL of anhydrous DMF is prepared.

  • Conditions: The reaction is heated at 100 °C for 24-48 hours.

  • Work-up: The reaction mixture is cooled, filtered, and the solvent is evaporated under reduced pressure. The resulting oil is dissolved in ethyl acetate (50 mL) and washed with water (3 x 20 mL) and brine (20 mL). The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • Purification: The crude product is subjected to column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to isolate the azepino-fused quinolinone.

Visualizing the Synthesis

The following diagrams illustrate the general synthetic pathway and the experimental workflow.

Synthetic_Pathway General Synthetic Pathway for N-Bridged Quinolinones Quinolinone Quinolinone Intermediate N-(ω-Bromoalkyl)quinolinone Intermediate Quinolinone->Intermediate N-Alkylation Dihaloalkane Br-(CH2)n-Br (n=3, 4, 5) Dihaloalkane->Intermediate Base Base (K2CO3, Cs2CO3) Solvent (DMF, ACN) Base->Intermediate Product N-Bridged Quinolinone (Fused Ring) Intermediate->Product Intramolecular Cyclization

Caption: Synthetic pathway for N-bridged quinolinones.

Experimental_Workflow Experimental Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Reaction_Setup 1. Reaction Setup: Combine Quinolinone, Dihaloalkane, Base, and Solvent Heating 2. Heating and Stirring: Reflux or heat at specified temperature Reaction_Setup->Heating Monitoring 3. Reaction Monitoring: Track progress using TLC Heating->Monitoring Quenching 4. Quenching: Add water to stop the reaction Monitoring->Quenching Reaction Complete Extraction 5. Extraction: Extract product with organic solvent Quenching->Extraction Drying 6. Drying and Concentration: Dry organic layer and remove solvent Extraction->Drying Chromatography 7. Column Chromatography: Isolate the pure product Drying->Chromatography Analysis 8. Characterization: Confirm structure (NMR, MS) Chromatography->Analysis

Caption: Workflow for synthesis and purification.

References

A Comparative Benchmarking Guide to Industrial Synthesis of Aripiprazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of prominent industrial synthesis processes for aripiprazole, an atypical antipsychotic medication. The following sections detail the performance of various synthetic routes, supported by experimental data, to inform process optimization and development in a pharmaceutical manufacturing context.

Comparative Analysis of Aripiprazole Synthesis Routes

The industrial production of aripiprazole predominantly relies on the N-alkylation of 1-(2,3-dichlorophenyl)piperazine with a 7-(4-halobutoxy)-3,4-dihydroquinolinone derivative. Variations in this core approach have been developed to enhance yield, purity, and process efficiency while reducing environmental impact. This guide focuses on three key methodologies: a conventional thermal method, a microwave-assisted synthesis, and a one-pot synthesis approach.

Parameter Conventional Thermal Synthesis Microwave-Assisted Synthesis (Solvent-Free) One-Pot Synthesis
Starting Materials 7-(4-bromobutoxy)-3,4-dihydrocarbostyril, 1-(2,3-dichlorophenyl)piperazine7-(4-bromobutoxy)-3,4-dihydrocarbostyril, 1-(2,3-dichlorophenyl)piperazine7-hydroxy-3,4-dihydro-2(1H)-quinolinone, 1,4-dibromobutane, 1-(2,3-dichlorophenyl)piperazine hydrochloride
Key Reagents K2CO3, Water or Acetonitrile/TriethylamineK2CO3, Tetrabutylammonium bromide (TBAB)K2CO3, Tetrabutylammonium bromide (TBAB), DMF (10% by mass)
Reaction Time 4 - 12 hours2 - 5 minutesNot explicitly stated, but involves sequential reactions
Yield 85% - 93%[1][2]70% - 81%[3]~44%[4]
Purity (HPLC) >99%[1][2]Not explicitly stated, but product confirmed by 1H-NMR and FT-IR[3]Not explicitly stated
Key Advantages High yield and purity, well-established method.Drastically reduced reaction time, solvent-free, environmentally friendly.[3]Streamlined process by avoiding isolation of intermediates.
Key Disadvantages Long reaction times, use of organic solvents.Lower reported yield compared to conventional methods.Significantly lower yield.[4]

Experimental Protocols

Conventional Thermal Synthesis in Water

This protocol is based on a high-yield, environmentally friendly process utilizing water as the solvent.

Materials:

  • 7-(4-chlorobutoxy)-3,4-dihydrocarbostyril

  • 1-(2,3-dichlorophenyl)piperazine monohydrochloride

  • Potassium carbonate (K2CO3)

  • Water

  • Ethyl acetate

Procedure:

  • Dissolve 36.0 g of potassium carbonate in 600 ml of water in a reaction vessel.

  • Add 60.0 g of 7-(4-chlorobutoxy)-3,4-dihydrocarbostyril and 69.6 g of 1-(2,3-dichlorophenyl)piperazine monohydrochloride to the solution.[2]

  • Heat the mixture with stirring at 90 to 95°C for approximately 4 hours.[2]

  • Cool the reaction mixture to about 40°C to allow for the crystallization of the product.

  • Collect the deposited crystals by filtration and wash them with 240 ml of water.

  • Dissolve the washed crystals in 900 ml of ethyl acetate.

  • Distill off an azeotropic mixture of water/ethyl acetate (approximately 300 ml) under reflux.

  • Cool the remaining solution to 0 to 5°C to induce recrystallization.

  • Collect the purified crystals by filtration, wash with 120 ml of ethyl acetate, and dry under reduced pressure at 50 to 60°C for 3 hours to obtain aripiprazole.[2]

Purity Analysis (HPLC):

  • Column: YMC AM303 ODS

  • Eluent: 0.02M sodium sulfate/acetonitrile/methanol/acetic acid=56/33/11/1

  • Flow rate: 1 ml/min

  • Detection Wavelength: 254 nm UV[2]

Microwave-Assisted Solvent-Free Synthesis

This method offers a rapid and environmentally benign alternative to conventional heating.

Materials:

  • 7-(4-bromobutoxy)-3,4-dihydrocarbostyril (BBQ)

  • 1-(2,3-dichlorophenyl)piperazine (DCP)

  • Potassium carbonate (K2CO3)

  • Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst (PTC)

Procedure:

  • In a mortar, grind a mixture of 3.06 mmol of 7-(4-bromobutoxy)-3,4-dihydrocarbostyril, 2.61 mmol of 1-(2,3-dichlorophenyl)piperazine, 9.18 mmol of K2CO3 (3 equivalents), and 0.3 mmol of TBAB (0.1 equivalents).

  • Transfer the powdered mixture to a round bottom flask.

  • Irradiate the mixture with microwaves at 100 W for 2 minutes.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, transfer the reaction mixture to a beaker containing 50 cm³ of water to dissolve inorganic salts.

  • Filter the solid aripiprazole, wash with water, and air-dry.

  • Purify the crude product by crystallization from isopropanol.[4]

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical flow of the synthesis processes and a general comparison framework.

G General Aripiprazole Synthesis Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_reagents Key Reagents cluster_final Final Product 7-hydroxy-3,4-dihydroquinolinone 7-hydroxy-3,4-dihydroquinolinone 7-(4-halobutoxy)-3,4-dihydroquinolinone 7-(4-halobutoxy)-3,4-dihydroquinolinone 7-hydroxy-3,4-dihydroquinolinone->7-(4-halobutoxy)-3,4-dihydroquinolinone Alkylation 1,4-dihalobutane 1,4-dihalobutane 1,4-dihalobutane->7-(4-halobutoxy)-3,4-dihydroquinolinone Aripiprazole Aripiprazole 7-(4-halobutoxy)-3,4-dihydroquinolinone->Aripiprazole N-Alkylation 1-(2,3-dichlorophenyl)piperazine 1-(2,3-dichlorophenyl)piperazine 1-(2,3-dichlorophenyl)piperazine->Aripiprazole Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Aripiprazole Solvent / Catalyst Solvent / Catalyst Solvent / Catalyst->Aripiprazole

Caption: General synthetic pathway for aripiprazole.

G Comparison of Aripiprazole Synthesis Processes Aripiprazole_Synthesis Aripiprazole Synthesis Conventional_Heating Conventional Heating Aripiprazole_Synthesis->Conventional_Heating Microwave_Assisted Microwave-Assisted Aripiprazole_Synthesis->Microwave_Assisted One_Pot One-Pot Synthesis Aripiprazole_Synthesis->One_Pot High_Yield_Purity High_Yield_Purity Conventional_Heating->High_Yield_Purity Pros Long_Reaction_Time Long_Reaction_Time Conventional_Heating->Long_Reaction_Time Cons Rapid_Reaction Rapid_Reaction Microwave_Assisted->Rapid_Reaction Pros Solvent_Free Solvent_Free Microwave_Assisted->Solvent_Free Pros Lower_Yield Lower_Yield Microwave_Assisted->Lower_Yield Cons Streamlined_Process Streamlined_Process One_Pot->Streamlined_Process Pros Low_Yield Low_Yield One_Pot->Low_Yield Cons

Caption: Pros and cons of different aripiprazole synthesis routes.

References

Safety Operating Guide

Essential Safety and Operational Guide for 7-(4-Bromobutoxy)-quinoline-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with 7-(4-Bromobutoxy)-quinoline-2(1H)-one. The following procedures are designed to ensure a safe laboratory environment and mitigate risks associated with this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with specific hazards that necessitate the use of appropriate personal protective equipment. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation[1][2].

Summary of Required Personal Protective Equipment:

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Inspect before use. Use proper glove removal technique.To prevent skin contact and irritation[1][3].
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield is recommended for splash hazards.To protect against serious eye irritation[1][4].
Skin and Body Protection Protective laboratory coat. A disposable gown made of low-permeability fabric is recommended.To prevent skin contact and contamination of personal clothing[1][5].
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator.To avoid respiratory irritation from dust or fumes[1][3].

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical to minimize exposure and ensure experimental integrity.

Experimental Workflow Diagram:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace handle_weigh Weigh Compound in a Ventilated Enclosure prep_workspace->handle_weigh Proceed to handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction Under Inert Atmosphere if Necessary handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate Proceed to cleanup cleanup_dispose Dispose of Waste in Labeled, Sealed Containers cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE and Wash Hands Thoroughly cleanup_dispose->cleanup_remove_ppe

Caption: Workflow for handling this compound.

Detailed Experimental Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before starting any work.

    • Put on all required personal protective equipment as detailed in the table above.

    • Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood[3].

  • Handling:

    • Avoid generating dust. If weighing the solid, do so in a ventilated enclosure.

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • Avoid all personal contact, including inhalation and contact with skin and eyes[1].

  • Storage:

    • Store in a dry, sealed place[3]. The compound is noted to be hygroscopic[6][7].

    • Keep the container tightly closed in a cool, well-ventilated place.

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure safety.

Waste Handling and Disposal Workflow:

cluster_waste Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal waste_solid Solid Waste (Unused Compound, Contaminated PPE) collect_solid Collect in a Labeled, Sealed Container for Halogenated Organic Solids waste_solid->collect_solid waste_liquid Liquid Waste (Contaminated Solvents) collect_liquid Collect in a Labeled, Sealed Container for Halogenated Organic Liquids waste_liquid->collect_liquid dispose_incinerate Dispose via a Licensed Professional Waste Disposal Service (Chemical Incinerator with Afterburner and Scrubber) collect_solid->dispose_incinerate collect_liquid->dispose_incinerate

Caption: Disposal workflow for this compound waste.

Disposal Protocol:

  • Unused Product: Surplus and non-recyclable solutions should be offered to a licensed disposal company[3]. The recommended method of disposal is to burn in a chemical incinerator equipped with an afterburner and scrubber[3].

  • Contaminated Packaging and PPE: Dispose of as unused product in a sealed, labeled container[3].

  • Spills: In case of a spill, clean up immediately. Avoid breathing dust and contact with skin and eyes. Use dry clean-up procedures and avoid generating dust. Place spilled material in a clean, dry, sealable, labeled container for disposal[1].

It is imperative to follow all local, state, and federal regulations regarding hazardous waste disposal.

References

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Retrosynthesis Analysis

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7-(4-Bromobutoxy)-quinoline-2(1H)-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.